molecular formula C26H28Cl2N4O2 B15606253 HTH-01-091

HTH-01-091

货号: B15606253
分子量: 499.4 g/mol
InChI 键: FUVRHGKKWNNBJX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

HTH-01-091 is a useful research compound. Its molecular formula is C26H28Cl2N4O2 and its molecular weight is 499.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C26H28Cl2N4O2

分子量

499.4 g/mol

IUPAC 名称

9-(3,5-dichloro-4-hydroxyphenyl)-1-[4-[(dimethylamino)methyl]cyclohexyl]-3,4-dihydropyrimido[5,4-c]quinolin-2-one

InChI

InChI=1S/C26H28Cl2N4O2/c1-31(2)14-15-3-6-19(7-4-15)32-24-18(13-30-26(32)34)12-29-23-8-5-16(9-20(23)24)17-10-21(27)25(33)22(28)11-17/h5,8-12,15,19,33H,3-4,6-7,13-14H2,1-2H3,(H,30,34)

InChI 键

FUVRHGKKWNNBJX-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

HTH-01-091: A Comprehensive Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HTH-01-091 is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK), a serine/threonine kinase implicated in the progression of various cancers, particularly breast cancer. This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its biochemical and cellular activities. It includes a summary of its inhibitory profile, detailed experimental protocols for key assays, and a visual representation of the associated signaling pathways. This guide is intended to serve as a valuable resource for researchers in oncology and drug development.

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a promising therapeutic target due to its overexpression in a variety of human cancers and its correlation with poor patient prognosis. MELK plays a crucial role in several cellular processes integral to cancer progression, including cell cycle regulation, apoptosis, and stem cell renewal. This compound has been identified as a potent and selective inhibitor of MELK, offering a valuable tool for both basic research and as a potential therapeutic agent.

Biochemical Profile of this compound

This compound is a type I kinase inhibitor, binding to the ATP-binding pocket of MELK in its active conformation. This interaction prevents the phosphorylation of downstream substrates, thereby inhibiting the kinase's biological function.

Inhibitory Potency and Selectivity

The inhibitory activity of this compound has been quantified against MELK and a panel of other kinases. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.

Kinase TargetIC50 (nM)
MELK 10.5 [1][2]
PIM160.6[3]
DYRK441.8[3]
mTOR632[3]
CDK71230[3]
PIM2Data not available
PIM3Data not available
RIPK2Data not available
smMLCKData not available
CLK2Data not available

Table 1: Inhibitory potency of this compound against MELK and selected off-target kinases.

Cellular Mechanism of Action

This compound exerts its effects on cancer cells primarily through the inhibition of the MELK signaling pathway, which is involved in cell cycle progression and proliferation.

Inhibition of MELK Signaling Pathway

MELK is a key regulator of the cell cycle and is implicated in the proliferation of cancer cells.[4] this compound, by inhibiting MELK, disrupts these processes. The downstream effects of MELK inhibition include the modulation of key signaling molecules.

MELK_Signaling_Pathway HTH This compound MELK MELK HTH->MELK FOXM1 FOXM1 MELK->FOXM1 NFkB NF-κB MELK->NFkB Apoptosis Apoptosis MELK->Apoptosis CellCycle Cell Cycle Progression FOXM1->CellCycle Proliferation Cell Proliferation NFkB->Proliferation CellCycle->Proliferation

Figure 1: Simplified MELK signaling pathway and the inhibitory action of this compound.
Antiproliferative Activity

The inhibitory effect of this compound on MELK translates to antiproliferative activity in various breast cancer cell lines.

Cell LineIC50 (µM)
MDA-MB-4684.00
BT-5496.16
HCC708.80
ZR-75-1>10
MCF78.75
T-47D3.87

Table 2: Antiproliferative activity of this compound in a panel of breast cancer cell lines after 3 days of treatment.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Biochemical Kinase Assays

The Z'-LYTE™ kinase assay is a fluorescence resonance energy transfer (FRET)-based assay used to measure kinase activity.[5][6][7][8][9]

ZLYTE_Workflow Start Start: Kinase Reaction KinaseReaction Incubate Kinase, ATP, and FRET-labeled peptide substrate Start->KinaseReaction Development Add Development Reagent (Protease) KinaseReaction->Development Cleavage Protease cleaves non-phosphorylated peptides Development->Cleavage FRET_Disruption Disruption of FRET Cleavage->FRET_Disruption Measurement Measure Fluorescence (Emission Ratio) FRET_Disruption->Measurement End End: Determine % Phosphorylation Measurement->End

Figure 2: Workflow for the Z'-LYTE™ Kinase Assay.

Protocol:

  • Kinase Reaction: In a 384-well plate, combine the kinase, this compound (at various concentrations), and the specific FRET-labeled peptide substrate in kinase buffer.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for a specified period (e.g., 60 minutes).

  • Development Reaction: Add the Development Reagent, which contains a site-specific protease.

  • Incubate at room temperature for 60 minutes. The protease will cleave only the non-phosphorylated peptides.

  • Detection: Measure the fluorescence emission at two wavelengths (e.g., coumarin (B35378) and fluorescein) using a fluorescence plate reader.

  • Data Analysis: Calculate the emission ratio to determine the percentage of phosphorylation and subsequently the IC50 value of this compound.

This assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP into a substrate.[10][11][12]

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the kinase, this compound, a specific substrate (e.g., myelin basic protein for MELK), and kinase assay buffer.

  • Initiation: Start the reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the reaction at 30°C for a defined time (e.g., 30 minutes).

  • Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Washing: Wash the paper extensively to remove unincorporated [γ-³³P]ATP.

  • Detection: Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

  • Analysis: Determine the kinase activity and the inhibitory effect of this compound.

Cell-Based Assays

Western blotting is used to detect the levels of specific proteins in cell lysates.[13][14][15][16]

Western_Blot_Workflow Start Start: Cell Lysis Lysis Prepare protein lysates from treated and untreated cells Start->Lysis Electrophoresis Separate proteins by size using SDS-PAGE Lysis->Electrophoresis Transfer Transfer proteins to a PVDF or nitrocellulose membrane Electrophoresis->Transfer Blocking Block non-specific binding sites on the membrane Transfer->Blocking PrimaryAb Incubate with primary antibody specific to the target protein (e.g., MELK) Blocking->PrimaryAb SecondaryAb Incubate with HRP-conjugated secondary antibody PrimaryAb->SecondaryAb Detection Add chemiluminescent substrate and detect signal SecondaryAb->Detection End End: Analyze Protein Levels Detection->End

Figure 3: General workflow for Western Blotting.

Protocol:

  • Cell Treatment and Lysis: Treat breast cancer cells with this compound for the desired time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-MELK).

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[17][18][19]

Protocol:

  • Cell Seeding: Seed breast cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.

Conclusion

This compound is a potent and selective inhibitor of MELK with clear antiproliferative effects in breast cancer cell lines. Its mechanism of action involves the direct inhibition of MELK kinase activity, leading to the disruption of downstream signaling pathways critical for cell cycle progression and cell survival. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers studying MELK biology and the therapeutic potential of its inhibitors. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully assess its clinical potential.

References

HTH-01-091: A Technical Guide to a Selective MELK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) has emerged as a significant therapeutic target in oncology due to its role in various cellular processes critical to cancer progression, including cell cycle regulation, proliferation, and apoptosis.[1][2] Overexpressed in a variety of malignancies such as breast, brain, lung, and colorectal cancers, MELK is often associated with poor patient prognosis.[3][4] HTH-01-091 is a potent and selective small molecule inhibitor of MELK, developed as a chemical probe to investigate the biological functions of MELK and as a potential therapeutic agent.[5][6] This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, and relevant experimental methodologies.

Core Properties of this compound

This compound is an ATP-competitive inhibitor that demonstrates high potency for MELK.[7][8] It is a cell-permeable compound that has been shown to induce the degradation of MELK protein within cells.[7][8]

Chemical Properties
CAS Number 2000209-42-5[7]
Molecular Formula C26H28Cl2N4O2[7]
Molecular Weight 499.43 g/mol [7]

Biochemical and Cellular Activity

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays.

Table 1: Biochemical Potency of this compound
TargetIC50 (nM)
MELK 10.5 [5][7]
PIM160.6[7]
DYRK441.8[7]
mTOR632[7]
CDK71230[7]
Table 2: Off-Target Kinase Inhibition Profile of this compound

At a concentration of 1 µM, this compound demonstrates high selectivity, inhibiting only 4% of a large kinase panel by over 90%.[7][9] Its off-target profile includes several other kinases, as detailed below.

Off-Target KinaseInhibition
PIM1/2/3Yes[5][7]
RIPK2Yes[5][7]
DYRK3Yes[5][7]
smMLCKYes[5][7]
CLK2Yes[5][7]
Table 3: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines

This compound exhibits anti-proliferative effects across a panel of breast cancer cell lines, although with modest potency.[7]

Cell LineIC50 (µM) after 3 days
MDA-MB-4684.00[7]
BT-5496.16[7]
HCC708.80[7]
ZR-75-1>10[7]
MCF78.75[7]
T-47D3.87[7]

Mechanism of Action and Signaling Pathways

This compound exerts its effects through direct, ATP-competitive inhibition of MELK's kinase activity.[7][8] MELK is implicated in several signaling pathways crucial for tumorigenesis. It is known to regulate cell cycle progression, with peak expression during the G2/M phase.[10] Furthermore, MELK can suppress apoptosis by interacting with and phosphorylating the pro-apoptotic protein Bcl-G.[2][11] Inhibition of MELK by this compound is therefore expected to disrupt these oncogenic signaling cascades.

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core MELK Core Signaling cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K_mTOR PI3K/mTOR Pathway Growth_Factors->PI3K_mTOR activates MELK MELK PI3K_mTOR->MELK activates FOXM1 FOXM1 MELK->FOXM1 activates Cell_Cycle_Progression Cell Cycle Progression (G2/M Phase) MELK->Cell_Cycle_Progression promotes Apoptosis_Inhibition Apoptosis Inhibition (via Bcl-G) MELK->Apoptosis_Inhibition promotes EZH2 EZH2 FOXM1->EZH2 increases transcription Stemness Cancer Stem Cell Properties EZH2->Stemness promotes HTH_01_091 This compound HTH_01_091->MELK inhibits

Caption: Simplified MELK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are descriptions of key experimental methodologies used to characterize this compound.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized representation based on standard CETSA principles to confirm target engagement of this compound with MELK in a cellular context.

CETSA_Workflow Start Start Cell_Culture 1. Culture Cells (e.g., MDA-MB-468) Start->Cell_Culture Treatment 2. Treat with this compound or Vehicle (DMSO) Cell_Culture->Treatment Heating 3. Heat Cell Lysates at Various Temperatures Treatment->Heating Centrifugation 4. Centrifuge to Separate Soluble and Precipitated Proteins Heating->Centrifugation SDS_PAGE 5. Run Soluble Fractions on SDS-PAGE Centrifugation->SDS_PAGE Western_Blot 6. Western Blot for MELK SDS_PAGE->Western_Blot Analysis 7. Analyze MELK Band Intensity to Determine Thermal Stabilization Western_Blot->Analysis End End Analysis->End

Caption: Experimental workflow for assessing target engagement using CETSA.
Western Blot Analysis for MELK Degradation

This protocol outlines the steps to assess the effect of this compound on MELK protein levels.

  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-468) and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1.0, and 10 µM) for a specified time (e.g., 1 hour).[7]

  • Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against MELK and a loading control (e.g., α-tubulin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Proliferation Assay

This protocol describes the methodology to evaluate the anti-proliferative effects of this compound.

  • Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-468, BT-549, etc.) in 96-well plates.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0 to 10 µM) for 3 days.[7]

  • Viability Assessment: Measure cell viability using a resazurin-based assay or crystal violet staining.

  • Data Analysis: Calculate the IC50 values by fitting the dose-response data to a non-linear regression curve.

Conclusion

This compound is a valuable research tool for elucidating the complex roles of MELK in cancer biology. Its high potency and selectivity make it a superior chemical probe compared to less selective inhibitors. While its direct anti-proliferative effects as a monotherapy appear modest, its ability to induce MELK degradation and its well-defined mechanism of action provide a strong rationale for its use in preclinical studies, potentially in combination with other therapeutic agents. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations into MELK-driven malignancies.

References

HTH-01-091: A Technical Whitepaper on a Selective MELK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of HTH-01-091, a potent and selective inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK). All data is presented to facilitate in-depth understanding and further research into this compound.

Introduction to this compound

This compound is a small molecule inhibitor targeting MELK, a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1] Dysregulation of MELK has been associated with the progression of several cancers, particularly breast cancer, making it a promising target for therapeutic intervention.[1][2][3][4] this compound has been developed as a chemical probe to investigate the biological functions of MELK and to assess its potential as a drug target.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its inhibitory activity against its primary target MELK, off-target kinases, and its anti-proliferative effects in various breast cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
MELK10.5[2][3][4]
PIM160.6[5]
DYRK441.8[5]
mTOR632[5]
CDK71230[5]

Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines (3-Day Assay)

Cell LineIC50 (µM)
MDA-MB-4684.00[5]
BT-5496.16[5]
HCC708.80[5]
ZR-75-1>10[5]
MCF78.75[5]
T-47D3.87[5]

Table 3: Kinase Selectivity Profile of this compound

ConcentrationKinases Inhibited >90%Selectivity Score (S(35))
1 µM4% of 140 kinases[4][5][6]0.16[6]

Mechanism of Action

This compound is a cell-permeable, ATP-competitive inhibitor of MELK.[5] Upon entering the cell, it binds to the ATP-binding pocket of MELK, thereby preventing the phosphorylation of its downstream substrates. This inhibition of MELK activity ultimately leads to the degradation of the MELK protein itself through a proteasome-dependent mechanism.[1] The compound has been shown to reduce MELK protein levels in a dose-dependent manner in cancer cell lines.[5]

cluster_cell Cell HTH This compound MELK_ATP MELK (ATP-binding pocket) HTH->MELK_ATP Binds (ATP-competitive) MELK_inactive Inactive MELK MELK_ATP->MELK_inactive Inhibits Downstream Downstream Substrate Phosphorylation MELK_ATP->Downstream Blocks Proteasome Proteasome MELK_inactive->Proteasome Targeted for Degradation MELK Degradation Proteasome->Degradation cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed cells in 96-well plate B Incubate 24h A->B D Add compound dilutions to cells B->D C Prepare this compound serial dilutions E Incubate 3 days D->E F Assess cell viability (e.g., MTT) E->F G Calculate IC50 values F->G

References

HTH-01-091: A Technical Guide to its Target Profile and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HTH-01-091 is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a protein kinase implicated in the proliferation of certain cancer cells. This document provides a comprehensive technical overview of this compound, focusing on its target engagement, selectivity profile, and the methodologies used for its characterization. The information presented herein is intended to support further research and drug development efforts centered on MELK inhibition.

Target Profile and Potency

This compound was identified as a potent, ATP-competitive inhibitor of MELK.[1] In biochemical assays, it demonstrates significant potency with a reported half-maximal inhibitory concentration (IC50) of 10.5 nM .[2][3]

Table 1: In Vitro Potency of this compound against MELK
TargetIC50 (nM)
MELK10.5

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical parameter in drug development, as off-target effects can lead to toxicity and confound experimental results. This compound has been profiled against a panel of kinases to determine its selectivity. While it is highly potent against MELK, it also exhibits inhibitory activity against several other kinases.

Table 2: Selectivity Profile of this compound against a Panel of Kinases
KinaseIC50 (nM)
MELK 10.5
DYRK441.8
PIM160.6
mTOR632
CDK71230

Data compiled from multiple sources.[2]

Notably, at a concentration of 1 µM, this compound was found to selectively inhibit 4% of over 140 kinases by more than 90%.[4] This indicates a relatively high degree of selectivity for MELK compared to broader-spectrum kinase inhibitors.[4] Other kinases inhibited by this compound include PIM2, PIM3, RIPK2, DYRK3, smMLCK, and CLK2.[2][3]

Cellular Activity and Mechanism of Action

This compound is cell-permeable and has been shown to induce the degradation of MELK protein in cellular contexts.[2][3][5] This effect was observed in MDA-MB-468 breast cancer cells following treatment with this compound.[2][5] The binding of this compound to MELK is ATP-competitive, as demonstrated by pull-down assays using ATP-biotin probes.[2][3] In these experiments, this compound dose-dependently decreased the amount of MELK pulled down by streptavidin beads.[2][3]

Despite its potent enzymatic inhibition and cellular target engagement, this compound has been reported to exhibit only minor antiproliferative effects in various breast cancer cell lines after 3 days of treatment.[2][3]

Table 3: Antiproliferative Activity of this compound in Breast Cancer Cell Lines (3-Day Assay)
Cell LineIC50 (µM)
MDA-MB-4684.00
T-47D3.87
BT-5496.16
MCF78.75
HCC708.80
ZR-75-1>10

Data from MedChemExpress, citing Huang HT, et al.[2]

Experimental Methodologies

The following sections detail the protocols for the key experiments used to characterize this compound.

Radiometric Kinase Assay

This assay is a standard method for quantifying the activity of a kinase by measuring the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate.

Principle: The kinase reaction is performed in the presence of [γ-³²P]ATP. The phosphorylated substrate is then captured on a phosphocellulose paper, and the unincorporated [γ-³²P]ATP is washed away. The amount of radioactivity incorporated into the substrate is quantified using a phosphorimager or scintillation counter and is proportional to the kinase activity.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the kinase (e.g., recombinant MELK), a suitable substrate (e.g., a specific peptide), and the test compound (this compound) at various concentrations in a kinase reaction buffer.

  • Initiation: Start the reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

  • Termination and Spotting: Stop the reaction and spot an aliquot of the reaction mixture onto phosphocellulose paper (e.g., P81).

  • Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unbound [γ-³²P]ATP.

  • Detection: Dry the paper and measure the incorporated radioactivity using a phosphorimager or liquid scintillation counting.

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

ATP-Biotin Probe Pull-Down Assay

This assay assesses the binding of a compound to a kinase in a competitive manner with ATP.

Principle: An ATP-biotin probe is used to bind to the ATP-binding site of the kinase. The kinase-probe complex is then captured using streptavidin-coated beads. If a test compound binds to the ATP-binding site, it will compete with the ATP-biotin probe, leading to a reduced amount of kinase being pulled down.

Protocol:

  • Cell Lysis: Prepare cell lysates from cells expressing the target kinase (e.g., MDA-MB-468 cells for MELK).

  • Compound Incubation: Treat the cell lysates with varying concentrations of the test compound (this compound) or a vehicle control (DMSO).

  • Probe Binding: Add the ATP-biotin probe to the lysates and incubate to allow binding to the kinase.

  • Capture: Add streptavidin-coated magnetic beads to the lysates and incubate to capture the kinase-probe complexes.

  • Washing: Pellet the beads using a magnetic rack and wash several times to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody specific to the kinase of interest (e.g., anti-MELK antibody). A decrease in the band intensity of the kinase with increasing compound concentration indicates competitive binding.

Western Blot Analysis for MELK Degradation

This technique is used to detect changes in the protein level of MELK following treatment with this compound.

Protocol:

  • Cell Treatment: Culture cells (e.g., MDA-MB-468) and treat them with different concentrations of this compound for a specified duration (e.g., 1 hour).

  • Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for MELK. Also, probe for a loading control protein (e.g., α-tubulin or GAPDH) to ensure equal protein loading.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of MELK protein in treated versus untreated cells.

Cell Proliferation Assay (MTT/Resazurin)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT) or resazurin (B115843) to a colored formazan (B1609692) product or a fluorescent product (resorufin), respectively. The amount of color or fluorescence produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 3 days).

  • Reagent Addition: Add the MTT or resazurin reagent to each well and incubate for a few hours at 37°C.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance (for MTT) or fluorescence (for resazurin) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC50 value.

Visualized Pathways and Workflows

MELK_Signaling_Pathway cluster_inhibition This compound Inhibition cluster_pathway Simplified Proliferation Pathway This compound This compound MELK MELK This compound->MELK Inhibits (ATP-competitive) Cell_Cycle_Progression Cell Cycle Progression MELK->Cell_Cycle_Progression Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor->Downstream_Signaling Downstream_Signaling->MELK Proliferation Proliferation Cell_Cycle_Progression->Proliferation

Caption: Simplified signaling pathway showing MELK's role in cell proliferation and its inhibition by this compound.

Kinase_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Kinase, Substrate, ATP, and this compound dilutions Reaction_Mix Combine Kinase, Substrate, and this compound Reagents->Reaction_Mix Initiate Add ATP to start reaction Reaction_Mix->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop_Reaction Terminate Reaction Incubate->Stop_Reaction Measure_Signal Measure Signal (e.g., Radioactivity, Luminescence) Stop_Reaction->Measure_Signal Data_Processing Calculate % Inhibition Measure_Signal->Data_Processing IC50_Determination Generate Dose-Response Curve and Determine IC50 Data_Processing->IC50_Determination

References

The Role of Maternal Embryonic Leucine Zipper Kinase (MELK) in Breast Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a critical player in the pathogenesis of breast cancer, particularly in aggressive subtypes such as triple-negative breast cancer (TNBC).[1][2] This serine/threonine kinase is overexpressed in breast tumors compared to normal tissue and its elevated expression is strongly correlated with poor prognosis, including reduced overall survival, recurrence-free survival, and distant metastasis-free survival.[2][3][4] Functionally, MELK is implicated in key oncogenic processes including cell cycle progression, maintenance of cancer stem cells (CSCs), epithelial-to-mesenchymal transition (EMT), metastasis, and resistance to therapy.[2][5] These multifaceted roles are mediated through its interaction with and modulation of several critical signaling pathways, most notably involving FOXM1, p53, and NF-κB.[2][6][7] The minimal expression of MELK in normal adult tissues further enhances its appeal as a promising therapeutic target for the development of novel anti-cancer agents.[2] This technical guide provides a comprehensive overview of the role of MELK in breast cancer, detailing its expression, prognostic significance, involvement in key signaling cascades, and methodologies for its study.

Data Presentation

Table 1: Quantitative Analysis of MELK Expression in Breast Cancer
ParameterFindingCell Lines/TissuesSignificanceReference(s)
Expression in Tumors vs. Normal Tissue ~8-fold higher MELK transcript level in breast tumors compared to normal breast tissues.TCGA breast cancer cohort (392 invasive ductal carcinomas vs. 61 normal tissues)p = 4.6 x 10⁻⁵⁴[3]
Significantly higher MELK expression in breast tumors (in red) than in normal breast tissue (in green) with FPKM values.TCGA breast dataset-[8]
Expression Across Molecular Subtypes Significantly elevated MELK expression in basal-like, HER2-amplified, and luminal B subtypes compared to luminal A or normal-like subtypes.TCGA dataset-[3]
Highest MELK mRNA expression in the triple-negative subtype.TCGA dataset-[3]
MELK mRNA expression is significantly higher in Basal-like Breast Cancer (BLBC) cell lines compared to other subtypes.Cancer Cell Line Encyclopedia (CCLE) databasesp = 0.04[9]
MELK copy number (CN) gains are significantly associated with BLBC.TCGA breast cancer datasetp < 0.001[9]
Correlation with Pathological Grade MELK expression tightly correlates with higher pathological grade of breast tumors.Three independent cohorts-[3]
Table 2: Prognostic Significance of MELK Expression in Breast Cancer
Survival MetricCohort/Patient GroupHazard Ratio (HR)95% Confidence Interval (CI)p-valueReference(s)
Overall Survival (OS) Breast cancer patients1.91-4.4e-16[2]
Breast cancer patients1.791.11-2.890.02[10][11]
Recurrence-Free Survival (RFS) Breast cancer patients (n=4929)1.48-< 1e-16[2]
Distant Metastasis-Free Survival (DMFS) Breast cancer patients (n=2765)1.91-< 1e-16[2]
Table 3: Efficacy of MELK Inhibitors in Breast Cancer Cell Lines
InhibitorCell LineSubtypeIC₅₀ / EC₅₀Reference(s)
OTSSP167 MDA-MB-231TNBC22.0 nM (EC₅₀)[12]
SUM-159TNBC67.3 nM (EC₅₀)[12]
T47DLuminal A4.3 nM (IC₅₀)[13]
DU4475Metaplastic2.3 nM (IC₅₀)[13]
HTH-01-091 --10.5 nM (Biochemical IC₅₀)[14]
NVS-MELK8a --2 nM (Biochemical IC₅₀)[14]
Inhibitor 30e (Second Generation) TNBC and IBC cell linesTNBC/IBC0.45 to 1.76 µM[15]
MDA-MB-231TNBCIC₅₀ < 10 nM (Cellular)[15]

Signaling Pathways

MELK-FOXM1 Signaling Axis

MELK plays a pivotal role in the activation of the transcription factor Forkhead Box M1 (FOXM1), a master regulator of cell cycle progression.[16] MELK directly phosphorylates FOXM1, which enhances its transcriptional activity and leads to the expression of mitotic regulatory proteins such as CDC25B, Aurora B, and Survivin.[2][16] This signaling cascade is crucial for the proliferation of breast cancer cells, particularly in the basal-like subtype where both MELK and FOXM1 are often overexpressed.[3]

MELK_FOXM1_Signaling MELK MELK FOXM1 FOXM1 MELK->FOXM1 phosphorylates & activates Mitotic_Genes Mitotic Genes (CDC25B, Aurora B, Survivin) FOXM1->Mitotic_Genes upregulates transcription Proliferation Cell Proliferation Mitotic_Genes->Proliferation caption MELK-FOXM1 Signaling Pathway.

MELK-FOXM1 Signaling Pathway.
Regulation of MELK Expression by p53

The expression of MELK is intricately linked to the status of the tumor suppressor protein p53.[6] Wild-type p53 suppresses the expression of FOXM1, a key transcriptional activator of MELK.[6][17] It achieves this by reducing the binding of the transcription factor E2F1 to the FOXM1 promoter.[6] Consequently, in breast cancers with wild-type p53, MELK expression is kept low. However, in a majority of TNBCs, p53 is mutated, leading to a loss of its tumor-suppressive function.[18] This loss of wild-type p53 activity de-represses FOXM1, resulting in the upregulation of MELK expression and promoting tumorigenesis.[6][18]

p53_MELK_Regulation cluster_wt_p53 Wild-Type p53 cluster_mut_p53 Mutant p53 wt_p53 Wild-Type p53 E2F1 E2F1 wt_p53->E2F1 inhibits binding FOXM1_promoter FOXM1 Promoter E2F1->FOXM1_promoter binds to FOXM1_wt FOXM1 FOXM1_promoter->FOXM1_wt activates transcription MELK_wt MELK FOXM1_wt->MELK_wt upregulates transcription mut_p53 Mutant p53 (Loss of function) E2F1_mut E2F1 FOXM1_promoter_mut FOXM1 Promoter E2F1_mut->FOXM1_promoter_mut binds to FOXM1_mut FOXM1 (Upregulated) FOXM1_promoter_mut->FOXM1_mut activates transcription MELK_mut MELK (Upregulated) FOXM1_mut->MELK_mut upregulates transcription caption p53-mediated Regulation of MELK Expression.

p53-mediated Regulation of MELK Expression.
MELK and NF-κB Signaling

MELK has been shown to activate the NF-κB signaling pathway, a key driver of inflammation, cell survival, and metastasis.[7][19] MELK can activate the IκB kinase (IKK) complex, specifically IKKβ, which then phosphorylates the inhibitor of NF-κB, IκBα.[7][20] This phosphorylation targets IκBα for degradation, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and activate the transcription of its target genes, which are involved in promoting breast cancer progression and metastasis.[20][21]

MELK_NFkB_Signaling MELK MELK IKK IKK Complex (IKKβ) MELK->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB degradation of IκBα leads to activation IkBa->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to Nucleus Nucleus Target_Genes Target Genes NFkB_nuc->Target_Genes activates transcription Metastasis Metastasis & Survival Target_Genes->Metastasis caption MELK Activation of the NF-κB Pathway.

MELK Activation of the NF-κB Pathway.

Experimental Protocols

siRNA-mediated Knockdown of MELK

This protocol describes the transient knockdown of MELK expression in breast cancer cell lines using small interfering RNA (siRNA).

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, BT-549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • siRNA targeting MELK and a scrambled negative control siRNA

  • Lipofectamine® RNAiMAX transfection reagent

  • Opti-MEM™ Reduced Serum Medium

  • 6-well plates

  • Microcentrifuge tubes

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Cell Seeding: The day before transfection, seed breast cancer cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Preparation: a. For each well, dilute 200 pmol of MELK siRNA or scrambled control siRNA in Opti-MEM™ to a final volume of 100 µL in a microcentrifuge tube. b. In a separate tube, dilute 5 µL of Lipofectamine® RNAiMAX in Opti-MEM™ to a final volume of 100 µL and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine® RNAiMAX (total volume ~200 µL), mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.

  • Transfection: a. Add the 200 µL of siRNA-Lipofectamine complexes drop-wise to each well containing the cells and complete culture medium. b. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.

  • Validation of Knockdown: After incubation, harvest the cells and assess MELK protein and mRNA levels by Western blotting and qRT-PCR, respectively, to confirm successful knockdown.

Mammosphere Formation Assay

This assay is used to assess the self-renewal capacity of breast cancer stem cells.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231)

  • Mammosphere medium: DMEM/F12 supplemented with B27 supplement, 20 ng/mL EGF, 20 ng/mL bFGF, and heparin.

  • Ultra-low attachment 6-well plates

  • Trypsin-EDTA

  • PBS

  • Cell strainer (40 µm)

Procedure:

  • Cell Preparation: a. Culture breast cancer cells to 70-80% confluency. b. Trypsinize the cells to obtain a single-cell suspension. c. Pass the cell suspension through a 40 µm cell strainer to remove any cell clumps. d. Count the viable cells using a hemocytometer or automated cell counter.

  • Seeding: a. Seed the single cells in ultra-low attachment 6-well plates at a low density (e.g., 5,000 cells/mL) in mammosphere medium.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 7-10 days without disturbing them.

  • Quantification: a. After the incubation period, count the number of mammospheres (spherical, non-adherent cell clusters) with a diameter > 50 µm under a microscope. b. Calculate the Mammosphere Forming Efficiency (MFE) using the formula: (Number of mammospheres / Number of cells seeded) x 100%.

  • Secondary Mammosphere Formation (for self-renewal): a. Collect the primary mammospheres by gentle centrifugation. b. Dissociate the mammospheres into single cells using trypsin-EDTA. c. Re-plate the single cells in fresh mammosphere medium in ultra-low attachment plates and repeat the incubation and quantification steps.

Transwell Invasion Assay

This protocol measures the invasive capacity of breast cancer cells through a basement membrane matrix.

Materials:

  • Breast cancer cell lines (e.g., BT-549)

  • Transwell inserts with 8 µm pore size

  • 24-well plates

  • Matrigel basement membrane matrix

  • Serum-free medium

  • Complete medium (with FBS as a chemoattractant)

  • Cotton swabs

  • Fixation solution (e.g., methanol (B129727) or 4% paraformaldehyde)

  • Staining solution (e.g., 0.1% Crystal Violet)

Procedure:

  • Coating of Transwell Inserts: a. Thaw Matrigel on ice. b. Dilute Matrigel with cold, serum-free medium. c. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 2 hours to allow for polymerization.

  • Cell Seeding: a. Harvest breast cancer cells and resuspend them in serum-free medium to create a single-cell suspension. b. Seed the cells into the upper chamber of the Matrigel-coated Transwell inserts.

  • Invasion: a. Add complete medium containing FBS (chemoattractant) to the lower chamber of the 24-well plate. b. Place the Transwell inserts into the wells. c. Incubate the plate at 37°C in a CO₂ incubator for 24-48 hours.

  • Fixation and Staining: a. After incubation, carefully remove the non-invading cells from the upper surface of the membrane using a cotton swab. b. Fix the invading cells on the lower surface of the membrane with the fixation solution for 10-20 minutes. c. Stain the cells with Crystal Violet solution for 15-30 minutes.

  • Quantification: a. Gently wash the inserts to remove excess stain and allow them to air dry. b. Visualize and count the stained, invaded cells on the lower surface of the membrane using a microscope. Count cells in several random fields of view and calculate the average.

Western Blotting for MELK

This protocol outlines the detection of MELK protein expression in breast cancer cell lysates.

Materials:

  • Breast cancer cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against MELK

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: a. Lyse cells in RIPA buffer on ice. b. Centrifuge to pellet cell debris and collect the supernatant. c. Determine the protein concentration of the lysates using the BCA assay.

  • Sample Preparation: a. Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer. b. Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: a. Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel. b. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation: a. Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C. b. Incubate the membrane with the primary anti-MELK antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again three times with TBST for 10 minutes each.

  • Detection: a. Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system.

Immunohistochemistry (IHC) for MELK

This protocol details the detection of MELK protein in formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue sections.

Materials:

  • FFPE breast cancer tissue sections on slides

  • Xylene

  • Ethanol (B145695) series (100%, 95%, 70%)

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide (H₂O₂) solution

  • Blocking serum

  • Primary antibody against MELK

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: a. Immerse slides in xylene to remove paraffin. b. Rehydrate the sections by sequential immersion in decreasing concentrations of ethanol, followed by water.

  • Antigen Retrieval: a. Incubate the slides in antigen retrieval buffer at 95-100°C for 10-20 minutes to unmask the antigenic epitopes. b. Allow the slides to cool to room temperature.

  • Peroxidase Blocking: a. Incubate the sections in H₂O₂ solution to block endogenous peroxidase activity.

  • Blocking: a. Incubate the sections with blocking serum to prevent non-specific antibody binding.

  • Primary Antibody Incubation: a. Incubate the sections with the primary anti-MELK antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody and Detection: a. Incubate with a biotinylated secondary antibody. b. Incubate with streptavidin-HRP conjugate. c. Apply the DAB substrate, which will produce a brown precipitate at the site of the antigen-antibody reaction.

  • Counterstaining and Mounting: a. Counterstain the sections with hematoxylin to visualize cell nuclei. b. Dehydrate the sections through an ethanol series and xylene. c. Mount a coverslip onto the slide using mounting medium.

  • Analysis: a. Examine the slides under a microscope to assess the localization and intensity of MELK staining.

References

HTH-01-091: A Technical Whitepaper for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HTH-01-091 is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in the progression of various cancers. This document provides an in-depth technical guide on this compound, summarizing its inhibitory activity, effects on cancer cell proliferation, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and drug development efforts.

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a promising therapeutic target in oncology due to its role in cancer cell proliferation, survival, and treatment resistance. This compound has been identified as a potent and selective inhibitor of MELK, demonstrating significant potential for investigation in cancer therapy, particularly in breast cancer. This whitepaper serves as a comprehensive resource for researchers, providing key data and methodologies to guide preclinical studies of this compound.

Quantitative Data

The inhibitory activity of this compound against its primary target, MELK, and other kinases, as well as its antiproliferative effects on various breast cancer cell lines, are summarized below.

Table 1: Kinase Inhibitory Activity of this compound
Target KinaseIC50 (nM)
MELK 10.5 [1]
DYRK441.8[1]
PIM160.6[1]
mTOR632[1]
CDK71230[1]
PIM2N/A
PIM3N/A
RIPK2N/A
smMLCKN/A
CLK2N/A

N/A: Specific IC50 value not available in the provided search results, but inhibition has been noted.

Table 2: Antiproliferative Activity of this compound in Breast Cancer Cell Lines
Cell LineCancer SubtypeIC50 (µM) after 3 days
MDA-MB-468Basal-like4.00[1]
T-47DLuminal3.87[1]
BT-549Basal-like6.16[1]
MCF7Luminal8.75[1]
HCC70Basal-like8.80[1]
ZR-75-1Luminal>10[1]

Signaling Pathways

This compound exerts its effects by targeting MELK, which is involved in several critical signaling pathways in cancer.

MELK Signaling Cascade

MELK is known to be upregulated by the MAPK pathway and can, in turn, influence downstream pathways such as NF-κB and FOXM1, which are crucial for cancer cell proliferation and survival.

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core This compound Target cluster_downstream Downstream Effects cluster_inhibitor MAPK MAPK Pathway E2F1 E2F1 MAPK->E2F1 MELK MELK E2F1->MELK Upregulates SQSTM1 SQSTM1/p62 MELK->SQSTM1 Activates FOXM1 FOXM1 MELK->FOXM1 Phosphorylates NFkB NF-κB Pathway SQSTM1->NFkB Proliferation Cell Proliferation NFkB->Proliferation Survival Cell Survival NFkB->Survival FOXM1->Proliferation HTH_01_091 This compound HTH_01_091->MELK Inhibits

Caption: this compound inhibits MELK, disrupting downstream pro-survival pathways.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to assess the efficacy of this compound.

In Vitro Kinase Inhibition Assay

This protocol is for determining the IC50 value of this compound against MELK and other kinases. A luminescence-based assay measuring ATP depletion is described.

Materials:

  • Recombinant human MELK kinase

  • Kinase substrate (e.g., myelin basic protein)

  • This compound

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.1 nM to 100 µM).

  • Reaction Setup: In a 96-well plate, add 5 µL of each this compound dilution.

  • Enzyme and Substrate Addition: Add 20 µL of a solution containing the MELK enzyme and its substrate in kinase buffer to each well.

  • Initiation of Reaction: Add 25 µL of ATP solution to each well to start the kinase reaction. Include wells with no inhibitor (positive control) and wells with no enzyme (negative control).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Detection: Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.

  • Luminescence Measurement: Incubate at room temperature for 10 minutes and measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol is for determining the antiproliferative IC50 values of this compound in cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-468, T-47D)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.001 to 10 µM) for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Western Blot Analysis

This protocol is for assessing the effect of this compound on MELK protein levels and its downstream targets.

Materials:

  • MDA-MB-468 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-MELK, anti-phospho-FOXM1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat MDA-MB-468 cells with this compound at various concentrations (e.g., 0, 0.1, 1.0, and 10 µM) for a specified time (e.g., 1 hour).[1]

  • Cell Lysis: Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay In Vitro Kinase Assay (Determine IC50 vs. MELK) Selectivity_Profiling Kinase Selectivity Profiling (Off-target effects) Kinase_Assay->Selectivity_Profiling Proliferation_Assay Cell Proliferation Assay (Antiproliferative IC50) Selectivity_Profiling->Proliferation_Assay Western_Blot Western Blot Analysis (Target engagement & pathway modulation) Proliferation_Assay->Western_Blot Xenograft_Models Xenograft Models (Tumor growth inhibition) Western_Blot->Xenograft_Models PK_PD_Studies Pharmacokinetics/Pharmacodynamics (Exposure and target modulation) Xenograft_Models->PK_PD_Studies

Caption: A general workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of MELK in cancer. Its potency and selectivity make it a strong candidate for further preclinical development. This technical guide provides the necessary data and protocols to support and accelerate research into the therapeutic potential of this compound.

References

The Double-Edged Sword: A Technical Guide to Maternal Embryonic Leucine Zipper Kinase (MELK) Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a compelling, albeit complex, therapeutic target in oncology. Overexpressed in a wide array of human cancers and correlated with poor prognosis, MELK plays a pivotal role in tumorigenesis, cancer stem cell maintenance, and metastatic progression.[1][2] This technical guide provides an in-depth exploration of MELK inhibitors, detailing their mechanism of action, the intricacies of MELK-mediated signaling pathways, and the experimental methodologies used to evaluate their efficacy. Furthermore, this document presents a comprehensive summary of the quantitative data for key inhibitors and addresses the ongoing controversy surrounding the specificity and therapeutic application of these compounds.

Introduction: The Rationale for Targeting MELK

MELK, a member of the AMP-activated protein kinase (AMPK) family of serine/threonine kinases, is instrumental in various cellular processes, including cell cycle regulation, apoptosis, and proliferation.[3] Its expression is significantly elevated in numerous malignancies, such as breast, lung, glioblastoma, and melanoma, while remaining minimal in normal adult tissues, making it an attractive target for cancer-specific therapies.[1][4] The primary mechanism of MELK inhibitors involves competitive binding to the ATP-binding site of the kinase domain, thereby blocking its catalytic activity and disrupting the downstream phosphorylation cascade that promotes cancer cell growth and survival. Inhibition of MELK has been shown to induce cell cycle arrest, apoptosis, and a reduction in cancer stem cell populations.[5]

Key MELK Inhibitors: A Quantitative Overview

A number of small molecule inhibitors targeting MELK have been developed and evaluated in preclinical and clinical studies. The following table summarizes the biochemical potency of several prominent MELK inhibitors. It is important to note that IC50 and Ki values can vary between different assay conditions.[6]

InhibitorTarget(s)IC50 (nM)Ki (nM)Reference(s)
OTSSP167 (OTS167) MELK0.41-[7][8]
MELK-8a (NVS-MELK8a) MELK, Flt3 (ITD), Haspin, PDGFRα2 (MELK)-[9]
HTH-01-091 MELK, PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK210.5-[2]
MELK-IN-1 MELK30.39MedChemExpress
JNJ-47117096 MELK, Flt323 (MELK), 18 (Flt3)-MedChemExpress
Compound 1 MELK4800-[7]

Note: The multi-kinase activity of some inhibitors, such as MELK-8a and this compound, highlights the challenge of achieving high selectivity. The off-target effects of these inhibitors, particularly OTSSP167, are a subject of ongoing research and are discussed further in Section 5.

MELK Signaling Pathways

MELK exerts its oncogenic functions through a complex network of signaling pathways that regulate cell cycle progression, apoptosis, and stemness. A diagrammatic representation of these interactions is provided below.

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Signaling & Cellular Processes cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Regulation cluster_other Other Key Pathways cluster_outcomes Cellular Outcomes E2F1 E2F1 MELK MELK E2F1->MELK transcription MAPK_pathway MAPK Pathway MAPK_pathway->E2F1 p53_mut mutant p53 FOXM1 FOXM1 p53_mut->FOXM1 releases suppression MELK->FOXM1 phosphorylation p53_wt wild-type p53 MELK->p53_wt phosphorylation (Ser15) (stabilization) ASK1 ASK1 MELK->ASK1 phosphorylation ZPR9 ZPR9 MELK->ZPR9 phosphorylation NIPP1 NIPP1 MELK->NIPP1 interaction PDK1 PDK1 MELK->PDK1 phosphorylation (inhibits) NF_kB NF-κB MELK->NF_kB regulation PI3K_Akt_mTOR PI3K/Akt/mTOR MELK->PI3K_Akt_mTOR activation Metastasis Metastasis MELK->Metastasis Apoptosis_inhibition Apoptosis Inhibition MELK->Apoptosis_inhibition Stemness Stem Cell Maintenance MELK->Stemness FOXM1->MELK transcription CDC25B CDC25B FOXM1->CDC25B transcription Aurora_B Aurora B FOXM1->Aurora_B transcription Survivin Survivin FOXM1->Survivin transcription PLK1 PLK1 FOXM1->PLK1 transcription CDK1 CDK1 CDC25B->CDK1 activation PLK1->CDC25B activation Proliferation Proliferation CDK1->Proliferation JNK_p38 JNK/p38 ASK1->JNK_p38 activation JNK_p38->Apoptosis_inhibition B_Myb B-Myb ZPR9->B_Myb interaction B_Myb->Proliferation NIPP1->Proliferation pre-mRNA splicing inhibition PI3K_Akt_mTOR->Proliferation

Caption: MELK signaling network in cancer.

Experimental Protocols for Evaluating MELK Inhibitors

The assessment of MELK inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic efficacy.

In Vitro Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of MELK.

Principle: The assay quantifies the phosphorylation of a substrate peptide by recombinant MELK in the presence of ATP. The amount of ADP produced is proportional to the kinase activity and can be measured using a luminescence-based method (e.g., ADP-Glo™ Kinase Assay).

Detailed Methodology:

  • Reagents and Materials:

    • Recombinant human MELK protein

    • Kinase substrate peptide

    • ATP

    • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA)

    • Test inhibitor (serially diluted)

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • 384-well plates

    • Luminometer

  • Procedure: a. Prepare serial dilutions of the MELK inhibitor in the appropriate solvent (e.g., DMSO). b. In a 384-well plate, add the kinase buffer, recombinant MELK enzyme, and the substrate peptide. c. Add the serially diluted inhibitor or vehicle control (DMSO) to the respective wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, followed by the Kinase Detection Reagent, according to the manufacturer's protocol. g. Measure the luminescence using a plate reader. h. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay

This assay assesses the effect of MELK inhibitors on the proliferation and survival of cancer cells.

Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT) or a resazurin-based reagent to a colored formazan (B1609692) product or a fluorescent product, respectively. The amount of product formed is proportional to the number of viable cells.

Detailed Methodology:

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer)

    • Complete cell culture medium

    • Test inhibitor

    • MTT or resazurin (B115843) reagent

    • Solubilization buffer (for MTT assay)

    • 96-well plates

    • Microplate reader (spectrophotometer or fluorometer)

  • Procedure: a. Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the MELK inhibitor or vehicle control for a specified duration (e.g., 72 hours). c. Add the MTT or resazurin reagent to each well and incubate for 2-4 hours. d. If using MTT, add the solubilization buffer to dissolve the formazan crystals. e. Measure the absorbance or fluorescence using a microplate reader. f. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

In Vivo Xenograft Model

This assay evaluates the anti-tumor efficacy of MELK inhibitors in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the MELK inhibitor, and tumor growth is monitored over time.

Detailed Methodology:

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Human cancer cell line

    • Matrigel (optional, to enhance tumor formation)

    • Test inhibitor formulated for in vivo administration

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure: a. Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse. b. Monitor the mice for tumor formation. c. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. d. Administer the MELK inhibitor or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage). e. Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume (Volume = (length x width²)/2). f. Monitor the body weight of the mice as an indicator of toxicity. g. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry). h. Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of the inhibitor.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell-Based Viability Assay (Cellular IC50) Kinase_Assay->Cell_Viability Mechanism_Studies Mechanism of Action Studies (Western Blot, Flow Cytometry) Cell_Viability->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization Xenograft Xenograft Mouse Model (Tumor Growth Inhibition) PDX_Model Patient-Derived Xenograft (PDX) Model (Translational Relevance) Xenograft->PDX_Model Toxicity Toxicity Studies (Body Weight, Histopathology) PDX_Model->Toxicity Clinical_Trials Clinical Trials Toxicity->Clinical_Trials Start Compound Synthesis & Library Screening Start->Kinase_Assay Lead_Optimization->Xenograft

Caption: A typical workflow for the preclinical evaluation of MELK inhibitors.

Controversy and Future Directions: The Challenge of Specificity

Despite the promising preclinical data, the therapeutic potential of MELK inhibitors has been a subject of debate. A significant point of contention revolves around the specificity of the first-in-class inhibitor, OTSSP167.[2] Studies have revealed that OTSSP167 exhibits off-target activity against several other kinases, including Aurora B, BUB1, and Haspin, which are also critical for mitotic progression.[5] This lack of specificity raises questions about whether the observed anti-tumor effects are solely due to MELK inhibition or a consequence of a broader multi-kinase inhibitory profile.

Furthermore, some studies using CRISPR/Cas9-mediated MELK knockout have shown that the genetic ablation of MELK does not always phenocopy the effects of pharmacological inhibition, suggesting that some cancer cells may not be dependent on MELK for their proliferation.[2]

Logical_Relationship MELK_Overexpression MELK Overexpression in Cancer Poor_Prognosis Poor Patient Prognosis MELK_Overexpression->Poor_Prognosis MELK_Inhibitors Development of MELK Inhibitors (e.g., OTSSP167) MELK_Overexpression->MELK_Inhibitors Anti_Tumor_Activity Potent Anti-Tumor Activity (Preclinical Models) MELK_Inhibitors->Anti_Tumor_Activity Controversy Controversy on MELK Dependency and Inhibitor Specificity Anti_Tumor_Activity->Controversy Off_Target Off-Target Effects Identified (e.g., Aurora B, BUB1) Off_Target->Controversy CRISPR_Studies CRISPR Knockout Studies (Contradictory Results) CRISPR_Studies->Controversy Future_Work Future Directions: - Development of more selective inhibitors - Combination therapies - Biomarker identification Controversy->Future_Work

Caption: The logical progression and challenges in the development of MELK inhibitors.

These controversies underscore the need for the development of more selective second-generation MELK inhibitors and a deeper understanding of the contexts in which MELK is a critical driver of malignancy. Future research should focus on:

  • Developing highly selective inhibitors: This will be crucial to definitively validate MELK as a therapeutic target and to minimize off-target toxicities.

  • Identifying predictive biomarkers: Determining which patient populations are most likely to respond to MELK inhibition will be key for successful clinical translation.

  • Exploring combination therapies: Combining MELK inhibitors with other targeted agents or conventional chemotherapies may enhance their efficacy and overcome potential resistance mechanisms.

Conclusion

Maternal Embryonic Leucine Zipper Kinase remains a target of significant interest in oncology. While the path to clinical application is paved with challenges related to inhibitor specificity and the complex biology of MELK, the compelling evidence linking its overexpression to aggressive cancer phenotypes warrants continued investigation. The development of next-generation, highly selective inhibitors, coupled with a robust biomarker strategy, will be paramount in realizing the therapeutic potential of targeting MELK in the fight against cancer.

References

HTH-01-091: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, biological activity, and experimental applications of HTH-01-091, a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).

Chemical Structure and Physicochemical Properties

This compound is a small molecule inhibitor with the molecular formula C26H28Cl2N4O2 and a molecular weight of 499.43 g/mol .[1] Its chemical structure is characterized by a tricyclic core.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C26H28Cl2N4O2[1]
Molecular Weight 499.43[1]
CAS Number 2000209-42-5[1]
Appearance Solid powder[2]
Solubility Soluble in DMSO (12.5 mg/mL)[1]
Storage (Powder) -20°C for 3 years[1]
Storage (in Solvent) -80°C for 6 months[1]

Biological Activity and Mechanism of Action

This compound is a potent and selective, ATP-competitive inhibitor of MELK with a reported IC50 of 10.5 nM.[1][2][3] It has demonstrated significantly improved kinome selectivity compared to other MELK inhibitors like OTSSP167.[2] In addition to MELK, this compound also shows inhibitory activity against other kinases, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[1][3][4]

The primary mechanism of action of this compound involves binding to the ATP-binding pocket of MELK, which leads to the inhibition of its kinase activity.[1] Furthermore, treatment with this compound has been shown to induce the degradation of the MELK protein in a dose-dependent manner.[1][3]

Signaling Pathway

This compound primarily targets the MELK signaling pathway. By inhibiting MELK, it can influence downstream cellular processes that are regulated by this kinase. MELK is implicated in various signaling pathways, including the PI3K/Akt/mTOR pathway.[1] The binding of this compound to MELK is ATP-competitive and leads to the degradation of MELK protein.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., MDA-MB-468 cells) B 2. Cell Lysis A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (Anti-MELK) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Imaging & Analysis I->J Cell_Proliferation_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (this compound serial dilutions) A->B C 3. Incubation (e.g., 3 days) B->C D 4. Viability Reagent Addition (e.g., CellTiter-Glo, MTT) C->D E 5. Signal Measurement (Luminescence/Absorbance) D->E F 6. Data Analysis (IC50 determination) E->F

References

An In-depth Technical Guide to HTH-01-091: A Potent and Selective MELK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to HTH-01-091, a potent and selective inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK).

Core Function and Mechanism of Action

This compound is a small molecule inhibitor that primarily targets Maternal Embryonic Leucine Zipper Kinase (MELK) with high potency.[1][2][3][4][5] It functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the MELK kinase domain and thereby preventing the phosphorylation of its downstream substrates.[5][6] The compound is cell-permeable and has been shown to induce the degradation of MELK protein within cells.[2][3][4][7]

While highly selective for MELK, this compound also exhibits inhibitory activity against a few other kinases, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[1][2][3][4][8] However, it shows substantially improved kinome selectivity compared to other MELK inhibitors like OTSSP167.[5][6] Notably, it does not exhibit significant activity against PIK3CA, mTOR, GSK3A, and CDK7.[5][9]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Inhibitory Activity of this compound against Various Kinases

Target KinaseIC50 (nM)
MELK10.5[1][2][3][4][5]
PIM160.6[2]
DYRK441.8[2]
mTOR632[2]
CDK71230[2]

Table 2: Antiproliferative Activity of this compound in Breast Cancer Cell Lines (3-Day Assay)

Cell LineIC50 (µM)
MDA-MB-4684.00[2][3][4]
BT-5496.16[2][3][4]
T-47D3.87[2][3][4]
MCF78.75[2][3][4]
HCC708.80[2][3][4]
ZR-75-1>10[2][3][4]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

1. Western Blot Analysis for MELK Protein Levels

  • Cell Line: MDA-MB-468 human breast cancer cells.[2][3]

  • Treatment: Cells are treated with this compound at various concentrations (e.g., 0, 0.1, 1.0, and 10 µM) for a specified incubation time (e.g., 1 hour).[2]

  • Lysis: Following treatment, cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for MELK. A primary antibody for a housekeeping protein (e.g., α-tubulin) is used as a loading control.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the relative levels of MELK protein.

2. Cell Proliferation Assay

  • Cell Lines: A panel of breast cancer cell lines including MDA-MB-468, BT-549, HCC70, ZR-75-1, MCF7, and T-47D.[2][3]

  • Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Treatment: The cells are then treated with a serial dilution of this compound (e.g., 0, 0.001, 0.01, 0.1, 1.0, and 10 µM).[2]

  • Incubation: The plates are incubated for a period of 3 days.[2][3]

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a reagent like CellTiter-Glo.

  • Data Analysis: The absorbance or luminescence is measured, and the IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

3. ATP-Competitive Binding Pull-Down Assay

  • Objective: To demonstrate that this compound binds to MELK in an ATP-competitive manner.

  • Cell Line: MDA-MB-468 cells.[7]

  • Treatment: Cells are treated with varying doses of this compound for 1 hour.[7] To prevent protein degradation, a proteasome inhibitor like MG132 (10 µM) can be co-administered.[7]

  • Cell Lysis and Probe Incubation: Cells are lysed, and the lysates are incubated with ATP-biotin probes.

  • Streptavidin Pull-Down: Streptavidin-coated beads are added to the lysates to pull down the ATP-biotin probes along with any bound kinases.[7]

  • Western Blot Analysis: The pull-down samples are then analyzed by Western blotting for the presence of MELK. A dose-dependent decrease in the amount of pulled-down MELK indicates that this compound is competing with the ATP-biotin probe for binding to MELK.[2][3] ERK1/2 can be used as a negative control to show binding specificity.[2][3]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling context of MELK and the experimental workflow for assessing the effect of this compound.

MELK_Signaling_Pathway HTH_01_091 This compound MELK MELK HTH_01_091->MELK Downstream_Substrates Downstream Substrates (e.g., CDC25B, SLP-76) MELK->Downstream_Substrates Phosphorylation Apoptosis Apoptosis MELK->Apoptosis Inhibition of Cell_Cycle_Progression Cell Cycle Progression (Mitosis) Downstream_Substrates->Cell_Cycle_Progression Proliferation Cell Proliferation Cell_Cycle_Progression->Proliferation

Caption: this compound inhibits MELK, affecting cell cycle and apoptosis.

Western_Blot_Workflow Start Start: Treat Cells with This compound Lysis Cell Lysis Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-MELK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection & Analysis Secondary_Ab->Detection End End: Relative MELK Protein Levels Detection->End

Caption: Workflow for Western Blot analysis of MELK protein levels.

Logical_Relationship HTH_01_091 This compound MELK_Binding Binds to MELK (ATP-competitive) HTH_01_091->MELK_Binding MELK_Inhibition Inhibition of MELK Kinase Activity MELK_Binding->MELK_Inhibition MELK_Degradation Induction of MELK Degradation MELK_Binding->MELK_Degradation Reduced_Proliferation Reduced Cell Proliferation MELK_Inhibition->Reduced_Proliferation MELK_Degradation->Reduced_Proliferation

Caption: Logical flow of this compound's mechanism of action.

References

HTH-01-091: An In-Depth Technical Guide to its Effects on Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HTH-01-091 is a potent and selective small-molecule inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK), a serine/threonine kinase implicated in the pathogenesis of various cancers, particularly breast cancer.[1][2][3][4] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its target profile, cellular effects, and the signaling pathways it modulates. Quantitative data on its inhibitory and antiproliferative activities are presented in structured tables for clear comparison. Detailed methodologies for key experimental protocols are provided to facilitate the replication and further investigation of its biological effects. Visual representations of its primary and off-target signaling pathways, as well as experimental workflows, are included to offer a deeper understanding for research and drug development applications.

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) is a key regulator of cellular processes critical for tumorigenesis, including cell cycle progression, apoptosis, and the maintenance of cancer stem cell-like properties.[5][6] Its overexpression is correlated with poor prognosis in several cancers, making it an attractive target for therapeutic intervention.[7] this compound has emerged as a selective inhibitor of MELK, demonstrating efficacy in preclinical studies.[1][2] Understanding the detailed molecular mechanisms through which this compound exerts its effects is crucial for its continued development and clinical application. This guide provides an in-depth analysis of this compound's impact on cellular signaling networks.

Mechanism of Action and Target Profile

This compound is an ATP-competitive inhibitor of MELK, binding to the kinase domain and preventing the phosphorylation of its downstream substrates.[3][8] The primary target of this compound is MELK, with a half-maximal inhibitory concentration (IC50) of 10.5 nM.[1][2][4] While highly selective, this compound also exhibits inhibitory activity against a panel of other kinases, albeit at higher concentrations.

Primary Target: MELK

Inhibition of MELK by this compound disrupts several critical signaling pathways implicated in cancer progression.

  • MELK-FOXM1 Axis: MELK directly interacts with and phosphorylates the transcription factor Forkhead Box M1 (FOXM1), a master regulator of mitotic gene expression.[6][9] This phosphorylation event is crucial for FOXM1's transcriptional activity. By inhibiting MELK, this compound prevents FOXM1 activation, leading to the downregulation of genes essential for mitosis, such as PLK1, Aurora B, and CDC25B, ultimately causing cell cycle arrest.[1][9]

  • Apoptosis Regulation: MELK has been shown to interact with and phosphorylate the pro-apoptotic protein Bcl-G, thereby inhibiting its function.[10][11] this compound, by blocking MELK activity, may restore the pro-apoptotic function of Bcl-G, contributing to cancer cell death.

  • p53 Signaling: MELK can phosphorylate the tumor suppressor p53, influencing its stability and activity.[5][12] The inhibition of MELK by this compound can therefore modulate p53-dependent cellular responses, including cell cycle arrest and apoptosis.

Off-Target Effects

This compound has been shown to inhibit other kinases, which may contribute to its overall cellular effects. Understanding these off-target activities is essential for a complete pharmacological profile.

  • PIM Kinases (PIM1/2/3): PIM kinases are involved in cell survival, proliferation, and apoptosis.[4][10] Inhibition of PIM kinases by this compound could potentiate its anti-cancer effects.

  • Receptor-Interacting Protein Kinase 2 (RIPK2): RIPK2 is a key mediator of the innate immune response through the NOD signaling pathway, leading to the activation of NF-κB and MAPK pathways.[2][13]

  • Dual-specificity tyrosine-phosphorylation-regulated kinase 3 (DYRK3): DYRK3 plays a role in the dissolution of stress granules and the regulation of mTORC1 signaling.[1][3]

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory and antiproliferative effects of this compound.

Table 1: Inhibitory Activity of this compound against Various Kinases

KinaseIC50 (nM)
MELK10.5[1][2][4]
PIM160.6[14]
DYRK441.8[14]
mTOR632[14]
CDK71230[14]

Table 2: Antiproliferative Activity of this compound in Breast Cancer Cell Lines

Cell LineIC50 (µM)
MDA-MB-4684.00[8][15]
T-47D3.87[8][15]
BT-5496.16[8][15]
MCF78.75[8][15]
HCC708.80[8][15]
ZR-75-1>10[8][15]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound.

MELK_Signaling_Pathway cluster_0 Mitotic Gene Expression HTH This compound MELK MELK HTH->MELK FOXM1 FOXM1 MELK->FOXM1 P BclG Bcl-G MELK->BclG P p53 p53 MELK->p53 P PLK1 PLK1 FOXM1->PLK1 AuroraB Aurora B FOXM1->AuroraB CDC25B CDC25B FOXM1->CDC25B CellCycle Cell Cycle Progression PLK1->CellCycle AuroraB->CellCycle CDC25B->CellCycle Apoptosis Apoptosis BclG->Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest

This compound inhibits MELK, disrupting key oncogenic signaling pathways.

Off_Target_Signaling_Pathways HTH This compound PIM PIM Kinases HTH->PIM RIPK2 RIPK2 HTH->RIPK2 DYRK3 DYRK3 HTH->DYRK3 CellSurvival Cell Survival & Proliferation PIM->CellSurvival NFkB NF-κB RIPK2->NFkB MAPK MAPK RIPK2->MAPK StressGranules Stress Granule Dissolution DYRK3->StressGranules mTORC1 mTORC1 Signaling DYRK3->mTORC1 NOD NOD1/2 NOD->RIPK2 Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation

Off-target effects of this compound on other kinase signaling pathways.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the activity of this compound.

In Vitro MELK Kinase Assay

This protocol describes a radiometric assay to determine the in vitro inhibitory activity of this compound against recombinant MELK.

Materials:

  • Recombinant human MELK enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • [γ-³²P]ATP

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • This compound stock solution (in DMSO)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and vials

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

  • In a microcentrifuge tube, combine the kinase assay buffer, recombinant MELK enzyme, and the desired concentration of this compound or vehicle control (DMSO).

  • Pre-incubate the mixture for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding a mixture of MBP and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Kinase_Assay_Workflow Start Start Prepare Prepare Reagents: - this compound dilutions - MELK enzyme - Substrate/ATP mix Start->Prepare Incubate Pre-incubate MELK + this compound Prepare->Incubate React Initiate Reaction (add Substrate/ATP) Incubate->React Stop Stop Reaction (spot on P81 paper) React->Stop Wash Wash P81 Paper Stop->Wash Measure Measure Radioactivity (Scintillation Counter) Wash->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze End End Analyze->End

Workflow for the in vitro radiometric kinase assay.
Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to determine the antiproliferative effects of this compound on breast cancer cell lines.[13][16][17]

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-468, T-47D)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Seed the breast cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.

  • Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound or vehicle control (DMSO).

  • Incubate the plates for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat Cells with This compound Seed->Treat Incubate72 Incubate for 72h Treat->Incubate72 AddMTT Add MTT Reagent Incubate72->AddMTT Incubate4 Incubate for 4h AddMTT->Incubate4 Solubilize Add Solubilization Solution Incubate4->Solubilize Read Read Absorbance (570-590 nm) Solubilize->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Workflow for the cell viability (MTT) assay.

Conclusion

This compound is a potent and selective inhibitor of MELK that demonstrates significant antiproliferative effects in breast cancer cell lines. Its mechanism of action involves the disruption of key signaling pathways that are crucial for cancer cell proliferation and survival, including the MELK-FOXM1 axis and apoptosis regulation. While this compound shows a high degree of selectivity for MELK, its off-target effects on other kinases such as PIM, RIPK2, and DYRK3 may also contribute to its overall pharmacological profile. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound. Further investigation into the in vivo efficacy and safety of this compound is warranted to advance its clinical development.

References

Methodological & Application

HTH-01-091: In Vitro Application Notes and Protocols for a Selective MELK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

HTH-01-091 is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in tumorigenesis and cancer cell proliferation.[1][2][3] This document provides detailed in vitro protocols for researchers, scientists, and drug development professionals to effectively utilize this compound as a tool to investigate MELK signaling and its role in cancer biology. The included protocols cover biochemical kinase assays, cellular target engagement, and cell proliferation assessment.

Introduction

Maternal Embryonic Leucine Zipper Kinase (MELK) is a member of the AMP-activated protein kinase (AMPK) family and is involved in various cellular processes, including cell cycle progression, apoptosis, and cell migration.[4] Overexpression of MELK has been observed in several cancers, including breast cancer, and is often associated with poor prognosis.[5][6] this compound has been identified as a potent and selective MELK inhibitor with an IC50 of 10.5 nM.[1][2][3] It exhibits selectivity over other kinases, although it also shows inhibitory activity against PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2 at higher concentrations.[1][2][7] These application notes provide a framework for the in vitro characterization of this compound.

Data Presentation

Table 1: Biochemical Activity of this compound
Target KinaseIC50 (nM)Assay TypeReference
MELK 10.5 Z'-LYTE™ Kinase Assay [1][2][3]
PIM160.6Not Specified[8]
PIM2Not SpecifiedNot Specified[1][2]
PIM3Not SpecifiedNot Specified[1]
RIPK2Not SpecifiedNot Specified[1]
DYRK3Not SpecifiedNot Specified[1]
smMLCKNot SpecifiedNot Specified[1]
CLK2Not SpecifiedNot Specified[1][7]
DYRK441.8Not Specified[8]
mTOR632Not Specified[8]
CDK71230Not Specified[8]
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines (3-Day Assay)
Cell LineSubtypeIC50 (µM)Reference
MDA-MB-468Basal-like4.00[8][9]
BT-549Basal-like6.16[8][9]
HCC70Basal-like8.80[8][9]
ZR-75-1Luminal>10[8][9]
MCF7Luminal8.75[8][9]
T-47DLuminal3.87[8][9]

Signaling Pathway

The following diagram illustrates the central role of MELK in cellular signaling pathways, including its interactions with upstream regulators and downstream effectors.

MELK_Signaling_Pathway MAPK MAPK Pathway E2F1 E2F1 MAPK->E2F1 MELK MELK E2F1->MELK p53 p53 MELK->p53 FOXM1 FOXM1 MELK->FOXM1 SQSTM1 SQSTM1/p62 MELK->SQSTM1 Bcl_G Bcl-G MELK->Bcl_G ZPR9 ZPR9 MELK->ZPR9 Apoptosis Apoptosis p53->Apoptosis CellCycle Cell Cycle Progression FOXM1->CellCycle NFkB NF-κB Pathway SQSTM1->NFkB Bcl_G->Apoptosis B_Myb B-Myb ZPR9->B_Myb Proliferation Proliferation NFkB->Proliferation B_Myb->Proliferation HTH_01_091 This compound HTH_01_091->MELK

MELK Signaling Pathway and Inhibition by this compound.

Experimental Protocols

In Vitro MELK Kinase Assay (Z'-LYTE™ Format)

This protocol is adapted from a general Z'-LYTE™ kinase assay and is suitable for determining the IC50 of this compound against MELK.[2][9][10]

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_development Development & Detection prep_inhibitor Prepare this compound serial dilution add_reagents Add Kinase and Inhibitor to plate prep_inhibitor->add_reagents prep_kinase Prepare MELK Kinase solution prep_kinase->add_reagents prep_substrate Prepare Peptide Substrate/ATP solution start_reaction Add Substrate/ATP to initiate prep_substrate->start_reaction add_reagents->start_reaction incubate_kinase Incubate at RT start_reaction->incubate_kinase add_dev_reagent Add Development Reagent incubate_kinase->add_dev_reagent incubate_dev Incubate at RT add_dev_reagent->incubate_dev read_plate Read FRET signal incubate_dev->read_plate analyze_data Calculate % Inhibition and IC50 read_plate->analyze_data

Z'-LYTE™ Kinase Assay Workflow.

Materials:

  • Recombinant human MELK enzyme

  • Z'-LYTE™ Kinase Assay Kit - Ser/Thr Peptide

  • This compound

  • ATP

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

  • 384-well assay plates

  • Multichannel pipettes

  • Fluorescence plate reader with FRET capability

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • Kinase Reaction: a. Add 2.5 µL of the diluted this compound or vehicle (DMSO in kinase buffer) to the wells of a 384-well plate. b. Add 5 µL of the MELK kinase solution (prepared in kinase buffer) to each well. c. Initiate the reaction by adding 2.5 µL of the peptide substrate/ATP mixture (prepared in kinase buffer). The final ATP concentration should be at or near the Km for MELK. d. Incubate the plate at room temperature for 1 hour.

  • Development Reaction: a. Add 5 µL of the Development Reagent to each well. b. Incubate at room temperature for 1 hour.

  • Detection: a. Read the plate on a fluorescence plate reader using the appropriate excitation and emission wavelengths for the FRET pair (e.g., 400 nm excitation, and emission at 445 nm and 520 nm).

  • Data Analysis: a. Calculate the emission ratio. b. Determine the percent inhibition for each this compound concentration relative to the vehicle control. c. Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Target Engagement - ATP-Biotin Pull-Down Assay

This protocol determines if this compound is cell-permeable and engages with MELK in an ATP-competitive manner within a cellular context.[10][11]

Workflow Diagram:

Pulldown_Workflow cluster_cell_treatment Cell Treatment cluster_pulldown Pull-Down cluster_analysis Analysis seed_cells Seed MDA-MB-468 cells treat_inhibitor Treat with this compound seed_cells->treat_inhibitor lyse_cells Lyse cells treat_inhibitor->lyse_cells add_probe Incubate lysate with ATP-biotin probe lyse_cells->add_probe add_beads Add streptavidin beads add_probe->add_beads wash_beads Wash beads add_beads->wash_beads elute_proteins Elute bound proteins wash_beads->elute_proteins sds_page SDS-PAGE elute_proteins->sds_page western_blot Western Blot for MELK and ERK1/2 sds_page->western_blot analyze_results Analyze band intensity western_blot->analyze_results

ATP-Biotin Pull-Down Assay Workflow.

Materials:

  • MDA-MB-468 breast cancer cells

  • Cell culture medium (e.g., DMEM) with supplements

  • This compound

  • MG132 (proteasome inhibitor, optional)

  • ATP-biotin probe

  • Streptavidin-coated magnetic beads

  • Lysis buffer

  • Wash buffer

  • SDS-PAGE gels

  • Western blotting reagents

  • Primary antibodies against MELK and ERK1/2 (as a negative control)

  • Secondary antibodies

Procedure:

  • Cell Culture and Treatment: a. Seed MDA-MB-468 cells and grow to 70-80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for 1 hour. A co-treatment with a proteasome inhibitor like MG132 can be included to prevent degradation of MELK.[10]

  • Cell Lysis: a. Wash cells with cold PBS and lyse on ice with a suitable lysis buffer. b. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Pull-Down: a. Incubate the cell lysate with an ATP-biotin probe. b. Add pre-washed streptavidin-coated magnetic beads and incubate to capture the probe and any bound proteins. c. Pellet the beads using a magnetic rack and wash several times with wash buffer to remove non-specific binders.

  • Elution and Analysis: a. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. b. Separate the eluted proteins by SDS-PAGE. c. Transfer the proteins to a membrane and perform a Western blot using primary antibodies against MELK. An antibody against a non-ATP binding protein like ERK1/2 should be used as a negative control. d. Visualize the bands using an appropriate detection method. A dose-dependent decrease in the MELK band intensity indicates successful target engagement by this compound.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of breast cancer cell lines.

Workflow Diagram:

Proliferation_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis seed_cells Seed cells in 96-well plate treat_inhibitor Add serial dilutions of this compound seed_cells->treat_inhibitor incubate_cells Incubate for 3 days treat_inhibitor->incubate_cells add_mtt Add MTT reagent incubate_cells->add_mtt incubate_mtt Incubate to form formazan (B1609692) add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 490 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

MTT Cell Proliferation Assay Workflow.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-468, ZR-75-1)

  • Cell culture medium and supplements

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: a. Prepare serial dilutions of this compound in cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO). c. Incubate the plate for 3 days.

  • MTT Assay: a. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[12] b. Remove the medium and add 150 µL of a solubilization solution to dissolve the formazan crystals.[12]

  • Detection: a. Read the absorbance at 490 nm using a microplate reader.[12]

  • Data Analysis: a. Subtract the background absorbance from all readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percent viability versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a valuable research tool for investigating the role of MELK in cancer biology. The protocols provided herein offer a comprehensive guide for the in vitro characterization of this selective inhibitor, from its biochemical activity to its effects on cellular proliferation. These methods will enable researchers to further elucidate the therapeutic potential of targeting MELK in various cancer models.

References

Application Notes and Protocols for HTH-01-091 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTH-01-091 is a potent and selective, cell-permeable, ATP-competitive inhibitor of maternal embryonic leucine (B10760876) zipper kinase (MELK) with a biochemical IC50 of 10.5 nM.[1][2][3][4][5][6] It serves as a valuable tool for investigating the cellular functions of MELK and for preclinical research in oncology, particularly in breast cancer.[1][2][3][4][7] this compound has been shown to induce MELK degradation and exhibits antiproliferative activity in various cancer cell lines.[1][4][5][7] In addition to MELK, this compound also shows inhibitory activity against other kinases including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[1][2][3][4][5] These application notes provide detailed protocols for the use of this compound in cell culture, including recommended concentration ranges, experimental procedures, and data interpretation.

Data Presentation

In Vitro Efficacy of this compound
ParameterCell LineConcentration/IC50Experimental DetailsReference
MELK Degradation MDA-MB-4680-10 µM (1 hr)Dose-dependent reduction in MELK protein levels.[1][7]
Kinase Selectivity -1 µMSelectively inhibits 4% of kinases by over 90%.[1][4][5][7]
Biochemical IC50 -10.5 nMAgainst MELK.[1][2][3][4][5][6]
Antiproliferative IC50 (3-day assay) MDA-MB-4684.00 µMCell proliferation assay.[1][7]
BT-5496.16 µMCell proliferation assay.[1][7]
HCC708.80 µMCell proliferation assay.[1][7]
ZR-75-1>10 µMCell proliferation assay.[1][7]
MCF78.75 µMCell proliferation assay.[1][7]
T-47D3.87 µMCell proliferation assay.[1][7]
Off-Target Kinase Inhibition
KinaseIC50
PIM160.6 nM
mTOR632 nM
CDK71230 nM
DYRK441.8 nM

Experimental Protocols

Preparation of this compound Stock Solution

It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent, which can then be diluted to the desired working concentration in cell culture medium.

  • Reagent: this compound powder, Anhydrous DMSO

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[8] For example, for a product with a molecular weight of 499.43 g/mol , dissolve 5 mg of this compound in 1.0011 mL of DMSO.

    • Ensure complete dissolution by vortexing. Gentle warming (e.g., to 60°C) and sonication can be used to aid dissolution.[1][7]

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8]

Protocol for Western Blot Analysis of MELK Degradation

This protocol details the investigation of this compound's effect on MELK protein levels in a human breast cancer cell line.

  • Cell Line: MDA-MB-468

  • Reagents: this compound stock solution, complete cell culture medium, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), protein quantification assay (e.g., BCA assay), SDS-PAGE gels, PVDF membrane, primary antibodies (anti-MELK, anti-loading control e.g., β-actin or GAPDH), HRP-conjugated secondary antibody, and ECL substrate.

  • Procedure:

    • Seed MDA-MB-468 cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1.0, and 10 µM) for 1 hour.[1][7][9] A vehicle control (DMSO) should be included.

    • After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then probe with a primary antibody against MELK.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

  • Expected Outcome: A dose-dependent decrease in the intensity of the MELK band should be observed in cells treated with this compound compared to the vehicle control.[9]

Protocol for Cell Proliferation Assay

This protocol is designed to assess the antiproliferative effects of this compound on a panel of breast cancer cell lines.

  • Cell Lines: MDA-MB-468, BT-549, HCC70, ZR-75-1, MCF7, T-47D

  • Reagents: this compound stock solution, complete cell culture medium, 96-well plates, and a cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™).

  • Procedure:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.[8]

    • Prepare serial dilutions of this compound in cell culture medium. A typical concentration range is 0.001 to 10 µM.[1][7][9] Include a vehicle control (DMSO).

    • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the plates for 3 days.[1][7][9]

    • After the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells.

    • Plot the cell viability against the log of the this compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the signaling pathways affected by this compound and a general experimental workflow for its use in cell culture.

MELK_Signaling_Pathway cluster_inhibition This compound Inhibition cluster_pathway MELK Signaling Pathway HTH_01_091 This compound MELK MELK HTH_01_091->MELK inhibits FOXM1 FOXM1 MELK->FOXM1 activates p53 p53 MELK->p53 phosphorylates Mitotic_Regulators Mitotic Regulators FOXM1->Mitotic_Regulators promotes expression Cell_Cycle_Progression Cell Cycle Progression Mitotic_Regulators->Cell_Cycle_Progression Apoptosis Apoptosis p53->Apoptosis

Caption: Inhibition of the MELK signaling pathway by this compound.

PIM1_Signaling_Pathway cluster_inhibition This compound Inhibition cluster_pathway PIM1 Signaling Pathway HTH_01_091 This compound PIM1 PIM1 HTH_01_091->PIM1 inhibits JAK_STAT JAK/STAT Pathway JAK_STAT->PIM1 regulates Bad Bad (pro-apoptotic) PIM1->Bad phosphorylates (inactivates) Cell_Survival Cell Survival & Proliferation Bad->Cell_Survival inhibits

Caption: Inhibition of the PIM1 signaling pathway by this compound.

RIPK2_Signaling_Pathway cluster_inhibition This compound Inhibition cluster_pathway RIPK2 Signaling Pathway HTH_01_091 This compound RIPK2 RIPK2 HTH_01_091->RIPK2 inhibits NOD_Like_Receptor NOD-Like Receptor Signaling NOD_Like_Receptor->RIPK2 activates NF_kB NF-κB Pathway RIPK2->NF_kB activates MAPK MAPK Pathway RIPK2->MAPK activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines production MAPK->Pro_inflammatory_Cytokines production

Caption: Inhibition of the RIPK2 signaling pathway by this compound.

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis Stock_Solution Prepare 10 mM this compound Stock Solution in DMSO Treatment Treat Cells with Diluted this compound (including vehicle control) Stock_Solution->Treatment Cell_Seeding Seed Cells in Multi-well Plate Cell_Seeding->Treatment Incubation Incubate for Desired Time (e.g., 1 hr for signaling, 3 days for proliferation) Treatment->Incubation Western_Blot Western Blot (e.g., for MELK degradation) Incubation->Western_Blot Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Incubation->Proliferation_Assay Data_Analysis Data Analysis (e.g., Dose-Response Curve, IC50) Western_Blot->Data_Analysis Proliferation_Assay->Data_Analysis

Caption: General experimental workflow for this compound in cell culture.

References

Application Notes and Protocol: Preparation of HTH-01-091 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

HTH-01-091 is a potent and selective, cell-permeable, and ATP-competitive inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) with an IC50 of 10.5 nM.[1][2][3][4][5] It also demonstrates inhibitory activity against other kinases such as PIM1/2/3, RIPK2, and DYRK3.[1][2][4][5][6] Due to its role in targeting MELK, which is implicated in the proliferation of certain cancer cells, this compound is a valuable tool in breast cancer research.[1][2][4][5][6] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro experimental use.

Mechanism of Action: Kinase Inhibition

This compound functions as an ATP-competitive inhibitor.[3] It binds to the ATP-binding site of the MELK kinase, preventing the phosphorylation of its downstream substrates. This action effectively blocks the signaling cascade mediated by the kinase. The cell-permeable nature of this compound allows it to enter cells and induce the degradation of MELK protein.[1][5][7]

G cluster_0 Standard Kinase Activity cluster_1 Inhibition by this compound ATP ATP Kinase MELK Kinase ATP->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation Substrate Substrate Substrate->Kinase Inhibitor This compound Blocked_Kinase MELK Kinase Inhibitor->Blocked_Kinase ATP-Competitive Binding No_Reaction No Reaction Blocked_Kinase->No_Reaction G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage A Equilibrate this compound powder to room temperature B Weigh 4.99 mg of This compound A->B C Add 1 mL of DMSO to powder B->C D Vortex thoroughly C->D E Sonicate and/or heat gently at 60°C D->E F Visually confirm complete dissolution (clear solution) E->F G Aliquot into single-use volumes (e.g., 20 µL) F->G H Store aliquots at -80°C for long-term use G->H

References

Application Notes and Protocols for HTH-01-091 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of HTH-01-091, a potent and selective maternal embryonic leucine (B10760876) zipper kinase (MELK) inhibitor, with a focus on its solubility and application in Dimethyl Sulfoxide (DMSO)-based solutions for research purposes.

Introduction

This compound is a small molecule inhibitor primarily targeting MELK, a serine/threonine kinase implicated in various cellular processes, including cell cycle regulation, stem cell maintenance, and oncogenesis.[1][2][3] It has been identified as a potential therapeutic target in several cancers, particularly in triple-negative breast cancer (TNBC).[1][2][3] this compound also exhibits inhibitory activity against other kinases, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[4][5] Understanding its solubility and proper handling is crucial for accurate and reproducible experimental outcomes.

Physicochemical Properties and Solubility in DMSO

This compound is a white to light yellow solid powder.[4] For in vitro studies, DMSO is the recommended solvent. It is important to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the compound.[2]

Table 1: Solubility of this compound in DMSO

Concentration (mg/mL)Molar Concentration (mM)Preparation NotesSource
12.525.03Requires ultrasonication and warming to 60°C.[4][6]
510.01Sonication is recommended.[7]
-10No specific preparation notes provided.[8][9]

Storage of Stock Solutions:

Once prepared, it is recommended to aliquot the DMSO stock solution and store it at -20°C for up to one month or at -80°C for up to six months.[6][10] Avoid repeated freeze-thaw cycles to prevent degradation of the compound.[10]

Signaling Pathways Affected by this compound

This compound's primary mechanism of action is the inhibition of MELK. However, its off-target effects on other kinases contribute to its overall biological activity. The following diagram illustrates the key signaling pathways modulated by this compound.

HTH_01_091_Signaling_Pathways cluster_stimuli Upstream Stimuli cluster_receptors Receptors cluster_kinases Kinase Targets of this compound cluster_downstream Downstream Signaling & Cellular Outcomes Cytokines Cytokines (e.g., IL-6) CytokineReceptors Cytokine Receptors Cytokines->CytokineReceptors PAMPs PAMPs (e.g., MDP) NLRs NOD-like Receptors (NOD1/2) PAMPs->NLRs GrowthFactors Growth Factors RTKs Receptor Tyrosine Kinases (RTKs) GrowthFactors->RTKs JAK_STAT JAK/STAT Pathway CytokineReceptors->JAK_STAT RIPK2 RIPK2 NLRs->RIPK2 mTORC1 mTORC1 Signaling RTKs->mTORC1 HTH This compound MELK MELK HTH->MELK PIM1 PIM1 HTH->PIM1 HTH->RIPK2 DYRK3 DYRK3 HTH->DYRK3 FOXM1 FOXM1 MELK->FOXM1 Apoptosis Apoptosis PIM1->Apoptosis Proliferation Cell Proliferation PIM1->Proliferation NFkB NF-κB Pathway RIPK2->NFkB MAPK MAPK Pathway RIPK2->MAPK DYRK3->mTORC1 Organelle_Disassembly Organelle Disassembly DYRK3->Organelle_Disassembly JAK_STAT->PIM1 Inflammation Inflammation NFkB->Inflammation MAPK->Inflammation mTORC1->Proliferation CellCycle Cell Cycle Progression FOXM1->CellCycle

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

The following are detailed protocols for common in vitro assays using this compound.

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Stock_Solution_Workflow start Start: Obtain this compound Powder and Anhydrous DMSO weigh Accurately weigh the desired amount of this compound powder. start->weigh add_dmso Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. weigh->add_dmso dissolve Facilitate dissolution by: - Vortexing - Sonication - Warming to 60°C (if necessary) add_dmso->dissolve check_solubility Visually inspect for complete dissolution (a clear solution). dissolve->check_solubility check_solubility->dissolve Precipitate Remains aliquot Aliquot the stock solution into single-use volumes. check_solubility->aliquot Completely Dissolved store Store aliquots at -20°C or -80°C. aliquot->store end End: Stock Solution Ready for Use store->end

Caption: Workflow for this compound stock solution preparation.

Western Blot Analysis of MELK Degradation

This protocol details the steps to assess the effect of this compound on MELK protein levels in a cancer cell line such as MDA-MB-468.[4]

Materials:

  • MDA-MB-468 cells

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-MELK, anti-loading control e.g., α-tubulin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed MDA-MB-468 cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control for the desired time (e.g., 1, 6, 24 hours).[4]

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Transfer the supernatant to a new tube.

    • Determine the protein concentration of each sample using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-MELK antibody overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with an antibody against a loading control to ensure equal protein loading.

In Vitro Pull-Down Assay to Confirm Target Engagement

This protocol is designed to confirm the binding of this compound to MELK in a cellular context using a competitive pull-down assay with an ATP-biotin probe.[11]

Materials:

  • MDA-MB-468 cells

  • This compound stock solution (10 mM in DMSO)

  • DMSO (vehicle control)

  • ATP-biotin probe

  • Streptavidin-coated beads

  • Lysis buffer

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment:

    • Treat MDA-MB-468 cells with different concentrations of this compound or DMSO for 1 hour.[11]

  • Cell Lysis:

    • Lyse the cells as described in the Western Blot protocol.

  • Competitive Binding:

    • Incubate the cell lysates with an ATP-biotin probe. In the presence of this compound, the binding of the ATP-biotin probe to MELK will be reduced.

  • Pull-Down:

    • Add streptavidin-coated beads to the lysates to pull down the ATP-biotin probe and any bound proteins.

    • Incubate with gentle rotation at 4°C.

  • Washing:

    • Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the beads using an elution buffer (e.g., by boiling in Laemmli buffer).

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-MELK antibody to detect the amount of MELK pulled down in each condition. A dose-dependent decrease in the MELK signal indicates competitive binding of this compound.[11]

Conclusion

This compound is a valuable research tool for studying the roles of MELK and other kinases in various cellular processes. Proper handling, including the use of anhydrous DMSO for dissolution and appropriate storage of stock solutions, is essential for obtaining reliable and reproducible data. The provided protocols offer a starting point for investigating the cellular effects of this compound, which can be further optimized based on specific experimental needs.

References

Application Notes and Protocols: HTH-01-091

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTH-01-091 is a potent and selective, cell-permeable, ATP-competitive inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) with an IC50 of 10.5 nM.[1][2][3][4] It has been identified as a valuable tool for research in oncology, particularly in the context of breast cancer.[1][2] this compound also demonstrates inhibitory activity against other kinases including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[1][2][3][4] Understanding the stability and proper storage of this compound is critical for ensuring the reproducibility and validity of experimental results. These application notes provide detailed guidelines on the stability and storage of this compound, along with protocols for its handling and use in common experimental settings.

Stability and Storage Conditions

The stability of this compound is dependent on its form (powder or in solution) and the storage temperature. Adherence to the recommended storage conditions is crucial to prevent degradation and maintain the compound's activity.

Summary of Storage Conditions and Stability
FormStorage TemperatureShelf LifeNotes
Solid Powder -20°C3 years[2][3][4]Can be stored at 4°C for up to 2 years.[4]
Room TemperatureStable for a few daysSuitable for ordinary shipping and time spent in Customs.[4]
In Solvent (Stock Solution) -80°C6 months - 1 year[1][2][3]Aliquot to prevent repeated freeze-thaw cycles.[1]
-20°C1 month[1][3][4]

Experimental Protocols

Preparation of Stock Solutions

Proper preparation of stock solutions is the first step in utilizing this compound for in vitro and in vivo studies. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Optional: Sonicator or warming bath (up to 60°C)

Protocol:

  • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder using an analytical balance.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). This compound is soluble in DMSO at concentrations of 5 mg/mL (10.01 mM) and 12.5 mg/mL (25.03 mM).[2][3]

  • Vortex the solution thoroughly to dissolve the compound.

  • If necessary, sonication or gentle warming (up to 60°C) can be used to aid dissolution.[3]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[2]

G cluster_prep Stock Solution Preparation Equilibrate Equilibrate this compound to Room Temperature Weigh Weigh Powder Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -80°C or -20°C Aliquot->Store

Fig. 1: Workflow for this compound stock solution preparation.
In Vitro Experimental Workflow

For cell-based assays, the high-concentration stock solution of this compound in DMSO needs to be further diluted in a suitable aqueous medium.

Protocol:

  • Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Prepare an intermediate dilution of the stock solution in cell culture medium if a large volume of working solution is needed.

  • Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the final desired working concentration.

  • Ensure the final concentration of DMSO in the cell culture medium is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[1]

G cluster_invitro In Vitro Dilution Protocol Thaw_Stock Thaw Stock Solution Aliquot Intermediate_Dilution Prepare Intermediate Dilution (Optional) Thaw_Stock->Intermediate_Dilution Final_Dilution Prepare Final Working Solution in Cell Culture Medium Thaw_Stock->Final_Dilution Intermediate_Dilution->Final_Dilution Add_to_Cells Add to Cell Culture Final_Dilution->Add_to_Cells

Fig. 2: Protocol for preparing this compound for in vitro experiments.

Signaling Pathway Context

This compound is a potent inhibitor of MELK, a serine/threonine kinase implicated in cell cycle progression, apoptosis, and splicing. By inhibiting MELK, this compound can modulate these downstream cellular processes. The compound is also known to induce the degradation of the MELK protein.[5][6]

G HTH This compound MELK MELK Kinase HTH->MELK Inhibits Degradation MELK Degradation HTH->Degradation Induces Downstream Downstream Signaling (e.g., Cell Cycle, Apoptosis) MELK->Downstream Regulates Degradation->Downstream Impacts

Fig. 3: Simplified mechanism of action for this compound.

Concluding Remarks

The chemical stability of this compound is robust under the recommended storage conditions. Following these guidelines for storage and handling will ensure the integrity of the compound and contribute to the reliability of experimental outcomes. For all in vivo applications, freshly prepared solutions are strongly advised to guarantee consistent dosing and bioavailability.

References

HTH-01-091 Dose-Response Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for conducting dose-response assays with HTH-01-091, a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). This compound serves as a critical tool for investigating the role of MELK in cancer biology, particularly in breast cancer. These guidelines offer comprehensive experimental procedures, data presentation standards, and visual representations of the associated signaling pathways and workflows to ensure reproducible and accurate results.

Introduction

This compound is a cell-permeable, ATP-competitive inhibitor of MELK with a reported IC50 of 10.5 nM in biochemical assays.[1][2][3][4] It has been shown to induce MELK degradation and exhibits antiproliferative effects in various breast cancer cell lines.[5][6] Understanding the dose-dependent effects of this inhibitor is crucial for elucidating the function of MELK and for the development of potential therapeutic strategies. This guide outlines the necessary protocols to perform robust dose-response assays using this compound.

Data Presentation

Quantitative data from dose-response experiments with this compound are summarized below. These tables provide a clear comparison of its inhibitory activity against its primary target MELK, various cancer cell lines, and key off-target kinases.

Table 1: this compound Inhibitory Activity (IC50)

TargetIC50 ValueAssay TypeNotes
Primary Target
MELK10.5 nMBiochemical AssayPotent and selective inhibition.[1][2][3][4][7]
Breast Cancer Cell Lines Antiproliferative activity after 3-day treatment.[5][6]
T-47D3.87 µMCell Proliferation
MDA-MB-4684.00 µMCell Proliferation
BT-5496.16 µMCell Proliferation
MCF78.75 µMCell Proliferation
HCC708.80 µMCell Proliferation
ZR-75-1>10 µMCell Proliferation
Select Off-Target Kinases
DYRK441.8 nMBiochemical Assay[5]
PIM160.6 nMBiochemical Assay[5]
mTOR632 nMBiochemical Assay[5]
CDK71230 nMBiochemical Assay[5]

Experimental Protocols

Biochemical Kinase Assay for MELK Inhibition

This protocol outlines an in vitro kinase assay to determine the IC50 value of this compound against purified MELK enzyme. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human MELK enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • MELK substrate (e.g., a generic kinase substrate like Myelin Basic Protein or a specific MELK peptide substrate)

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 96-well or 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare this compound Dilutions: Perform a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Assay Plate Setup: Add the diluted this compound or vehicle control (DMSO in kinase buffer) to the assay plate.

  • Add Enzyme and Substrate: Add the MELK enzyme and substrate solution to each well.

  • Initiate Kinase Reaction: Start the reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for MELK, if known.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Terminate Reaction and Detect ADP: Stop the kinase reaction and measure the generated ADP according to the ADP-Glo™ Kinase Assay Kit manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell Proliferation (Dose-Response) Assay

This protocol describes how to assess the antiproliferative effects of this compound on breast cancer cell lines using a tetrazolium-based assay like MTT or MTS.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-468, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • 96-well clear cell culture plates

  • Spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the breast cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 10 µM).[5][6] Include a vehicle control (DMSO) and a no-cell background control.

  • Incubation: Incubate the cells for the desired period (e.g., 72 hours).[5][6]

  • Cell Viability Measurement:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • For MTS assay: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.

  • Data Analysis: Subtract the background absorbance. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Western Blot Analysis for MELK Degradation

This protocol is to confirm the on-target effect of this compound by observing the degradation of the MELK protein.

Materials:

  • Breast cancer cell line (e.g., MDA-MB-468)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibodies: anti-MELK, anti-loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Culture MDA-MB-468 cells and treat them with varying concentrations of this compound (e.g., 0, 0.1, 1.0, 10 µM) for a specified time (e.g., 1-24 hours).[5][6]

  • Cell Lysis: Harvest the cells and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary anti-MELK antibody. After washing, incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Strip and re-probe the membrane with an antibody for a loading control to ensure equal protein loading. Compare the intensity of the MELK bands across the different treatment conditions.

Mandatory Visualizations

MELK_Signaling_Pathway MAPK MAPK Pathway E2F1 E2F1 MAPK->E2F1 MELK MELK E2F1->MELK p53 p53 p53->MELK FOXM1 FOXM1 MELK->FOXM1 ASK1 ASK1 MELK->ASK1 CDC25B CDC25B FOXM1->CDC25B AuroraB Aurora B FOXM1->AuroraB Survivin Survivin FOXM1->Survivin JNK JNK ASK1->JNK p38 p38 ASK1->p38 MitoticEntry Mitotic Entry CDC25B->MitoticEntry AuroraB->MitoticEntry Proliferation Cell Proliferation Survivin->Proliferation Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis MitoticEntry->Proliferation HTH01091 This compound HTH01091->MELK

Caption: MELK Signaling Pathway and Inhibition by this compound.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis Cell_Culture 1. Seed Cells in 96-well Plate Treatment 3. Treat Cells with This compound Cell_Culture->Treatment Compound_Prep 2. Prepare Serial Dilution of this compound Compound_Prep->Treatment Incubation 4. Incubate for 72 hours Treatment->Incubation Viability_Assay 5. Add Viability Reagent (e.g., MTT/MTS) Incubation->Viability_Assay Read_Plate 6. Measure Absorbance Viability_Assay->Read_Plate Normalization 7. Normalize Data to Vehicle Control Read_Plate->Normalization Curve_Fitting 8. Plot Dose-Response Curve & Calculate IC50 Normalization->Curve_Fitting

References

Application Notes and Protocols for HTH-01-091 in Triple-Negative Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triple-negative breast cancer (TNBC) represents a particularly aggressive subtype of breast cancer, characterized by the absence of estrogen receptor (ER), progesterone (B1679170) receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[1][2][3] This lack of well-defined molecular targets renders TNBC difficult to treat with conventional targeted therapies.[4] Maternal embryonic leucine (B10760876) zipper kinase (MELK) has emerged as a promising therapeutic target in several cancers, including TNBC, where it is often overexpressed.[1][5] HTH-01-091 is a potent and selective inhibitor of MELK with a biochemical IC50 of 10.5 nM.[6][7][8] This document provides detailed application notes and protocols for the use of this compound in TNBC cell lines, summarizing its effects on cell viability, its mechanism of action, and relevant experimental procedures.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of this compound in Breast Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various breast cancer cell lines, including triple-negative subtypes.

Cell LineSubtypeIC50 (µM)Citation
MDA-MB-468Triple-Negative4.00[6][7]
BT-549Triple-Negative6.16[6][7]
HCC70Triple-Negative8.80[6][7]
ZR-75-1Luminal A>10[6][7]
MCF7Luminal A8.75[6][7]
T-47DLuminal A3.87[6][7]
Table 2: Kinase Selectivity Profile of this compound

This compound is a selective MELK inhibitor but also exhibits activity against other kinases. This profile is important for understanding its potential off-target effects.

KinaseIC50 (nM)Citation
MELK10.5[6][7][8]
PIM160.6[7]
PIM2-[6][9]
PIM3-[6][9]
RIPK2-[6][9]
DYRK3-[6][9]
smMLCK-[9]
CLK2-[9]
DYRK441.8[7]
mTOR632[7]
CDK71230[7]

Mechanism of Action and Signaling Pathways

This compound is a cell-permeable, ATP-competitive inhibitor of MELK.[6][7] Upon entering the cell, it binds to MELK, leading to its degradation.[6][7] In TNBC, MELK is implicated in the regulation of cell cycle progression, proliferation, and survival.[1][5][10] Inhibition of MELK by this compound disrupts these processes, leading to an antiproliferative effect. The MELK signaling pathway is interconnected with other critical cellular pathways, and its inhibition can have downstream consequences on cell fate.

MELK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 MELK MELK mTORC1->MELK Apoptosis_Inhibition Inhibition of Apoptosis MELK->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression MELK->Cell_Cycle_Progression Proliferation Proliferation MELK->Proliferation HTH_01_091 This compound HTH_01_091->MELK

Caption: Simplified MELK signaling pathway in TNBC.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on TNBC cell lines.

Cell Culture

TNBC cell lines such as MDA-MB-468, BT-549, and HCC70 should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics. For example, BT-549 cells are typically cultured in RPMI 1640 medium with 10% FBS.[2][11] Cells should be cultured at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay

A common method to determine the cytotoxic effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays like the CellTiter-Blue® Cell Viability Assay.[12]

Protocol:

  • Seed TNBC cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in the appropriate culture medium. The concentration range should span the expected IC50 values (e.g., 0.01 µM to 100 µM).[7]

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same concentration as in the drug-treated wells.

  • Incubate the plate for 72 hours at 37°C.[7]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Cell_Viability_Workflow Start Start Seed_Cells Seed TNBC cells in 96-well plate Start->Seed_Cells Adherence Allow cells to adhere overnight Seed_Cells->Adherence Drug_Treatment Treat with serial dilutions of this compound Adherence->Drug_Treatment Incubation Incubate for 72 hours Drug_Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Incubation Incubate for 4 hours MTT_Addition->Formazan_Incubation Solubilization Dissolve formazan crystals with DMSO Formazan_Incubation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cell viability assay.
Western Blot Analysis

Western blotting can be used to confirm the on-target effect of this compound by measuring the reduction in MELK protein levels.[6][7]

Protocol:

  • Seed TNBC cells (e.g., MDA-MB-468) in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 0, 0.1, 1.0, and 10 µM) for a specified time (e.g., 1 hour).[7]

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against MELK overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay (General Protocol)

While specific data on this compound-induced apoptosis in TNBC cells is limited in the provided search results, a general protocol using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be employed to assess this.

Protocol:

  • Seed TNBC cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.

  • Harvest the cells, including any floating cells from the medium.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Apoptosis_Assay_Workflow Start Start Cell_Treatment Treat TNBC cells with this compound Start->Cell_Treatment Harvest_Cells Harvest cells (adherent and floating) Cell_Treatment->Harvest_Cells Wash_Cells Wash with cold PBS Harvest_Cells->Wash_Cells Resuspend Resuspend in Annexin V buffer Wash_Cells->Resuspend Staining Add Annexin V-FITC and Propidium Iodide Resuspend->Staining Incubation Incubate in the dark Staining->Incubation Flow_Cytometry Analyze by flow cytometry Incubation->Flow_Cytometry Data_Analysis Quantify apoptotic cell populations Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an apoptosis assay.

Conclusion

This compound is a valuable research tool for investigating the role of MELK in triple-negative breast cancer. Its potent and selective inhibitory activity allows for the targeted study of MELK-dependent signaling pathways and their impact on TNBC cell proliferation and survival. The provided protocols offer a framework for researchers to further explore the therapeutic potential of this compound and to elucidate the intricate molecular mechanisms underlying its anticancer effects in this challenging disease. Further investigation into its effects on apoptosis and the cell cycle in a broader panel of TNBC cell lines is warranted to fully characterize its preclinical profile.

References

HTH-01-091 for Kinase Activity Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTH-01-091 is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in various cellular processes, including cell cycle regulation, proliferation, and apoptosis.[1][2][3] Dysregulation of MELK has been linked to the progression of several cancers, making it a compelling target for therapeutic development.[1][2][3] this compound serves as a valuable tool for studying MELK function and for screening potential anti-cancer agents. This document provides detailed application notes and protocols for the use of this compound in kinase activity assays.

Biochemical Profile of this compound

This compound is an ATP-competitive inhibitor of MELK with a half-maximal inhibitory concentration (IC50) of 10.5 nM.[4][5] While highly selective for MELK, it also exhibits inhibitory activity against a panel of other kinases at higher concentrations. Understanding its selectivity profile is crucial for interpreting experimental results.

Table 1: this compound Kinase Inhibitory Profile

Kinase TargetIC50 (nM)
MELK10.5
DYRK441.8
PIM160.6
mTOR632
CDK71230

Data compiled from multiple sources.[5]

In cellular contexts, this compound is cell-permeable and has been shown to induce the degradation of MELK protein.[4][5][6] Its anti-proliferative effects have been demonstrated in various breast cancer cell lines.

Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines (3-day assay)

Cell LineIC50 (µM)
MDA-MB-4684.00
BT-5496.16
HCC708.80
ZR-75-1>10
MCF78.75
T-47D3.87

Data from MedChemExpress.[4][5]

MELK Signaling Pathway

MELK is a key regulator in several signaling pathways that control cell proliferation and survival. Its inhibition by this compound can impact these downstream events. The following diagram illustrates a simplified overview of the MELK signaling cascade.

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_melk MELK Kinase cluster_downstream Downstream Effects Growth_Factors Growth Factors MELK MELK Growth_Factors->MELK Activates Stress_Signals Stress Signals Stress_Signals->MELK Activates FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates cJUN c-JUN MELK->cJUN Binds to p53 p53 MELK->p53 Regulates Cell_Cycle Cell Cycle Progression (e.g., CDC25B, Aurora B) FOXM1->Cell_Cycle Proliferation Proliferation cJUN->Proliferation Apoptosis Apoptosis p53->Apoptosis This compound This compound This compound->MELK Inhibits

Caption: Simplified MELK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Two common methods for assessing kinase activity in the presence of inhibitors like this compound are the radiometric assay and the Z'-LYTE™ fluorescence resonance energy transfer (FRET) assay.

Radiometric Kinase Assay

This traditional method measures the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a substrate peptide by the kinase.

Workflow for Radiometric Kinase Assay

Radiometric_Assay_Workflow Start Start Prepare_Reaction_Mix 1. Prepare Reaction Mixture: - Kinase (e.g., MELK) - Substrate Peptide - Assay Buffer Start->Prepare_Reaction_Mix Add_Inhibitor 2. Add this compound (or vehicle control) Prepare_Reaction_Mix->Add_Inhibitor Initiate_Reaction 3. Initiate Reaction with [γ-³²P]ATP Add_Inhibitor->Initiate_Reaction Incubate 4. Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction 5. Spot onto Phosphocellulose Paper Incubate->Stop_Reaction Wash 6. Wash to Remove Unincorporated [γ-³²P]ATP Stop_Reaction->Wash Quantify 7. Quantify Radioactivity (Scintillation Counting or Phosphorimaging) Wash->Quantify Analyze 8. Analyze Data (Calculate % Inhibition and IC50) Quantify->Analyze End End Analyze->End

Caption: General workflow for a radiometric kinase assay to determine inhibitor potency.

Detailed Protocol:

  • Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% BRIJ-35.

  • Prepare Reagents:

    • Kinase: Recombinant human MELK.

    • Substrate: A suitable peptide substrate for MELK (e.g., AMARAASAAALARRR).

    • ATP: A mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for MELK.

    • Inhibitor: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Procedure: a. In a microcentrifuge tube, combine the kinase reaction buffer, recombinant MELK, and the peptide substrate. b. Add the desired concentration of this compound or DMSO (vehicle control). Pre-incubate for 10-15 minutes at room temperature. c. Initiate the reaction by adding the ATP/[γ-³²P]ATP mixture. d. Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range. e. Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. f. Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. g. Dry the paper and quantify the incorporated radioactivity using a scintillation counter or a phosphorimager.

  • Data Analysis: a. Calculate the percentage of kinase activity remaining relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Z'-LYTE™ Kinase Assay

This is a fluorescence-based, high-throughput assay that measures kinase activity by detecting the differential proteolysis of a phosphorylated versus a non-phosphorylated FRET-labeled peptide.[7][8][9]

Workflow for Z'-LYTE™ Kinase Assay

ZLYTE_Assay_Workflow Start Start Prepare_Reaction 1. Prepare Kinase Reaction: - Kinase (e.g., MELK) - FRET-labeled Peptide Substrate - ATP Start->Prepare_Reaction Add_Inhibitor 2. Add this compound (or vehicle control) Prepare_Reaction->Add_Inhibitor Incubate_Kinase 3. Incubate for Kinase Reaction Add_Inhibitor->Incubate_Kinase Add_Development_Reagent 4. Add Development Reagent (Protease) Incubate_Kinase->Add_Development_Reagent Incubate_Development 5. Incubate for Proteolytic Cleavage Add_Development_Reagent->Incubate_Development Stop_Reaction 6. Add Stop Reagent Incubate_Development->Stop_Reaction Read_Fluorescence 7. Measure Fluorescence (Donor and Acceptor Emission) Stop_Reaction->Read_Fluorescence Calculate_Ratio 8. Calculate Emission Ratio Read_Fluorescence->Calculate_Ratio Analyze 9. Analyze Data (Calculate % Inhibition and IC50) Calculate_Ratio->Analyze End End Analyze->End

Caption: General workflow for a Z'-LYTE™ kinase assay to evaluate inhibitor performance.

Detailed Protocol:

  • Reagents: Utilize a commercial Z'-LYTE™ Kinase Assay Kit (e.g., from Thermo Fisher Scientific) containing the appropriate FRET peptide substrate for MELK, kinase buffer, ATP, development reagent, and stop reagent.

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the kinase buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed the recommended limit.

  • Assay Procedure (384-well plate format): a. To the appropriate wells of a 384-well plate, add the kinase/peptide mixture. b. Add the diluted this compound or vehicle control to the respective wells. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for the recommended time (e.g., 60 minutes). e. Add the development reagent to each well to digest the non-phosphorylated peptides. f. Incubate at room temperature for the recommended time (e.g., 60 minutes). g. Add the stop reagent to each well.

  • Fluorescence Reading: a. Read the plate on a fluorescence plate reader capable of measuring the emission from both the donor (e.g., Coumarin at ~445 nm) and the acceptor (e.g., Fluorescein at ~520 nm) fluorophores, with excitation at ~400 nm.

  • Data Analysis: a. Calculate the emission ratio (donor emission / acceptor emission). b. Determine the percent phosphorylation based on the emission ratios of control wells (0% and 100% phosphorylation). c. Calculate the percent inhibition for each this compound concentration. d. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

Conclusion

This compound is a potent and selective tool for investigating the biological roles of MELK. The protocols provided herein offer robust methods for characterizing the inhibitory activity of this compound and similar compounds against MELK and other kinases. Careful consideration of the inhibitor's selectivity profile and the specific requirements of the chosen assay format are essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Experimental Design with HTH-01-091

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HTH-01-091 is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in various cellular processes, including cell cycle regulation, proliferation, and oncogenesis.[1][2][3] With an IC50 of 10.5 nM for MELK, this compound serves as a valuable tool for investigating the biological functions of MELK and for preclinical evaluation as a potential therapeutic agent, particularly in the context of breast cancer.[1][2][3] These application notes provide detailed protocols for in vitro studies using this compound and a representative in vivo experimental design to guide researchers in their investigations.

Mechanism of Action

This compound acts as a type I kinase inhibitor, binding to the ATP pocket of MELK in a competitive manner.[1] This binding not only inhibits the kinase activity of MELK but also leads to its degradation.[1] this compound has demonstrated selectivity for MELK but also exhibits inhibitory activity against other kinases such as PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2 at higher concentrations.[1][2][3]

Signaling Pathway

MELK is a key regulator of the FOXM1 transcription factor, a critical driver of cell cycle progression.[4] MELK phosphorylates and activates FOXM1, leading to the transcription of genes essential for mitosis, including Polo-like kinase 1 (PLK1), Cyclin B1, and Aurora B kinase.[4] By inhibiting MELK, this compound disrupts this signaling cascade, leading to cell cycle arrest and inhibition of proliferation in cancer cells.

MELK_Signaling_Pathway cluster_0 Cell Proliferation & Mitosis Proliferation Cell Proliferation Mitosis Mitotic Progression Mitosis->Proliferation HTH This compound MELK MELK HTH->MELK Inhibition FOXM1 FOXM1 MELK->FOXM1 Phosphorylation & Activation PLK1 PLK1 FOXM1->PLK1 Upregulates CyclinB1 Cyclin B1 FOXM1->CyclinB1 Upregulates AuroraB Aurora B FOXM1->AuroraB Upregulates PLK1->Mitosis CyclinB1->Mitosis AuroraB->Mitosis

Caption: this compound inhibits the MELK/FOXM1 signaling pathway.

Data Presentation

In Vitro Kinase Inhibitory Activity of this compound
KinaseIC50 (nM)
MELK 10.5
PIM160.6
PIM2N/A
PIM3N/A
RIPK2N/A
DYRK3N/A
smMLCKN/A
CLK2N/A
DYRK441.8
mTOR632
CDK71230
Data compiled from publicly available sources. N/A indicates data not available.[1]
Antiproliferative Activity of this compound in Breast Cancer Cell Lines
Cell LineSubtypeIC50 (µM) after 3 days
MDA-MB-468Basal-like4.00
BT-549Basal-like6.16
HCC70Basal-like8.80
ZR-75-1Luminal>10
MCF7Luminal8.75
T-47DLuminal3.87
Data represents the concentration of this compound required to inhibit cell proliferation by 50%.[1]

Experimental Protocols

Western Blot Analysis of MELK Degradation

This protocol describes how to assess the effect of this compound on MELK protein levels in the MDA-MB-468 breast cancer cell line.

WB_Workflow cluster_workflow Western Blot Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer D->E F 6. Immunoblotting E->F G 7. Detection F->G InVivo_Workflow cluster_invivo In Vivo Xenograft Study Workflow CellPrep 1. Cell Preparation Implantation 2. Tumor Cell Implantation CellPrep->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Treatment 4. This compound Administration TumorGrowth->Treatment Monitoring 5. Efficacy & Toxicity Monitoring Treatment->Monitoring Endpoint 6. Study Endpoint & Analysis Monitoring->Endpoint

References

Troubleshooting & Optimization

optimizing HTH-01-091 treatment time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using HTH-01-091, a potent and selective maternal embryonic leucine (B10760876) zipper kinase (MELK) inhibitor.[1][2]

Troubleshooting Guides

Issue 1: Minimal or no anti-proliferative effect observed after this compound treatment.

Possible Cause 1: Inappropriate Treatment Duration

This compound induces MELK protein degradation within a short period (e.g., 1 hour), but its anti-proliferative effects may require a longer treatment duration.[1][3]

  • Recommendation: For anti-proliferation assays, extend the treatment time. While MELK degradation is rapid, the downstream cellular consequences that lead to reduced proliferation may take longer to manifest. It has been noted that this compound exhibits minor antiproliferative effects in breast cancer cells after a 3-day treatment.[1][3] Consider extending incubation times to 3 or even 7 days for proliferation endpoints.[3]

Possible Cause 2: Sub-optimal Concentration

The effective concentration of this compound can vary between cell lines.

  • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. IC50 values for antiproliferative activity in various breast cancer cell lines have been reported to be in the micromolar range (e.g., 3.87 µM to >10 µM) after a 3-day treatment.[1]

Possible Cause 3: Compound Instability

Poor solubility or degradation of this compound in cell culture media can lead to a loss of activity.

  • Recommendation: Ensure proper dissolution of the compound. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][4] When preparing working solutions, ensure the final DMSO concentration is not toxic to the cells (typically <0.1%).[4] To assess stability, you can perform a time-course experiment and measure the compound's concentration in the media over time using HPLC.[4]

Issue 2: Inconsistent results between experiments.

Possible Cause 1: Variability in Cell Culture Conditions

Cell density, passage number, and overall cell health can significantly impact experimental outcomes.

  • Recommendation: Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase before starting an experiment.

Possible Cause 2: Inconsistent Compound Handling

Repeated freeze-thaw cycles of the stock solution can lead to degradation.

  • Recommendation: Aliquot the this compound stock solution upon receipt and store at -80°C for long-term stability (up to 6 months) or -20°C for shorter-term use (up to 1 month).[2]

Issue 3: Observing off-target effects.

Possible Cause: Inhibition of Other Kinases

This compound is a selective MELK inhibitor, but it can inhibit other kinases at higher concentrations, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[1][5]

  • Recommendation: Use the lowest effective concentration of this compound as determined by your dose-response experiments. To confirm that the observed phenotype is due to MELK inhibition, consider using a secondary inhibitor with a different chemical scaffold or employing genetic approaches like siRNA or CRISPR/Cas9 to knock down MELK and observe if the phenotype is recapitulated.

Frequently Asked Questions (FAQs)

Q1: What is the optimal treatment time for observing MELK degradation versus anti-proliferative effects with this compound?

A1: The optimal treatment time depends on the experimental endpoint. For observing MELK protein degradation, a short incubation time of 1 hour is sufficient.[1][3] However, to observe significant anti-proliferative effects, a longer treatment duration of 3 to 7 days is recommended.[1][3]

Q2: What are the known off-targets of this compound?

A2: While this compound is a potent and selective MELK inhibitor, it has been shown to also inhibit other kinases, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[1][5]

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in DMSO to make a stock solution. It is crucial to aliquot the stock solution into single-use volumes and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to avoid degradation from repeated freeze-thaw cycles.[2]

Q4: Why am I not seeing the expected level of MELK degradation?

A4: This could be due to several factors. Ensure that your antibody for Western blotting is specific and validated for MELK. Also, confirm that the proteasome is active in your cells, as MELK degradation induced by some inhibitors is proteasome-mediated.[6] You can pre-treat cells with a proteasome inhibitor like MG132 to see if it rescues MELK levels.[6]

Data Presentation

Table 1: this compound In Vitro Activity

ParameterCell LineConcentrationIncubation TimeResultReference
MELK Degradation MDA-MB-4680-10 µM1 hourReduced MELK protein levels[1]
Anti-proliferation MDA-MB-4684.00 µM (IC50)3 daysInhibition of cell proliferation[1]
BT-5496.16 µM (IC50)3 daysInhibition of cell proliferation[1]
HCC708.80 µM (IC50)3 daysInhibition of cell proliferation[1]
ZR-75-1>10 µM (IC50)3 daysInhibition of cell proliferation[1]
MCF78.75 µM (IC50)3 daysInhibition of cell proliferation[1]
T-47D3.87 µM (IC50)3 daysInhibition of cell proliferation[1]

Experimental Protocols

Protocol 1: Western Blot for MELK Degradation
  • Cell Seeding: Seed cells (e.g., MDA-MB-468) in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a dose range of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1 hour.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against MELK overnight at 4°C. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system. Use a loading control like α-tubulin or GAPDH to normalize the results.[3]

Protocol 2: MTT Assay for Cell Proliferation
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (DMSO) for the desired duration (e.g., 3 or 7 days).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Mandatory Visualization

HTH_01_091_Signaling_Pathway HTH_01_091 This compound MELK MELK HTH_01_091->MELK Inhibition Proteasome Proteasome MELK->Proteasome Degradation (inhibitor-induced) Downstream Downstream Signaling MELK->Downstream Phosphorylation Degradation Degradation Proteasome->Degradation Proliferation Cell Proliferation Downstream->Proliferation Promotion

Caption: this compound inhibits MELK, leading to its degradation and reduced cell proliferation.

HTH_01_091_Experimental_Workflow cluster_short_term Short-Term (1-6 hours) cluster_long_term Long-Term (3-7 days) Treatment_short Treat cells with This compound Western_Blot Western Blot for MELK degradation Treatment_short->Western_Blot Treatment_long Treat cells with This compound Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Treatment_long->Proliferation_Assay Start Start Experiment Start->Treatment_short Start->Treatment_long

Caption: Experimental workflow for short-term and long-term this compound treatment.

Troubleshooting_HTH_01_091 Start No or low anti-proliferative effect observed Check_Time Is treatment time ≥ 3 days? Start->Check_Time Increase_Time Increase treatment time to 3-7 days Check_Time->Increase_Time No Check_Conc Have you performed a dose-response curve? Check_Time->Check_Conc Yes Increase_Time->Check_Conc Perform_DR Perform dose-response experiment Check_Conc->Perform_DR No Check_Stability Is the compound stable in your media? Check_Conc->Check_Stability Yes Perform_DR->Check_Stability Check_Handling Review compound handling and storage Check_Stability->Check_Handling No Consider_Off_Target Consider off-target effects or cell line resistance Check_Stability->Consider_Off_Target Yes Check_Handling->Consider_Off_Target

Caption: Troubleshooting decision tree for this compound experiments.

References

avoiding HTH-01-091 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HTH-01-091, a potent and selective inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot potential issues related to its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor with high potency against its primary target, Maternal Embryonic Leucine Zipper Kinase (MELK), exhibiting an IC50 of 10.5 nM.[1][2][3][4][5] It is significantly more selective for MELK compared to other inhibitors like OTSSP167.[1]

Q2: What are the known off-targets of this compound?

A2: While this compound is highly selective, it has been shown to inhibit other kinases at higher concentrations. The most prominent off-targets include PIM1, PIM2, PIM3, RIPK2, DYRK3, smMLCK, and CLK2.[1][2][3][4][5]

Q3: At what concentration should I use this compound to maintain selectivity for MELK in cell-based assays?

A3: To maximize selectivity for MELK and minimize off-target effects, it is recommended to use this compound at the lowest effective concentration. A starting point for cell-based assays is typically in the range of 10-100 nM. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line and experimental endpoint. One study showed that at 1 µM, this compound inhibits only 4% of a 141-kinase panel by over 90%.[1]

Q4: How can I confirm that the observed phenotype in my experiment is due to MELK inhibition and not an off-target effect?

A4: This is a critical question in kinase inhibitor studies. A multi-pronged approach is recommended:

  • Use a structurally unrelated MELK inhibitor: If a second, structurally different MELK inhibitor produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Genetic knockdown/knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate MELK expression.[6][7][8][9][10][11][12][13][14] If the phenotype of MELK knockdown/knockout matches the phenotype observed with this compound treatment, it strongly suggests an on-target mechanism.[6][7][13][14]

  • Use an inactive control: If available, use a structurally similar but biologically inactive analog of this compound as a negative control. This helps to rule out effects caused by the chemical scaffold itself.

  • Dose-response analysis: A clear dose-response relationship between this compound concentration and the observed phenotype, within a range where MELK is inhibited but off-targets are not, supports an on-target effect.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent results in cell-based assays.
  • Potential Cause: Off-target effects of this compound at the concentration used.

    • Troubleshooting Steps:

      • Perform a dose-response experiment: Titrate this compound across a wide concentration range (e.g., 1 nM to 10 µM) to determine if the phenotype is consistent with the IC50 for MELK.

      • Validate with a second MELK inhibitor: As mentioned in the FAQs, use a structurally different MELK inhibitor to see if the phenotype is reproducible.

      • Perform a rescue experiment: If possible, overexpress a drug-resistant mutant of MELK. If the phenotype is reversed, it confirms the effect is on-target.

      • Analyze downstream signaling: Use Western blotting to examine the phosphorylation status of known MELK substrates and compare this to the phosphorylation of downstream targets of known off-target kinases (e.g., substrates of PIM or RIPK2).

  • Potential Cause: Cell line-specific factors, such as low MELK expression or compensatory signaling pathways.

    • Troubleshooting Steps:

      • Confirm MELK expression: Use Western blot or qPCR to verify that your cell line expresses MELK at a detectable level.

      • Investigate compensatory pathways: Inhibition of MELK may lead to the activation of other signaling pathways that can mask the expected phenotype. A broader analysis of signaling pathways using antibody arrays or phospho-proteomics may be necessary.

  • Potential Cause: Issues with compound stability or solubility.

    • Troubleshooting Steps:

      • Prepare fresh solutions: Always prepare fresh working solutions of this compound from a DMSO stock for each experiment.

      • Check for precipitation: Visually inspect the media after adding this compound to ensure it has not precipitated. If solubility is an issue, consider using a different formulation or a lower concentration.

Issue 2: No or weak signal in Western blot for MELK.
  • Potential Cause: Low antibody affinity or incorrect antibody dilution.

    • Troubleshooting Steps:

      • Use a validated antibody: Ensure you are using an antibody that has been validated for Western blotting and for the species you are using.

      • Optimize antibody concentration: Perform a titration of the primary antibody to find the optimal concentration. Recommended starting dilution for many commercially available MELK antibodies is 1:1000.[15]

      • Include a positive control: Use a cell lysate known to express high levels of MELK as a positive control.

  • Potential Cause: Inefficient protein transfer.

    • Troubleshooting Steps:

      • Verify transfer efficiency: Use Ponceau S staining to visualize total protein on the membrane after transfer to ensure efficient transfer across all molecular weights.

      • Optimize transfer conditions: For large proteins like MELK (~73 kDa), you may need to optimize the transfer time and voltage.

  • Potential Cause: Low abundance of MELK in the cell lysate.

    • Troubleshooting Steps:

      • Increase protein loading: Load a higher amount of total protein per lane (e.g., 30-50 µg).

      • Enrich for MELK: Consider performing an immunoprecipitation (IP) for MELK before running the Western blot.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
MELK 10.5
PIM160.6
DYRK441.8
mTOR632
CDK71230

Data compiled from publicly available sources.[2]

Experimental Protocols

Protocol 1: Radiometric Kinase Assay for Selectivity Profiling

This protocol describes a general method for determining the IC50 of this compound against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-33P]ATP

  • ATP solution

  • 96-well filter plates (e.g., phosphocellulose)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a 96-well plate, add the kinase, its specific substrate, and the diluted this compound or vehicle control (DMSO).

  • Initiate the reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP. The final ATP concentration should be close to the Km for each kinase.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding 3% phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 2: Western Blot for MELK Degradation

This protocol is for assessing the effect of this compound on MELK protein levels in cultured cells.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against MELK (e.g., rabbit polyclonal, diluted 1:1000 in blocking buffer)[15]

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for the desired time (e.g., 1, 6, 24 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-MELK antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the change in MELK protein levels.

Visualizations

On_Target_Pathway cluster_inhibition Inhibition by this compound cluster_pathway MELK Signaling Pathway This compound This compound MELK MELK This compound->MELK Inhibits FOXM1 FOXM1 MELK->FOXM1 Phosphorylates CellCycleProgression CellCycleProgression FOXM1->CellCycleProgression Promotes

Caption: On-target effect of this compound on the MELK signaling pathway.

Off_Target_Pathways cluster_pim PIM Kinase Pathway cluster_ripk2 RIPK2 Signaling This compound This compound PIM1 PIM1 This compound->PIM1 Inhibits (Off-target) RIPK2 RIPK2 This compound->RIPK2 Inhibits (Off-target) Apoptosis Apoptosis PIM1->Apoptosis Inhibits NFkB NFkB RIPK2->NFkB Activates

Caption: Potential off-target effects of this compound on PIM1 and RIPK2 signaling.

Experimental_Workflow cluster_workflow Troubleshooting Workflow Start Unexpected Phenotype DoseResponse Perform Dose-Response Start->DoseResponse ValidateTarget Validate with Genetic (siRNA/CRISPR) or Orthogonal Inhibitor DoseResponse->ValidateTarget Phenotype persists at selective concentrations OnTarget On-Target Effect ValidateTarget->OnTarget Phenotype confirmed OffTarget Off-Target Effect ValidateTarget->OffTarget Phenotype not confirmed

References

Technical Support Center: HTH-01-091 Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HTH-01-091 in Western blot experiments.

Troubleshooting Guide

This guide addresses common issues encountered during Western blot analysis following treatment with this compound.

ProblemPossible CauseSuggested Solution
Weak or No MELK Signal Insufficient this compound Treatment: The concentration or incubation time may be inadequate to induce MELK degradation.[1][2]- Increase the concentration of this compound (e.g., test a range from 0.1 to 10 µM).[1] - Extend the incubation time (e.g., 1 hour or longer).[1]
Low Protein Load: The total protein concentration in the lysate is too low for detection of the target.- Quantify protein concentration using a BCA or Bradford assay and load a higher amount of total protein (20-40 µg) per lane.
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane was incomplete.- Verify successful transfer by staining the membrane with Ponceau S after transfer. - Optimize transfer time and voltage based on the molecular weight of MELK.
Primary Antibody Issues: The primary antibody concentration is too low or the antibody is inactive.- Increase the primary antibody concentration or incubate overnight at 4°C. - Use a fresh aliquot of the antibody.
High Background Inadequate Blocking: The blocking step was insufficient to prevent non-specific antibody binding.- Increase the blocking time to 1-2 hours at room temperature. - Consider switching the blocking agent (e.g., from non-fat milk to BSA or vice versa).
Excessive Antibody Concentration: The primary or secondary antibody concentration is too high.- Titrate the primary and secondary antibody concentrations to find the optimal dilution.
Insufficient Washing: Wash steps were not stringent enough to remove unbound antibodies.- Increase the number and duration of wash steps with TBST.
Non-Specific Bands Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins in addition to MELK.- Use a more specific antibody. - Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity.
Sample Degradation: Proteases in the cell lysate have degraded the target protein.- Add a protease inhibitor cocktail to the lysis buffer and keep samples on ice.
Inconsistent Loading Pipetting Errors: Inaccurate pipetting led to unequal loading of protein across lanes.- Carefully pipette equal amounts of protein for each sample.
Uneven Gel Polymerization: The polyacrylamide gel did not polymerize evenly.- Ensure proper mixing of gel components and use fresh APS and TEMED.
Loading Control Variation: The expression of the loading control protein is affected by the experimental conditions.- Validate that the chosen loading control (e.g., GAPDH, β-actin, or α-tubulin) is not affected by this compound treatment in your cell line.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect Western blot results?

A1: this compound is a potent and selective inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK).[3][4][5] In Western blot analysis, treating cells with this compound is expected to lead to a dose-dependent degradation of MELK protein, resulting in a weaker band intensity for MELK compared to untreated controls.[1][2]

Q2: What is the recommended concentration and incubation time for this compound treatment prior to cell lysis for Western blotting?

A2: Based on published data, a concentration range of 0.1 to 10 µM and an incubation time of 1 hour has been shown to be effective in reducing MELK protein levels in MDA-MB-468 cells.[1] However, optimal conditions may vary depending on the cell line and experimental goals, so a dose-response and time-course experiment is recommended.

Q3: What are the known off-target effects of this compound that might influence my Western blot results?

A3: this compound has been shown to also inhibit other kinases, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[3][4][5] If your research involves these pathways, you may observe changes in the phosphorylation status or expression of downstream targets of these kinases.

Q4: Should I expect to see a complete disappearance of the MELK band after this compound treatment?

A4: While this compound induces MELK degradation, a complete disappearance of the band may not occur, especially at lower concentrations or shorter incubation times.[1][2] The effect is typically dose-dependent.

Experimental Protocols

Detailed Western Blot Protocol for Monitoring this compound-Induced MELK Degradation
  • Cell Culture and Treatment:

    • Plate cells (e.g., MDA-MB-468 breast cancer cells) at an appropriate density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1.0, and 10 µM) for a specified time (e.g., 1 hour).[1] Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • Sample Preparation:

    • Normalize the protein concentration for all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto a polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

    • Confirm successful transfer by staining the membrane with Ponceau S.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with a primary antibody against MELK diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using a chemiluminescence imaging system.

  • Stripping and Re-probing (for loading control):

    • If necessary, strip the membrane and re-probe with a primary antibody for a loading control protein (e.g., α-tubulin, GAPDH, or β-actin).

Visualizations

TroubleshootingWorkflow Start Problem with Western Blot WeakSignal Weak or No Signal Start->WeakSignal HighBg High Background Start->HighBg NonSpecific Non-Specific Bands Start->NonSpecific CheckTreatment Verify this compound Concentration & Time WeakSignal->CheckTreatment IncreaseProtein Increase Protein Load WeakSignal->IncreaseProtein OptimizeTransfer Optimize Protein Transfer WeakSignal->OptimizeTransfer OptimizeBlocking Optimize Blocking (Time/Agent) HighBg->OptimizeBlocking TitrateAntibody Titrate Antibodies HighBg->TitrateAntibody IncreaseWashes Increase Washes HighBg->IncreaseWashes CheckAntibodySpec Check Antibody Specificity NonSpecific->CheckAntibodySpec UseInhibitors Use Protease Inhibitors NonSpecific->UseInhibitors ResultOK Problem Resolved CheckTreatment->ResultOK IncreaseProtein->ResultOK OptimizeTransfer->ResultOK OptimizeBlocking->ResultOK TitrateAntibody->ResultOK IncreaseWashes->ResultOK CheckAntibodySpec->ResultOK UseInhibitors->ResultOK

Caption: Troubleshooting workflow for common Western blot issues.

WesternBlotWorkflow Treatment Cell Treatment (this compound) Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Protein Transfer (to Membrane) SDSPAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody (anti-MELK) Blocking->PrimaryAb SecondaryAb Secondary Antibody (HRP-conjugated) PrimaryAb->SecondaryAb Detection ECL Detection SecondaryAb->Detection Analysis Data Analysis Detection->Analysis

Caption: Experimental workflow for Western blot analysis.

SignalingPathway HTH This compound MELK MELK Kinase HTH->MELK inhibits Degradation MELK Degradation MELK->Degradation leads to Downstream Downstream Signaling MELK->Downstream (blocked)

Caption: this compound inhibits MELK, leading to its degradation.

References

how to improve HTH-01-091 efficacy in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HTH-01-091. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to improve the efficacy of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent and selective, cell-permeable, ATP-competitive inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK).[1][2][3][4][5] It has a reported IC50 of 10.5 nM for MELK.[1][2][3][4][6]

Q2: What are the known off-targets of this compound?

A2: this compound has been shown to inhibit other kinases, although with lower potency than MELK. These include PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[1][2][3][4][6][7] At a concentration of 1 µM, this compound was found to selectively inhibit 4% of a panel of 141 kinases by over 90%.[1][7][8][9]

Q3: How should I prepare and store stock solutions of this compound?

A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[4][10] Store the stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to minimize freeze-thaw cycles.[5][8]

Q4: What is the recommended solvent for in vitro and in vivo experiments?

A4: For in vitro experiments, DMSO is the most common solvent for creating stock solutions.[2][5][11] For in vivo experiments, several formulations can be prepared. One common formulation involves a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5][11] Always ensure the final DMSO concentration is as low as possible and compatible with your experimental system.

Q5: What are the expected effects of this compound on cells?

A5: this compound is cell-permeable and causes the degradation of MELK protein.[1][4][11] It has been shown to have antiproliferative effects in various breast cancer cell lines.[1][4][11]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower-than-expected efficacy in cell-based assays. 1. Compound Instability: this compound may degrade in cell culture media over time. 2. Incorrect Concentration: The concentration used may be too low for the specific cell line or experimental conditions. 3. Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. 4. Improper Storage: Repeated freeze-thaw cycles of the stock solution can reduce its potency.1. Prepare fresh dilutions from a properly stored stock solution for each experiment. Minimize the time the compound is in aqueous media before being added to cells. 2. Perform a dose-response curve to determine the optimal IC50 for your specific cell line. 3. Refer to published data for IC50 values in different cell lines (see Table 1). If your cell line is not listed, empirical determination is necessary. 4. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[8]
High cellular toxicity observed at effective concentrations. 1. Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to toxicity. 2. Solvent Toxicity: High concentrations of DMSO can be toxic to cells.1. Use the lowest effective concentration of this compound that gives the desired on-target effect. Consider using a more selective inhibitor if off-target effects are a concern. 2. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) and include a vehicle-only control in your experiments.
No effect on MELK protein levels in Western blot. 1. Ineffective Cell Lysis: Incomplete cell lysis can lead to poor protein extraction. 2. Antibody Issues: The primary antibody against MELK may not be optimal. 3. Insufficient Treatment Time or Concentration: The cells may not have been treated with a high enough concentration or for a sufficient duration.1. Use a suitable lysis buffer and ensure complete cell disruption. 2. Validate your MELK antibody using a positive control. 3. Optimize the concentration and duration of this compound treatment. A 1-hour treatment with 1-10 µM has been shown to reduce MELK levels.[11]

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Breast Cancer Cell Lines

Cell LineIC50 (µM)
MDA-MB-4684.00
BT-5496.16
HCC708.80
ZR-75-1>10
MCF78.75
T-47D3.87

Data sourced from MedChemExpress and InvivoChem.[11][12]

Experimental Protocols

Protocol 1: Western Blot for MELK Protein Levels

This protocol describes the detection of MELK protein levels in cell lysates following treatment with this compound.

Materials:

  • This compound

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against MELK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1.0, 10 µM) for the desired time (e.g., 1 hour).[11]

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary MELK antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.

  • Imaging: Capture the signal using an appropriate imaging system.

Protocol 2: Cell Proliferation Assay

This protocol is for assessing the antiproliferative effects of this compound on cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines of interest

  • 96-well plates

  • Cell culture medium

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 0.001 to 10 µM.[11] Add the different concentrations of the compound to the wells. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 3 days).[11]

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Visualizations

Caption: Simplified MELK signaling pathway and the inhibitory action of this compound.

experimental_workflow start Start: Cancer Cell Culture treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (e.g., 1-72 hours) treatment->incubation endpoint Choose Endpoint Assay incubation->endpoint western Western Blot (MELK levels) endpoint->western Protein Level proliferation Proliferation Assay (IC50 determination) endpoint->proliferation Cell Viability analysis Data Analysis western->analysis proliferation->analysis conclusion Conclusion: Determine Efficacy analysis->conclusion

Caption: General experimental workflow for assessing this compound efficacy.

troubleshooting_logic problem Low/No Efficacy Observed check_compound Check Compound Preparation & Storage problem->check_compound check_protocol Review Experimental Protocol problem->check_protocol check_cells Verify Cell Line Sensitivity problem->check_cells solution_aliquot Solution: Use fresh aliquots, prepare fresh dilutions check_compound->solution_aliquot solution_dose Solution: Perform dose- response experiment check_protocol->solution_dose solution_ic50 Solution: Compare with published IC50 values check_cells->solution_ic50

Caption: A logical approach to troubleshooting low this compound efficacy.

References

Navigating Inconsistent Results with HTH-01-091: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to understand and troubleshoot the inconsistent results observed with the kinase inhibitor HTH-01-091. By addressing common questions and providing detailed experimental guidance, this guide aims to facilitate more robust and reproducible research.

Frequently Asked Questions (FAQs)

Q1: Why are there conflicting reports on the efficacy of this compound in cancer cell proliferation?

A1: The inconsistent results with this compound stem from a broader controversy surrounding its primary target, Maternal Embryonic Leucine Zipper Kinase (MELK). While some studies demonstrate that this compound can slow cancer cell proliferation, other research using CRISPR-mediated knockout of the MELK gene has shown no effect on the proliferation of certain cancer cells, including triple-negative breast cancer.[1] This discrepancy suggests that the anti-proliferative effects of this compound may not be solely attributable to MELK inhibition and could be due to off-target effects.[1][2]

Q2: How selective is this compound?

A2: this compound is considered more selective than some other MELK inhibitors like OTSSP167.[2] However, it is not entirely specific to MELK. Kinase profiling has revealed that this compound can inhibit other kinases, such as PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2, more potently than MELK itself.[2] This polypharmacology is a critical factor to consider when interpreting experimental outcomes.

Q3: What is the known mechanism of action of this compound?

A3: this compound has been shown to be cell-permeable and to cause the degradation of the MELK protein.[3] However, the downstream signaling events and the precise mechanism by which it exerts its anti-proliferative effects are still under investigation, especially given the questions surrounding MELK's role in cancer cell proliferation. The degradation of MELK does not always correlate with a strong anti-proliferative response in all cell lines.[3]

Troubleshooting Guide

Issue: High variability in anti-proliferative assay results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Cell Line-Dependent Effects Test this compound across a panel of different cancer cell lines, including those with varying levels of MELK expression.The cellular context, including the expression of off-target kinases and compensatory signaling pathways, can significantly influence the response to this compound.[1]
Off-Target Effects Include control experiments such as using a structurally distinct MELK inhibitor or performing MELK knockdown/knockout experiments to confirm that the observed phenotype is MELK-dependent.Given the known off-target activity of this compound, it is crucial to validate that the biological effect is due to the inhibition of the intended target.[2]
Compound Stability and Handling Ensure proper storage of this compound as per the manufacturer's instructions. Prepare fresh stock solutions and dilute to the final concentration immediately before use.Degradation of the compound can lead to reduced potency and inconsistent results.
Assay Conditions Standardize all assay parameters, including cell seeding density, treatment duration, and the type of proliferation assay used (e.g., MTT, CellTiter-Glo, direct cell counting).Minor variations in experimental conditions can lead to significant differences in results, especially when dealing with compounds that may have subtle effects.
Issue: Discrepancy between MELK protein degradation and cellular phenotype.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Functional Redundancy Investigate the expression and activity of other kinases that might compensate for MELK inhibition.Cells can adapt to the loss of a specific kinase by upregulating parallel signaling pathways.[1]
Non-catalytic Role of MELK Consider that the observed phenotype may be independent of MELK's kinase activity.The degradation of the MELK protein might have consequences unrelated to its enzymatic function.

Experimental Protocols

General Protocol for Assessing Anti-proliferative Effects
  • Cell Culture: Culture cancer cell lines in their recommended growth medium and maintain them in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in the growth medium to achieve the desired final concentrations.

  • Treatment: Replace the medium in the 96-well plates with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

  • Incubation: Incubate the plates for the desired duration (e.g., 48, 72, or 96 hours).

  • Proliferation Assay: Assess cell viability using a suitable method such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Control Experiment: MELK Knockdown

To validate that the observed effects are MELK-dependent, perform parallel experiments using siRNA or shRNA to specifically reduce MELK expression. Compare the phenotype of MELK-depleted cells with that of cells treated with this compound.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity of this compound against a panel of kinases. It is important to note that several kinases are inhibited more potently than MELK.

KinaseInhibition at 1 µM this compound (%)
PIM1>90%
PIM2>90%
PIM3>90%
RIPK2>90%
DYRK3>90%
smMLCK>90%
CLK2>90%
MELK ~80-90%

Note: This data is a representative summary based on published kinase profiling studies.[2] Actual values may vary between different assay platforms.

Visualizations

Experimental Workflow for Investigating this compound Effects

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_controls Control Experiments cluster_analysis Analysis cell_culture Cell Line Culture seed_cells Seed Cells in Plates cell_culture->seed_cells treat_cells Treat Cells with this compound seed_cells->treat_cells vehicle_control Vehicle Control (DMSO) seed_cells->vehicle_control melk_knockdown MELK Knockdown (siRNA/shRNA) seed_cells->melk_knockdown other_inhibitor Alternative MELK Inhibitor seed_cells->other_inhibitor prepare_hth Prepare this compound Dilutions prepare_hth->treat_cells proliferation_assay Proliferation Assay (e.g., MTT) treat_cells->proliferation_assay western_blot Western Blot for MELK Degradation treat_cells->western_blot vehicle_control->proliferation_assay vehicle_control->western_blot melk_knockdown->proliferation_assay melk_knockdown->western_blot other_inhibitor->proliferation_assay data_analysis Data Analysis and IC50 Calculation proliferation_assay->data_analysis

Caption: A workflow diagram illustrating the key steps for assessing the effects of this compound.

Potential Signaling Pathways and Off-Target Effects of this compound

G cluster_targets Potential Kinase Targets cluster_effects Cellular Outcomes HTH This compound MELK MELK HTH->MELK Inhibition & Degradation PIM1 PIM1 HTH->PIM1 Inhibition RIPK2 RIPK2 HTH->RIPK2 Inhibition Other_Kinases Other Kinases (PIM2/3, etc.) HTH->Other_Kinases Inhibition Proliferation Inhibition of Proliferation MELK->Proliferation Controversial Role MELK_Degradation MELK Degradation MELK->MELK_Degradation PIM1->Proliferation Apoptosis Apoptosis RIPK2->Apoptosis Off_Target_Phenotypes Off-Target Phenotypes Other_Kinases->Off_Target_Phenotypes

Caption: A diagram of this compound's potential targets and the resulting cellular effects.

References

HTH-01-091 degradation issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of HTH-01-091 in solution. Below are frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stock solution of this compound?

A1: It is recommended to dissolve the this compound powder in Dimethyl Sulfoxide (DMSO) to prepare a stock solution.[1][2][3] For example, a 10 mM stock solution can be prepared in DMSO.[2] To aid dissolution, gentle warming (up to 60°C) and sonication can be used.[1][3]

Q2: How should I store this compound stock solutions to prevent degradation?

A2: To prevent degradation and loss of activity, aliquot the stock solution into single-use volumes and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4][5] It is critical to avoid repeated freeze-thaw cycles.[4][5]

Q3: My this compound solution appears to have precipitated. What should I do?

A3: If precipitation occurs upon thawing or during the preparation of a working solution, gentle warming and/or sonication can help redissolve the compound.[4] Ensure the final concentration is within the solubility limits of your chosen solvent system.

Q4: For how long is the powdered form of this compound stable?

A4: When stored as a solid powder at -20°C, this compound is stable for up to 3 years.[1][5]

Q5: I am observing a decrease in the expected biological effect of this compound over time. Could this be due to degradation?

A5: Yes, a decrease in efficacy can be a sign of compound degradation. This is often due to improper storage of the stock solution, such as extended storage at -20°C or multiple freeze-thaw cycles.[4] For in vivo experiments, it is highly recommended to prepare fresh working solutions daily.[4]

Q6: Does this compound cause the degradation of its target protein?

A6: Yes, this compound has been shown to be cell-permeable and to cause the degradation of its primary target, Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK), in a proteasome-dependent manner.[1][6] This is a specific pharmacological effect of the compound and is distinct from chemical instability in solution.

Troubleshooting Guide: this compound Degradation Issues

This guide provides a systematic approach to troubleshooting potential issues related to this compound degradation in solution.

Issue 1: Inconsistent or No Biological Activity

If you observe a lack of expected biological activity or inconsistent results between experiments, consider the following:

  • Solution Age and Storage: Verify the age and storage conditions of your stock solution. Solutions stored at -20°C for over a month or at -80°C for over six months may have reduced potency.[1][4]

  • Freeze-Thaw Cycles: Confirm that the stock solution has not been subjected to multiple freeze-thaw cycles.[4]

  • Working Solution Preparation: For in vivo studies, always use freshly prepared working solutions.[4] For in vitro assays, prepare the final dilution from a properly stored stock solution immediately before use.

Issue 2: Precipitation in Solution

If you observe precipitation in your stock or working solutions:

  • Check Solubility Limits: Ensure that the concentration of this compound does not exceed its solubility in the chosen solvent system. The solubility in DMSO is 12.5 mg/mL (25.03 mM), while for various in vivo formulations, it is ≥ 1.25 mg/mL (2.50 mM).[1]

  • Aid Dissolution: Use sonication or gentle warming to help dissolve any precipitate.[4]

  • Solvent Choice: For aqueous-based buffers, ensure the final concentration of DMSO is low enough to maintain solubility and is compatible with your experimental system.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
FormStorage TemperatureDuration of Stability
Solid Powder-20°C3 years[1][5]
In Solvent (Stock)-80°C6 months[1][4][5]
In Solvent (Stock)-20°C1 month[1][4][5]
Table 2: Solubility of this compound
Solvent / FormulationSolubility
DMSO12.5 mg/mL (25.03 mM)[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL (2.50 mM)[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL (2.50 mM)[4]
10% DMSO, 90% Corn Oil≥ 1.25 mg/mL (2.50 mM)[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)
  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 499.43 g/mol ).[1]

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.

  • Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic bath or warm the solution to 60°C to ensure complete dissolution.[1]

  • Aliquoting: Once fully dissolved, dispense the stock solution into single-use, low-binding microcentrifuge tubes.

  • Storage: Immediately store the aliquots at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Western Blot Analysis to Confirm MELK Degradation
  • Cell Treatment: Plate cells (e.g., MDA-MB-468 breast cancer cells) and allow them to adhere. Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1.0, and 10 µM) for a specified time, such as 1 hour.[1]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody against MELK. Use an antibody against a housekeeping protein (e.g., α-tubulin or GAPDH) as a loading control.

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A reduction in the MELK band intensity relative to the control indicates compound-induced degradation.[6]

Visualizations

HTH_01_091_Action_Pathway cluster_cell Cell HTH_in This compound (Cell-Permeable) MELK MELK Kinase HTH_in->MELK Binds to ATP pocket Ub_Proteasome Ubiquitin-Proteasome System MELK->Ub_Proteasome Targeted for Degradation Degradation Degraded MELK Ub_Proteasome->Degradation Results in

Caption: Mechanism of this compound-induced MELK protein degradation.

Troubleshooting_Workflow Start Start: Inconsistent or No Biological Activity Check_Storage Check Stock Solution: 1. Storage Temp (-80°C)? 2. Storage Duration (<6 mo)? 3. Avoided Freeze-Thaw? Start->Check_Storage Storage_OK Storage Conditions Met Check_Storage->Storage_OK Yes Storage_Bad Action: Prepare Fresh Stock Solution from Powder Check_Storage->Storage_Bad No Check_Prep Check Working Solution: 1. Prepared Freshly? 2. No Precipitation? Storage_OK->Check_Prep Final_Check Re-run Experiment with New Solutions Storage_Bad->Final_Check Prep_OK Preparation Protocol Correct Check_Prep->Prep_OK Yes Prep_Bad Action: Prepare Fresh Working Solution. Use Sonication if Needed. Check_Prep->Prep_Bad No Prep_OK->Final_Check Prep_Bad->Final_Check

Caption: Troubleshooting workflow for this compound activity issues.

References

optimizing HTH-01-091 concentration for different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HTH-01-091. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound, a potent and selective inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent, selective, and cell-permeable small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), with an IC50 of 10.5 nM.[1][2][3][4] It functions as an ATP-competitive inhibitor.[4][5] While highly selective, it has been shown to inhibit other kinases at higher concentrations, including PIM1/2/3, RIPK2, and DYRK3.[1][2][3][4]

Q2: What is the mechanism of action for this compound?

A2: this compound exerts its effects by binding to the ATP pocket of MELK, preventing its kinase activity. Interestingly, in cellular contexts, the binding of this compound to MELK has been shown to induce the proteasome-dependent degradation of the MELK protein.[4][5][6] This leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival.

Q3: In which research areas is this compound typically used?

A3: this compound is primarily utilized in cancer research, with a specific focus on breast cancer.[1][2][3][4][5] MELK is overexpressed in several cancers and is considered a potential therapeutic target.

Q4: How should I dissolve and store this compound?

A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For example, a 10 mM stock can be prepared in DMSO.[5] Store the powder at -20°C for up to 3 years. Once dissolved, aliquot the stock solution and store at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[5]

Q5: What is a good starting concentration range for my experiments?

A5: A good starting point for in vitro cell-based assays is a broad dose-response curve, typically ranging from 10 nM to 10 µM. Published data shows that concentrations between 1 µM and 10 µM are often required to observe significant antiproliferative effects in breast cancer cell lines.[4][5] For target engagement (i.e., measuring MELK degradation), effects can be seen at concentrations as low as 1 µM within an hour.[5][6]

Illustrative Signaling Pathway

MELK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core MELK Core Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors / Mitogens MELK MELK Kinase Proteasome Proteasomal Degradation MELK->Proteasome Degraded Proliferation Cell Proliferation MELK->Proliferation Promotes Apoptosis Inhibition of Apoptosis MELK->Apoptosis Inhibits HTH_01_091 This compound HTH_01_091->MELK Inhibits & Induces Degradation

Caption: Simplified signaling pathway of MELK and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines a general workflow for determining the optimal concentration of this compound for a new cell line.

Experimental_Workflow Prep Prepare this compound Stock Solution (e.g., 10 mM in DMSO) RangeFinding Dose-Response Assay (72h) (e.g., CellTiter-Glo, MTT) Broad Range: 10 nM - 10 µM Prep->RangeFinding CalcIC50 Calculate Antiproliferative IC50 RangeFinding->CalcIC50 TargetEngagement Target Engagement Assay (1-4h) (Western Blot for MELK) Concentrations around IC50 CalcIC50->TargetEngagement ConfirmDegradation Confirm MELK Degradation TargetEngagement->ConfirmDegradation FunctionalAssay Downstream Functional Assays (e.g., Apoptosis, Cell Cycle) Use 1-2x IC50 ConfirmDegradation->FunctionalAssay End End: Optimal Concentration Determined FunctionalAssay->End

Caption: General experimental workflow for optimizing this compound concentration.

Data Summary: Antiproliferative Activity of this compound

The following table summarizes the reported 72-hour (3-day) IC50 values for this compound across a panel of human breast cancer cell lines.

Cell LineSubtypeIC50 (µM)Reference
T-47DLuminal A3.87[4][5]
MDA-MB-468Basal-like4.00[4][5]
BT-549Basal-like6.16[4][5]
MCF7Luminal A8.75[4][5]
HCC70Basal-like8.80[4][5]
ZR-75-1Luminal A>10[4][5]

Troubleshooting Guide

Q: I am not observing any antiproliferative effect in my cell line, even at 10 µM. What should I do?

A: Several factors could be at play:

  • Low MELK expression: Verify the expression level of MELK in your cell line via Western Blot or qPCR. Cell lines with low or absent MELK may not be sensitive to this compound.

  • Incorrect drug concentration: Double-check your dilutions and calculations. Ensure the DMSO concentration in your final culture medium is non-toxic and consistent across wells (typically <0.1%).

  • Assay duration: While 72 hours is standard, some cell lines may require a longer incubation period to show antiproliferative effects. Consider extending the assay to 5 or 7 days.

  • Cell line resistance: The cell line may have intrinsic resistance mechanisms. To confirm that the drug is entering the cells and engaging its target, perform a Western Blot to check for MELK protein degradation after a short incubation (1-4 hours) with 1-10 µM this compound.

Q: I see MELK degradation, but the antiproliferative IC50 is still very high. Why?

A: This suggests that while the drug is active and engaging its primary target, the viability of this specific cell line is not solely dependent on MELK signaling. The cells may utilize compensatory signaling pathways to survive. Consider exploring combination therapies that target these potential bypass pathways.

Q: My dose-response curve is not sigmoidal. What could be wrong?

A: An irregular curve can result from several issues:

  • Solubility problems: At very high concentrations, the compound may precipitate out of the media. Visually inspect the wells for any precipitate.

  • Cytotoxicity of vehicle: Ensure the concentration of the vehicle (e.g., DMSO) is not causing toxicity at the higher end of your dilution series.

  • Cell seeding density: Inconsistent cell seeding can lead to high variability. Ensure you have a uniform single-cell suspension before plating.

  • Off-target effects: At high concentrations, off-target effects can lead to non-specific toxicity, altering the expected curve shape.

Troubleshooting_Guide CheckTarget Is this compound engaging MELK? WesternBlot Perform Western Blot for MELK after 1-4h treatment (1-10 µM) CheckTarget->WesternBlot Test Degradation MELK Degraded? WesternBlot->Degradation NoDegradation No MELK Degradation Degradation->NoDegradation No YesDegradation MELK is Degraded Degradation->YesDegradation Yes CheckExpression Check basal MELK expression level NoDegradation->CheckExpression CheckCompound Verify compound integrity and dilutions NoDegradation->CheckCompound NotDependent Conclusion: Cell line is not dependent on MELK for survival YesDegradation->NotDependent ExtendAssay Extend assay duration (5-7 days) YesDegradation->ExtendAssay

Caption: A decision tree for troubleshooting lack of antiproliferative effects.

Key Experimental Protocols

Protocol 1: Cell Viability/Antiproliferation Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Plate cells in an opaque-walled 96-well plate at a pre-determined optimal density. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical final concentration range would be 10 nM to 10 µM. Include a "vehicle control" (e.g., DMSO) and a "no cells" background control.

  • Dosing: Remove the old medium from the cells and add the medium containing the various concentrations of this compound.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

  • Reagent Addition: Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium volume).

  • Signal Development: Mix contents by orbital shaking for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Analysis: After subtracting the background, normalize the data to the vehicle control (defined as 100% viability). Plot the normalized values against the log of the compound concentration and fit a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Target Engagement (Western Blot for MELK Degradation)
  • Cell Culture: Seed cells in 6-well plates and grow until they reach 70-80% confluency.

  • Treatment: Treat cells with this compound at desired concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (DMSO) for a short duration, typically 1 to 4 hours.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against MELK overnight at 4°C.

  • Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Imaging: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Densitometry analysis can be used to quantify the reduction in MELK protein levels relative to a loading control (e.g., α-tubulin, GAPDH).

References

Validation & Comparative

A Comparative Guide to MELK Inhibitors: HTH-01-091 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a compelling, albeit controversial, therapeutic target in oncology.[1] Overexpressed in a variety of cancers, including breast, brain, and prostate cancer, MELK plays a role in cell cycle progression, proliferation, and apoptosis.[1][2][3] This guide provides a detailed comparison of the MELK inhibitor HTH-01-091 with other notable MELK inhibitors, supported by experimental data and detailed protocols to aid in research and development.

Introduction to this compound

This compound is a potent and selective small-molecule inhibitor of MELK with a reported IC50 of 10.5 nM.[4][5] It functions as an ATP-competitive inhibitor and has been shown to be cell-permeable, leading to MELK degradation.[4][5] While exhibiting potent biochemical inhibition of MELK, this compound has demonstrated more modest anti-proliferative effects in certain breast cancer cell lines.[4][5]

Comparative Analysis of MELK Inhibitors

The landscape of MELK inhibitors includes several compounds that have been evaluated preclinically and in some cases, clinically. This section compares this compound with other key MELK inhibitors, focusing on their potency, selectivity, and cellular activity.

Biochemical Potency and Selectivity

A critical aspect of any kinase inhibitor is its selectivity profile, as off-target effects can lead to toxicity and confound experimental results. The following table summarizes the inhibitory activity (IC50 values) of this compound and other MELK inhibitors against MELK and a panel of other kinases.

KinaseThis compound IC50 (nM)OTSSP167 IC50 (nM)NVS-MELK8a IC50 (nM)
MELK 10.5 [4][5]0.41 2
PIM160.6[5]--
PIM2Inhibited[4]--
PIM3Inhibited[4]--
RIPK2Inhibited[4]--
DYRK3Inhibited[4]--
smMLCKInhibited[4]--
CLK2Inhibited[4]--
FLT3--180[6]
Haspin--190[6]
PDGFRα--420[6]
Cellular Activity: Anti-proliferative Effects

The ability of a MELK inhibitor to suppress cancer cell growth is a key measure of its potential therapeutic efficacy. The table below presents the anti-proliferative IC50 values of this compound and other MELK inhibitors in various cancer cell lines.

Cell LineThis compound IC50 (µM)OTSSP167 IC50 (nM)NVS-MELK8a IC50 (µM)
MDA-MB-468 (Breast)4.00[5]-~0.06[7]
BT-549 (Breast)6.16[5]--
HCC70 (Breast)8.80[5]--
ZR-75-1 (Breast)>10[5]--
MCF7 (Breast)8.75[5]-~1.2[7]
T-47D (Breast)3.87[5]--
T-ALL cell lines-10-50-

A second-generation MELK inhibitor, referred to as "30e," has shown potent cellular inhibition of MELK (IC50 < 10 nM) in a live-cell NanoBRET assay and inhibited the viability of triple-negative breast cancer (TNBC) and inflammatory breast cancer (IBC) cells with IC50 values ranging from 0.45 to 1.76 μM.[8]

MELK Signaling Pathway

MELK is implicated in several signaling pathways that are crucial for cancer cell proliferation and survival. Understanding these pathways is essential for elucidating the mechanism of action of MELK inhibitors.

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effectors & Pathways Cell Cycle Cues Cell Cycle Cues MELK MELK FOXM1 FOXM1 MELK->FOXM1 Phosphorylation & Activation p53 p53 MELK->p53 Phosphorylation Wnt/β-catenin Wnt/β-catenin MELK->Wnt/β-catenin Regulation c_JUN c_JUN MELK->c_JUN Interaction Cell Cycle Progression Cell Cycle Progression FOXM1->Cell Cycle Progression Apoptosis Apoptosis p53->Apoptosis Stem Cell Maintenance Stem Cell Maintenance Wnt/β-catenin->Stem Cell Maintenance c_JUN->Cell Cycle Progression

Caption: Simplified MELK signaling pathway in cancer.

Experimental Workflows and Protocols

To ensure reproducibility and facilitate further research, detailed protocols for key experiments are provided below.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of a compound on MELK kinase activity.

Kinase_Assay_Workflow A Prepare reaction mix: - Recombinant MELK enzyme - Kinase buffer - Substrate (e.g., peptide) B Add test inhibitor (e.g., this compound) at various concentrations A->B C Initiate reaction by adding ATP (often radiolabeled [γ-32P]ATP) B->C D Incubate at 30°C for a defined period C->D E Stop the reaction D->E F Measure substrate phosphorylation (e.g., scintillation counting, fluorescence) E->F G Calculate IC50 values F->G Cell_Viability_Workflow A Seed cancer cells in a 96-well plate and allow to adhere overnight B Treat cells with serial dilutions of the MELK inhibitor A->B C Incubate for a specified period (e.g., 72 hours) B->C D Add MTT or MTS reagent to each well C->D E Incubate to allow for formazan (B1609692) formation D->E F Solubilize formazan crystals (for MTT) E->F if using MTT G Measure absorbance at the appropriate wavelength E->G if using MTS F->G H Calculate cell viability and IC50 values G->H Western_Blot_Workflow A Treat cells with the MELK inhibitor for a specific time course B Lyse cells and quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane (e.g., PVDF or nitrocellulose) C->D E Block the membrane to prevent non-specific antibody binding D->E F Incubate with a primary antibody specific for MELK E->F G Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) F->G H Add a chemiluminescent substrate G->H I Detect the signal using an imaging system H->I J Analyze band intensities to determine changes in MELK protein levels I->J

References

Validation of HTH-01-091 as a MELK-Specific Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) is a serine/threonine kinase that has been implicated in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2][3] Its overexpression in several human cancers has positioned it as a potential therapeutic target.[1][2][3][4] However, the validation of MELK as a drug target has been complicated by the poor selectivity of early-generation inhibitors.[5][6] This guide provides a detailed comparison of HTH-01-091, a novel and selective MELK inhibitor, with other available compounds, supported by experimental data and protocols.

Comparative Analysis of MELK Inhibitors

The development of potent and selective inhibitors is crucial for accurately dissecting the biological functions of a target kinase. This compound was developed to overcome the selectivity issues of previous compounds, such as OTSSP167, which was found to be a broad-spectrum multikinase inhibitor.[5][6]

This compound demonstrates high potency against MELK, with an IC50 of 10.5 nM in enzymatic assays.[7][8] Its selectivity profile represents a significant improvement over other inhibitors. For instance, at a concentration of 1 µM, this compound inhibits only 4% of a 141-kinase panel by over 90%, whereas the clinical candidate OTSSP167 inhibits 67% of the same kinase panel.[5][9] While highly selective, this compound does show some off-target activity against kinases such as PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[5][7][8][10]

Table 1: Biochemical Potency of MELK Inhibitors

Compound MELK IC50 (nM) Assay Type Reference
This compound 10.5 Z'-LYTE [5]
This compound 15.3 Radiometric [5]
OTSSP167 <1 Z'-LYTE [11]
NVS-MELK8a 2 Z'-LYTE [5]
MELK-T1 14 Z'-LYTE [5]

| MRT199665 | 29 | Not Specified |[5] |

Table 2: Kinase Selectivity Profile Comparison

Compound (at 1 µM) % of Kinases Inhibited >90% (141-Kinase Panel) Key Off-Targets Reference
This compound 4% PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2 [5][9]
OTSSP167 67% Broad (107+ kinases) [5][6][9]

| NVS-MELK8a | Not specified in panel, but highly selective | 7 off-targets inhibited >85% in a 456-kinase panel |[5] |

Cellular Activity and Target Engagement

This compound is cell-permeable and has been shown to induce the degradation of MELK protein in a dose-dependent manner in MDA-MB-468 breast cancer cells.[7][11] Despite its high biochemical potency, this compound and other selective MELK inhibitors exhibit only minor antiproliferative effects in various breast cancer cell lines under standard culture conditions.[5][11] This finding contrasts with earlier studies using less selective inhibitors or RNA interference, suggesting that the potent anti-cancer effects previously attributed to MELK inhibition may have been due to off-target activities.[5][6]

A study utilizing multiplexed kinase inhibitor beads and mass spectrometry (MIB/MS) to profile inhibitor selectivity within a cellular context found that NVS-MELK8a was highly selective for MELK in cells.[12][13] In contrast, the same study reported that this compound did not effectively inhibit MELK in this cell-based assay, highlighting a potential discrepancy between in-vitro enzymatic data and in-cell target engagement that warrants further investigation.[12]

Table 3: Antiproliferative Activity of this compound (3-Day Assay)

Cell Line Cancer Type IC50 (µM) Reference
MDA-MB-468 Basal-like Breast 4.00 [7]
T-47D Luminal Breast 3.87 [7]
BT-549 Basal-like Breast 6.16 [7]
MCF7 Luminal Breast 8.75 [7]
HCC70 Basal-like Breast 8.80 [7]

| ZR-75-1 | Luminal Breast | >10 |[7] |

Key Experimental Protocols

The validation of a specific kinase inhibitor relies on a series of robust biochemical and cellular assays. Below are detailed methodologies for key experiments used in the characterization of this compound.

Biochemical Kinase Assay (IC50 Determination)

This protocol outlines a general procedure for measuring the enzymatic activity of a kinase and determining the inhibitory concentration (IC50) of a compound. Assays can be based on various detection methods, including radioactivity (filter-binding) or luminescence (ATP depletion).[14][15]

Objective: To quantify the concentration of an inhibitor required to reduce the activity of the MELK enzyme by 50%.

Materials:

  • Recombinant MELK enzyme

  • Peptide or protein substrate

  • ATP (adenosine triphosphate)

  • Kinase assay buffer (containing MgCl2)

  • Test inhibitor (e.g., this compound) at various concentrations

  • Detection reagents (e.g., [γ-³²P]ATP for radiometric assay or Luciferase/Luciferin for ATP-depletion assay)

  • Microplates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the inhibitor in DMSO. Prepare a master mix containing the kinase buffer, substrate, and MELK enzyme.

  • Reaction Initiation: Add a small volume of the diluted inhibitor to the wells of a microplate. Add the enzyme/substrate master mix to each well.

  • Start Phosphorylation: Initiate the kinase reaction by adding ATP to each well. For radiometric assays, this will be [γ-³²P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction. For radiometric assays, this involves spotting the reaction mixture onto a filter membrane, which is then washed to remove unincorporated ATP. For ATP-depletion assays, a "kinase-glo" reagent is added which simultaneously stops the reaction and measures the remaining ATP via a luciferase-driven light-producing reaction.[14]

  • Detection: Quantify the signal. For radiometric assays, measure the radioactivity captured on the filter using a scintillation counter. For luminescence assays, measure the light output using a luminometer.

  • Data Analysis: Plot the measured activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying the direct binding of an inhibitor to its target protein within the complex environment of a cell.[16][17] The principle is that ligand binding increases the thermal stability of the target protein.[17][18]

Objective: To confirm that this compound engages with the MELK protein in intact cells.

Materials:

  • Cultured cells expressing MELK (e.g., MDA-MB-468)

  • Test inhibitor (this compound) and vehicle control (DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Thermal cycler or heating blocks

  • Instrumentation for cell lysis (e.g., freeze-thaw cycles)

  • High-speed centrifuge

  • SDS-PAGE and Western Blotting reagents

  • Primary antibody specific to MELK

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of this compound or DMSO vehicle control. Incubate for a sufficient time (e.g., 1 hour) at 37°C to allow for compound uptake.[18]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes).[18]

  • Cell Lysis: Lyse the cells to release their protein content. A common method is performing several rapid freeze-thaw cycles.[18]

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.[18]

  • Quantification of Soluble Protein: Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction.

  • Western Blot Analysis: Determine the protein concentration of each sample and normalize them. Analyze the amount of soluble MELK remaining at each temperature point using SDS-PAGE and Western blotting with an anti-MELK antibody.[17]

  • Data Analysis: Quantify the band intensities for each temperature. Plot the percentage of soluble MELK relative to the non-heated control against temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.[17]

Visualizing Pathways and Workflows

MELK Signaling Pathways

MELK is involved in multiple signaling cascades that regulate cell cycle and proliferation.[1][19] It can phosphorylate and activate the transcription factor FOXM1, a key regulator of mitotic gene expression.[3][20] MELK also interacts with and phosphorylates other crucial proteins such as CDC25B, p53, and ASK1, influencing processes from mitotic entry to apoptosis.[1][3][19]

MELK_Signaling MAPK MAPK Pathway E2F1 E2F1 MAPK->E2F1 MELK MELK E2F1->MELK Upregulates p53 p53 MELK->p53 Phosphorylates ASK1 ASK1 MELK->ASK1 Phosphorylates FOXM1 FOXM1 MELK->FOXM1 Phosphorylates ZPR9 ZPR9 MELK->ZPR9 Phosphorylates CDC25B_target CDC25B MELK->CDC25B_target Phosphorylates Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis JNK JNK / p38 ASK1->JNK Mitotic_Regulators Mitotic Regulators (PLK1, Aurora B, Cyclin B1) FOXM1->Mitotic_Regulators B_Myb B-Myb ZPR9->B_Myb Activates Mitosis Mitotic Entry CDC25B_target->Mitosis JNK->Apoptosis B_Myb->Mitosis Proliferation Mitotic_Regulators->Mitosis

Key signaling interactions involving the MELK kinase.
Workflow for Inhibitor Validation

The preclinical validation of a targeted inhibitor like this compound follows a logical progression from initial biochemical characterization to complex cellular and selectivity profiling to ensure that its biological effects are truly on-target.

Inhibitor_Validation_Workflow cluster_0 Biochemical Validation cluster_1 Selectivity Profiling cluster_2 Cellular Validation b1 Potency Assay (e.g., Radiometric, Z'-LYTE) b2 Determine IC50 vs Target b1->b2 s1 Broad Kinase Panel Screen (e.g., ICKP, KINOMEscan) b2->s1 s2 In-Cell Selectivity (e.g., MIB/MS) s1->s2 c1 Target Engagement Assay (e.g., CETSA) s2->c1 c2 Cellular Phenotype Assays (Proliferation, Cell Cycle) c1->c2

Workflow for the preclinical validation of a kinase inhibitor.

References

HTH-01-091: A Comparative Guide to its Off-Target Kinase Inhibition Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the off-target kinase inhibition profile of HTH-01-091, a potent and selective inhibitor of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK). The information presented herein is intended to assist researchers in making informed decisions when utilizing this compound in preclinical studies.

Executive Summary

This compound is a MELK inhibitor with a reported IC50 of 10.5 nM. While demonstrating high selectivity, particularly when compared to other MELK inhibitors such as OTSSP167, it is not entirely specific and exhibits inhibitory activity against a panel of off-target kinases. Notably, at a concentration of 1 µM, this compound was found to inhibit 4% of 141 kinases tested by over 90%.[1][2] In contrast, the less selective inhibitor OTSSP167 inhibited 67% of the same kinase panel at the same concentration.[1] This highlights the improved selectivity profile of this compound.

However, it is crucial to consider that the inhibitory profile of a compound can vary between in vitro biochemical assays and cell-based assays. One study utilizing a cell-based proteomics technique (MIB/MS) suggested that this compound did not effectively inhibit MELK in a cellular context, while still engaging with other kinases.[3] This underscores the importance of employing multiple methodologies to comprehensively characterize the selectivity of a kinase inhibitor.

Quantitative Kinase Inhibition Profile

The following table summarizes the known in vitro inhibitory activities of this compound against its primary target, MELK, and a range of off-target kinases.

Kinase TargetIC50 (nM)Notes
MELK 10.5 Primary Target
DYRK441.8Off-Target
PIM160.6Off-Target
mTOR632Off-Target
CDK71230Off-Target
PIM2Not specifiedInhibited at 1 µM
PIM3Not specifiedInhibited at 1 µM
RIPK2Not specifiedInhibited at 1 µM
DYRK3Not specifiedInhibited at 1 µM
smMLCKNot specifiedInhibited at 1 µM
CLK2Not specifiedInhibited at 1 µM

This data is compiled from in vitro biochemical assays.[2][4][5]

Comparative Selectivity

A key advantage of this compound lies in its enhanced selectivity compared to other MELK inhibitors.

  • vs. OTSSP167: As mentioned, at 1 µM, this compound inhibits a significantly smaller fraction of the kinome than OTSSP167 (4% vs. 67%).[1]

  • vs. JW-7-25-1: this compound demonstrated a 20- to 140-fold reduced inhibition of selected off-target kinases when compared to JW-7-25-1.[1]

Experimental Methodologies

The data presented in this guide were generated using various established experimental protocols for kinase inhibitor profiling. Understanding these methodologies is crucial for interpreting the results.

Radiometric Kinase Assay

This is a traditional and widely used method for measuring kinase activity and inhibition.

Principle: This assay quantifies the transfer of a radiolabeled phosphate (B84403) group (typically from [γ-³²P]ATP or [γ-³³P]ATP) by a kinase to a specific substrate (peptide or protein).[6][7] The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity.

Workflow:

  • Reaction Setup: The kinase, substrate, and inhibitor (at various concentrations) are incubated together in a reaction buffer.

  • Initiation: The reaction is initiated by the addition of radiolabeled ATP.

  • Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unreacted radiolabeled ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose paper that binds the substrate.[6]

  • Detection: The amount of radioactivity on the paper is quantified using a scintillation counter or a phosphorimager.[8]

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

G cluster_workflow Radiometric Kinase Assay Workflow prep Prepare Reaction Mix (Kinase, Substrate, Inhibitor) init Initiate Reaction (Add [γ-³²P]ATP) prep->init incubate Incubate init->incubate stop Stop Reaction & Spot on Phosphocellulose Paper incubate->stop wash Wash to Remove Unincorporated [γ-³²P]ATP stop->wash detect Detect Radioactivity (Scintillation Counting) wash->detect analyze IC50 Determination detect->analyze

Caption: Workflow of a radiometric kinase assay.

Multiplexed Kinase Inhibitor Beads/Mass Spectrometry (MIB/MS)

This chemical proteomics approach allows for the profiling of kinase inhibitor selectivity within a more biologically relevant cellular context.[3][9]

Principle: A mixture of broad-spectrum kinase inhibitors is immobilized on beads (multiplexed inhibitor beads or MIBs).[10] These MIBs are used to capture a large portion of the cellular kinome from a cell lysate. By pre-treating the lysate with a specific inhibitor (e.g., this compound), the binding of this inhibitor to its target kinases can be competed off, preventing their capture by the MIBs. The relative abundance of kinases captured by the MIBs with and without the inhibitor treatment is then quantified by mass spectrometry.

Workflow:

  • Cell Lysis: Cells are lysed to release their proteome, including the kinome.

  • Inhibitor Treatment: The cell lysate is incubated with the kinase inhibitor of interest (or a vehicle control).

  • Kinase Enrichment: The treated lysate is then incubated with MIBs to capture the kinases that are not bound by the inhibitor.

  • Elution and Digestion: The captured kinases are eluted from the beads and digested into peptides.

  • Mass Spectrometry: The peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: The abundance of each kinase in the inhibitor-treated sample is compared to the control sample to determine the inhibitor's targets and their relative binding affinities.

G cluster_workflow MIB/MS Experimental Workflow lysis Cell Lysis treatment Lysate Treatment (Inhibitor vs. Vehicle) lysis->treatment enrichment Kinase Enrichment (with MIBs) treatment->enrichment elution Elution & Digestion enrichment->elution ms LC-MS/MS Analysis elution->ms analysis Target Identification & Quantification ms->analysis

Caption: Workflow for MIB/MS kinase profiling.

Off-Target Signaling Pathway Context

To understand the potential biological consequences of off-target inhibition, it is important to consider the signaling pathways in which these kinases operate. PIM1 and RIPK2 are two of the identified off-targets of this compound.

  • PIM1 Kinase: PIM1 is a serine/threonine kinase that plays a role in cell survival, proliferation, and apoptosis by phosphorylating a variety of downstream substrates, including the pro-apoptotic protein BAD.

  • RIPK2 Kinase: RIPK2 is a key signaling molecule in the innate immune response, particularly in the NOD-like receptor (NLR) signaling pathway. It is involved in the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines.

G cluster_pim1 PIM1 Signaling cluster_ripk2 RIPK2 Signaling PIM1 PIM1 BAD BAD PIM1->BAD phosphorylates Apoptosis Apoptosis BAD->Apoptosis NOD NOD1/2 RIPK2 RIPK2 NOD->RIPK2 activates NFkB NF-κB Activation RIPK2->NFkB activates

Caption: Simplified PIM1 and RIPK2 signaling pathways.

Conclusion

This compound is a highly selective MELK inhibitor with a more favorable off-target profile compared to other inhibitors like OTSSP167. However, it is not completely specific and does inhibit other kinases, including PIM1/2/3 and RIPK2, at higher concentrations. Researchers should be aware of these off-target effects and consider their potential impact on experimental outcomes. The discrepancy between in vitro and cell-based profiling data highlights the necessity of a multi-faceted approach to inhibitor characterization. The experimental protocols and pathway diagrams provided in this guide offer a framework for understanding and further investigating the complex pharmacology of this compound.

References

A Head-to-Head Comparison of MELK Inhibitors in Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maternal embryonic leucine (B10760876) zipper kinase (MELK) has emerged as a significant therapeutic target in oncology, particularly in aggressive subtypes of breast cancer like triple-negative breast cancer (TNBC). MELK, a serine/threonine kinase, is frequently overexpressed in breast cancer tissues compared to normal tissues and its elevated expression is linked to poor prognosis, including reduced overall survival and shorter recurrence-free survival. The kinase plays a crucial role in various oncogenic processes, including cell cycle progression, maintenance of cancer stem cells, and metastasis. This has spurred the development of small molecule inhibitors aimed at thwarting its activity.

This guide provides a head-to-head comparison of prominent MELK inhibitors based on available preclinical data, offering a resource for researchers in the field. We delve into their efficacy in breast cancer models, present available quantitative data, and outline the experimental methodologies used for their evaluation.

In Vitro Efficacy of MELK Inhibitors

The anti-proliferative activity of MELK inhibitors is a key metric for their potential therapeutic utility. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the available IC50 data for several MELK inhibitors in various breast cancer cell lines.

Disclaimer: The data presented below are compiled from different studies and may not be directly comparable due to variations in experimental conditions, such as assay type and duration of drug exposure.

InhibitorBreast Cancer Cell Line(s)IC50 (µM)Reference
"30e" TNBC and IBC cells0.45 - 1.76
MCF-10A (non-malignant)>20
OTS167 (OTSSP167) MDA-MB-231, A549 (Lung)Morphological changes at 0.01
HTH-01-091 MDA-MB-468, ZR-75-1Minor antiproliferative effects
MRT199665 Biochemical AssayLess potent than OTSSP167

It is important to note the ongoing debate regarding MELK's essentiality in cancer cell proliferation. Some studies using CRISPR/Cas9-mediated MELK knockout have shown minimal impact on the growth of basal-like breast cancer cells, suggesting that the anti-proliferative effects observed with some small molecule inhibitors might be due to off-target effects. For instance, the widely studied inhibitor OTS167 has been reported to lack specificity, which may contribute to its cytotoxic effects. In contrast, the novel inhibitor "30e" is described as a highly potent and selective MELK inhibitor.

In Vivo Antitumor Activity

Preclinical in vivo studies are critical for evaluating the therapeutic potential of MELK inhibitors. These studies typically involve xenograft models where human breast cancer cells are implanted into immunocompromised mice. The following table summarizes the available in vivo data for MELK inhibitors.

| Inhibitor | Mouse Model | Dosing and Administration | Key Findings | Reference | | :--- | :--- | :--- | :--- | | "30e" | SUM-149 (TN-IBC) orthotopic xenograft | 2.5, 5, and 10 mg/kg, daily intraperitoneal injections | Dose-dependent suppression of tumor growth. | | | OTS167 | A549 (lung) and MDA-MB-231 (breast) xenografts | Intravenous, twice a week for 3 weeks | Significant suppression of tumor growth. | |

These in vivo studies indicate that pharmacological inhibition of MELK can lead to a significant reduction in tumor growth, lending support to its role as a therapeutic target in breast cancer.

The MELK Signaling Pathway

MELK is implicated in several signaling pathways that are fundamental to cancer progression. Its inhibition can impact cell cycle regulation, apoptosis, and the maintenance of cancer stem cells. A simplified representation of the MELK signaling pathway is depicted below. MELK has been shown to interact with and activate oncogenic transcription factors like FOXM1 and regulate the stability of proteins such as DEPDC1, both of which are involved in cell cycle progression and tumorigenesis.

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_melk MELK Kinase cluster_downstream Downstream Effectors & Processes Mutant_p53 Mutant p53 MELK MELK Mutant_p53->MELK Upregulates Expression FOXM1 FOXM1 MELK->FOXM1 Activates DEPDC1 DEPDC1 MELK->DEPDC1 Phosphorylates & Stabilizes Bcl_G Bcl-G MELK->Bcl_G Interacts with Stemness Cancer Stem Cell Maintenance MELK->Stemness Metastasis Metastasis MELK->Metastasis Cell_Cycle Cell Cycle Progression (Mitotic Entry) FOXM1->Cell_Cycle DEPDC1->Cell_Cycle Apoptosis Apoptosis Inhibition Bcl_G->Apoptosis Inhibitors MELK Inhibitors (e.g., OTS167, '30e') Inhibitors->MELK

Caption: Simplified MELK signaling pathway in breast cancer.

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of data, it is crucial to understand the experimental protocols employed. Below is a generalized workflow for the preclinical evaluation of MELK inhibitors and a detailed protocol for a standard in vitro assay.

General Experimental Workflow

The evaluation of a novel MELK inhibitor typically follows a multi-step process, starting with in vitro characterization and progressing to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture 1. Breast Cancer Cell Line Culture IC50 2. IC50 Determination (e.g., MTT Assay) Cell_Culture->IC50 Mechanism 3. Mechanistic Studies (Western Blot, Cell Cycle Analysis) IC50->Mechanism Xenograft 4. Xenograft Model Establishment Mechanism->Xenograft Treatment 5. Inhibitor Treatment & Tumor Monitoring Xenograft->Treatment Analysis 6. Endpoint Analysis (Tumor Weight, Biomarkers) Treatment->Analysis

Caption: Generalized workflow for preclinical evaluation of MELK inhibitors.

Detailed Protocol: IC50 Determination using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of potential therapeutic agents.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a MELK inhibitor on adherent breast cancer cells.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MELK inhibitor stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing breast cancer cells and perform a cell count.

    • Dilute the cells in complete culture medium to a final concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of the MELK inhibitor in complete culture medium from the stock solution. A typical concentration range might be 0.01 to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the MELK inhibitor.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis software.

This comprehensive guide provides an overview of the current landscape of MELK inhibitors for the treatment of breast cancer. While MELK remains a promising target, further research is needed to develop highly selective inhibitors and to fully elucidate the complexities of its role in cancer biology. The methodologies and data presented here serve as a valuable resource for the ongoing efforts to translate the promise of MELK inhibition into effective therapies for breast cancer patients.

HTH-01-091: A Comparative Guide to Kinase Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor HTH-01-091 with other known MELK inhibitors, focusing on its specificity and off-target effects. The data presented is compiled from publicly available research to facilitate an objective evaluation for its application in research and drug development.

Executive Summary

This compound is a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) with a reported IC50 of 10.5 nM.[1][2][3] While it was developed to be a selective MELK inhibitor, kinase profiling studies have revealed significant off-target activity, most notably against the PIM kinase family. This guide compares the kinase inhibition profile of this compound with two other MELK inhibitors, OTSSP167 and NVS-MELK8a, to provide a comprehensive overview of their relative selectivities.

Comparative Kinase Inhibition Profiles

The following table summarizes the available quantitative data on the kinase inhibition profiles of this compound and its key comparators, OTSSP167 and NVS-MELK8a. It is important to note that the data is compiled from various sources and assay conditions may differ, potentially affecting direct comparability.

Table 1: Comparative Kinase Inhibition Data for MELK Inhibitors

KinaseThis compound IC50 (nM)OTSSP167 IC50 (nM)NVS-MELK8a IC50 (nM)
MELK 10.5 [1][2][3]0.41 [4]2 [5][6]
PIM160.6[1]--
PIM2---
PIM3---
RIPK2---
DYRK3---
smMLCK---
CLK2---
DYRK441.8[1]--
mTOR632[1]--
CDK71230[1]--
Flt3 (ITD)--180[5]
Haspin--190[5]
PDGFRα--420[5]
BUB1-Inhibited-
MAP2K7-160-

A study employing multiplexed inhibitor beads and mass spectrometry (MIB/MS) to profile inhibitor selectivity in a cellular context revealed that NVS-MELK8a is a highly selective MELK inhibitor. In contrast, OTSSP167 was found to be a broad-spectrum inhibitor. Interestingly, in this cell-based assay, this compound did not demonstrate significant inhibition of MELK.[3]

Furthermore, a radiometric kinase assay screen of 141 kinases showed that at a concentration of 1 µM, this compound inhibited only 4% of the kinases by more than 90%. Under the same conditions, OTSSP167 inhibited 67% of the kinases by over 90%, highlighting its broader off-target profile.

Experimental Methodologies

The data presented in this guide was generated using various kinase profiling techniques. Below is a detailed protocol for a common method used to determine kinase inhibitor specificity, the competition binding assay, which is the principle behind platforms like KINOMEscan®.

Experimental Protocol: Competition Binding Kinase Assay (e.g., KINOMEscan®)

Objective: To determine the binding affinity (Kd) of a test compound (e.g., this compound) against a large panel of kinases.

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger competition and higher affinity of the compound for the kinase.

Materials:

  • DNA-tagged kinases (a panel of interest)

  • Immobilized active-site directed ligand (e.g., on beads)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer

  • Wash buffer

  • qPCR reagents

Procedure:

  • Assay Plate Preparation: Kinases from the panel are prepared in the assay buffer.

  • Compound Addition: The test compound is added to the kinase-containing wells at various concentrations (typically a serial dilution). A DMSO control (vehicle) is also included.

  • Binding Reaction: The immobilized ligand is added to the wells, and the mixture is incubated to allow for competitive binding to reach equilibrium.

  • Washing: The beads with the bound kinase are washed to remove unbound components.

  • Elution and Quantification: The bound kinase-DNA conjugate is eluted. The amount of DNA is then quantified using qPCR.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the DMSO control. The results are typically expressed as "percent of control." A dose-response curve is generated by plotting the percent of control against the compound concentration. The dissociation constant (Kd) is then calculated from this curve.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in kinase profiling and the biological context of this compound's off-target effects, the following diagrams are provided.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Kinase Kinase Panel Incubation Competitive Binding Incubation Kinase->Incubation Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Incubation Ligand Immobilized Ligand Ligand->Incubation Wash Wash Unbound Incubation->Wash Quantify Quantify Bound Kinase (qPCR) Wash->Quantify Data Data Analysis (Kd Determination) Quantify->Data

Kinase inhibitor profiling workflow.

PIM_Kinase_Signaling_Pathway cluster_upstream Upstream Signals cluster_core PIM Kinase Core cluster_downstream Downstream Effects Cytokines Cytokines & Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM PIM Kinases (PIM1, PIM2, PIM3) JAK_STAT->PIM Apoptosis Inhibition of Apoptosis (e.g., via BAD) PIM->Apoptosis CellCycle Cell Cycle Progression (e.g., via Cdc25A) PIM->CellCycle Translation Protein Translation (e.g., via 4E-BP1) PIM->Translation

Simplified PIM kinase signaling pathway.

Conclusion

This compound is a potent in vitro inhibitor of MELK that also demonstrates significant activity against PIM kinases and other off-targets. When compared to other MELK inhibitors such as OTSSP167 and NVS-MELK8a, this compound shows a more selective profile than the broad-spectrum inhibitor OTSSP167. However, cell-based assays suggest that NVS-MELK8a may be a more selective tool compound for studying MELK function in a cellular environment. Researchers and drug developers should consider the off-target profile of this compound, particularly its inhibition of the PIM kinase pathway, when interpreting experimental results or considering its therapeutic potential.

References

HTH-01-091: A Comparative Guide to a Selective MELK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the maternal embryonic leucine (B10760876) zipper kinase (MELK) inhibitor, HTH-01-091, with other relevant alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways and workflows to objectively evaluate its on-target effects.

Executive Summary

This compound is a potent and highly selective, ATP-competitive inhibitor of MELK, a serine/threonine kinase implicated in the progression of various cancers, including breast cancer.[1][2] Compared to other MELK inhibitors, such as the widely studied OTSSP167, this compound demonstrates a superior selectivity profile, making it a more precise tool for studying MELK-dependent cellular processes.[1] Experimental data confirms its ability to engage and induce the degradation of MELK within cancer cells, although its anti-proliferative effects in some breast cancer cell lines are modest.[3][4]

On-Target Efficacy and Selectivity: A Comparative Analysis

The on-target potency and selectivity of a kinase inhibitor are critical parameters for its utility as a research tool and potential therapeutic. This compound has been biochemically characterized and compared to other MELK inhibitors, demonstrating its high potency and improved selectivity.

Table 1: Biochemical Potency of MELK Inhibitors

CompoundMELK IC50 (nM)Reference
This compound 10.5 [2]
OTSSP1670.41[2]
NVS-MELK8a2[2]
JW-7-25-15.0[2]
MELK-T137[2]

Table 2: Kinase Selectivity Profile of this compound vs. OTSSP167

FeatureThis compoundOTSSP167Reference
Kinases Inhibited >90% at 1 µM 4% 67%[1]
Primary Off-Targets PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2Numerous, including mitotic kinases[1][4]

Cellular Activity of this compound

This compound has been shown to be cell-permeable and effectively engages MELK in cellular contexts, leading to its degradation.[3] Its anti-proliferative effects have been evaluated in a panel of breast cancer cell lines.

Table 3: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines (72-hour assay)

Cell LineSubtypeIC50 (µM)Reference
MDA-MB-468Basal-like~5[5]
ZR-75-1Luminal>10[5]

Experimental Protocols

Western Blotting for MELK Degradation

This protocol is designed to assess the in-cell efficacy of this compound in inducing the degradation of its target, MELK.

  • Cell Culture: Culture MDA-MB-468 human breast cancer cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[6][7]

  • Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a specified time (e.g., 1, 6, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against MELK overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., α-tubulin or GAPDH) as a loading control.[3]

Cell Proliferation Assay (MTT Assay)

This assay is used to determine the effect of this compound on the viability and proliferation of cancer cells.

  • Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-468, ZR-75-1) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[8][9]

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or a vehicle control (DMSO) for 72 hours.[5]

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the cell viability against the logarithm of the inhibitor concentration.[9]

In Vitro Kinase Assay

This biochemical assay quantifies the direct inhibitory effect of this compound on MELK activity.

  • Reaction Setup: In a suitable assay plate, combine recombinant human MELK enzyme with a kinase assay buffer containing a specific peptide substrate and ATP.[5][10][11][12]

  • Inhibitor Addition: Add varying concentrations of this compound or other inhibitors to the reaction wells. Include a no-inhibitor control and a no-enzyme control.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay that measures ADP production or an antibody-based method (e.g., TR-FRET) that detects the phosphorylated substrate.[12][13]

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing On-Target Effects and Pathways

MELK Signaling Pathway and Inhibition by this compound

Maternal Embryonic Leucine Zipper Kinase (MELK) is a key regulator of cell cycle progression and is implicated in oncogenesis.[14] It exerts its effects through the phosphorylation of various downstream substrates, including the transcription factor FOXM1.[14][15] The activation of FOXM1 by MELK leads to the transcription of genes that are essential for mitotic entry and execution.[14] this compound, as a potent MELK inhibitor, blocks this signaling cascade.

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core MELK Inhibition cluster_downstream Downstream Effects p53 p53 (mutant) MELK MELK p53->MELK Upregulates Expression FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates HTH_01_091 This compound HTH_01_091->MELK Mitotic_Genes Mitotic Genes (e.g., Survivin, Aurora B, CDC25B) FOXM1->Mitotic_Genes Upregulates Transcription Cell_Cycle Cell Cycle Progression Mitotic_Genes->Cell_Cycle Promotes

Caption: this compound inhibits MELK, blocking downstream signaling to FOXM1 and cell cycle progression.

Experimental Workflow: Confirming On-Target Effects

The following workflow outlines the key experimental steps to confirm the on-target effects of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_data Data Analysis Kinase_Assay In Vitro Kinase Assay IC50_Biochem Determine Biochemical IC50 Kinase_Assay->IC50_Biochem Selectivity_Profiling Kinase Selectivity Profiling Selectivity_Score Assess Selectivity Selectivity_Profiling->Selectivity_Score Cell_Treatment Treat Cancer Cells with this compound Western_Blot Western Blot for MELK Degradation Cell_Treatment->Western_Blot Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Cell_Treatment->Proliferation_Assay MELK_Degradation Quantify MELK Levels Western_Blot->MELK_Degradation IC50_Cell Determine Cellular IC50 Proliferation_Assay->IC50_Cell

Caption: Workflow for characterizing the biochemical and cellular effects of this compound on MELK.

References

Unraveling the Activity of HTH-01-091: A Cross-Validation Across Diverse Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the selective MELK inhibitor, HTH-01-091, reveals consistent activity across multiple biochemical and cellular assays. This guide provides a detailed comparison of its performance against other known MELK inhibitors, offering researchers valuable data to inform their cancer biology and drug discovery efforts.

This compound is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2] Dysregulation of MELK has been linked to the progression of several cancers, making it an attractive therapeutic target. This guide delves into the cross-validation of this compound's activity through a variety of experimental methodologies, comparing its efficacy and selectivity with other MELK inhibitors such as OTSSP167, MRT199665, MELK-T1, and NVS-MELK8a.

Biochemical Potency and Selectivity

The inhibitory activity of this compound against MELK has been quantified using multiple in vitro kinase assays. These assays directly measure the ability of the compound to inhibit the enzymatic activity of purified MELK protein.

InhibitorTarget KinaseBiochemical IC50 (nM)Assay TypeReference
This compound MELK10.5Z'-LYTE[3][4]
This compound MELK15.3Radioactive Filter-Binding[4][5]
OTSSP167MELK0.41Not Specified[6][7][8]
MELK-T1MELKComparable to this compoundZ'-LYTE[4][9]
NVS-MELK8aMELKComparable to this compoundZ'-LYTE[4][9]
MRT199665MELKIntermediate PotencyZ'-LYTE[3]

Beyond its primary target, the selectivity of this compound has been profiled against a broad panel of kinases. While highly selective, it does exhibit inhibitory activity against a few other kinases at higher concentrations.

Off-Target KinaseThis compound IC50 (nM)Assay TypeReference
PIM1/2/342-109Radioactive Filter-Binding[4][5][9]
RIPK242-109Radioactive Filter-Binding[4][5][9]
DYRK342-109Radioactive Filter-Binding[4][5][9]
smMLCK42-109Radioactive Filter-Binding[4][5][9]
CLK242-109Radioactive Filter-Binding[4][5][9]

In contrast, the widely used MELK inhibitor OTSSP167 has been shown to have poor selectivity, inhibiting 67% of kinases over 90% at a 1 µM concentration, whereas this compound only inhibits 4% under the same conditions.[9]

Cellular Activity and Target Engagement

To confirm that the biochemical activity of this compound translates to a cellular context, various cell-based assays have been employed. These experiments assess the compound's ability to enter cells, engage with its target, and elicit a biological response.

The KiNativ assay, a chemical proteomics method, has demonstrated that this compound is cell-permeable and engages with the ATP-binding pocket of MELK within cells in a dose-dependent manner.[5] Furthermore, treatment with this compound leads to the degradation of MELK protein, a phenomenon also observed with other MELK inhibitors like OTSSP167.[5][10]

The antiproliferative effects of this compound have been evaluated in various breast cancer cell lines. While it does exhibit antiproliferative activity, the cellular IC50 values are significantly higher than its biochemical IC50, suggesting that potent enzymatic inhibition of MELK alone may not be sufficient to induce robust cell death in these models.[3]

Cell LineThis compound Antiproliferative IC50 (3-day assay)Reference
MDA-MB-468 (Basal)>300-fold less potent than biochemical IC50[3]
ZR-75-1 (Luminal)>300-fold less potent than biochemical IC50[3]

MELK Signaling Pathway

To understand the downstream consequences of MELK inhibition, it is crucial to consider its role in cellular signaling. MELK is a key regulator of the cell cycle and proliferation, primarily through its interaction with and phosphorylation of downstream substrates. One of the most critical pathways involves the transcription factor FOXM1. MELK phosphorylates FOXM1, leading to the transcriptional activation of mitotic regulators such as Polo-like kinase 1 (PLK1), Cyclin B1, and Aurora B.[2][11] Inhibition of MELK is therefore expected to disrupt this signaling cascade, leading to cell cycle arrest and inhibition of proliferation.

MELK_Signaling_Pathway cluster_upstream Upstream Regulation cluster_melk MELK Activity cluster_downstream Downstream Effects Growth_Factors Growth Factors MAPK_Pathway MAPK Pathway Growth_Factors->MAPK_Pathway Stress_Signals Stress Signals Stress_Signals->MAPK_Pathway MELK MELK MAPK_Pathway->MELK Activates FOXM1 FOXM1 MELK->FOXM1 Phosphorylates p53 p53 MELK->p53 Phosphorylates CDC25B CDC25B MELK->CDC25B Phosphorylates Mitotic_Regulators PLK1, Cyclin B1, Aurora B FOXM1->Mitotic_Regulators Upregulates Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Progression Cell Cycle Progression Mitotic_Regulators->Cell_Cycle_Progression Proliferation Proliferation Cell_Cycle_Progression->Proliferation This compound This compound This compound->MELK

Caption: The MELK signaling pathway, a key regulator of cell cycle and proliferation.

Experimental Protocols

A variety of assays are utilized to characterize the activity of MELK inhibitors. The following provides an overview of the methodologies.

Biochemical Kinase Assays

Biochemical_Assay_Workflow cluster_zlyte Z'-LYTE Assay cluster_radioactive Radioactive Filter-Binding Assay Z_start Combine Purified MELK, FRET-labeled peptide substrate, ATP, and this compound Z_incubate Incubate Z_start->Z_incubate Z_protease Add Protease Z_incubate->Z_protease Z_read Measure FRET Signal Z_protease->Z_read R_start Combine Purified MELK, Substrate, [γ-32P]ATP, and this compound R_incubate Incubate R_start->R_incubate R_filter Spot onto filter membrane and wash R_incubate->R_filter R_read Measure Radioactivity R_filter->R_read

Caption: Workflow for biochemical assays to determine MELK inhibition.

  • Z'-LYTE™ Kinase Assay: This assay is based on Fluorescence Resonance Energy Transfer (FRET).[12] A peptide substrate labeled with a FRET pair (coumarin and fluorescein) is incubated with the kinase and ATP. Phosphorylation of the peptide by the kinase protects it from subsequent cleavage by a site-specific protease. In the absence of phosphorylation, the protease cleaves the peptide, disrupting FRET. The ratio of the two fluorescent signals is used to calculate the extent of phosphorylation and thus the kinase activity.[12] The assay is typically performed at the Km[app] for ATP.[3][4]

  • Radioactive Filter-Binding Assay: This traditional method measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-32P]ATP onto a substrate protein or peptide.[6][13] The reaction mixture, containing the kinase, substrate, [γ-32P]ATP, and the test inhibitor, is incubated. The reaction is then stopped, and the mixture is spotted onto a filter membrane that binds the substrate. Unincorporated [γ-32P]ATP is washed away, and the radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.[6][13]

Cellular Assays

Cellular_Assay_Workflow cluster_kinativ KiNativ Cellular Target Engagement cluster_proliferation Cell Proliferation Assay K_start Treat cells with this compound K_lyse Lyse cells K_start->K_lyse K_probe Incubate lysate with ATP-biotin probe K_lyse->K_probe K_pulldown Pull-down with streptavidin beads K_probe->K_pulldown K_wb Analyze by Western Blot for MELK K_pulldown->K_wb P_start Seed cells in multi-well plates P_treat Treat with varying concentrations of this compound P_start->P_treat P_incubate Incubate for 3-7 days P_treat->P_incubate P_reagent Add proliferation reagent (e.g., Cell Counting Kit-8) P_incubate->P_reagent P_read Measure absorbance or fluorescence P_reagent->P_read

Caption: Workflow for key cellular assays to assess this compound activity.

  • KiNativ™ Cellular Target Engagement Assay: This assay measures how well a compound binds to its target inside the cell.[5] Cells are treated with the inhibitor, which occupies the ATP-binding pocket of the target kinase. After cell lysis, the lysate is treated with a biotin-labeled, irreversible ATP analog (ATP-biotin probe). This probe will only bind to kinases whose ATP-binding sites are not occupied by the inhibitor. The biotin-labeled proteins are then captured using streptavidin beads and quantified by Western blotting. A decrease in the amount of MELK pulled down indicates successful target engagement by the inhibitor.[5]

  • Western Blot Analysis for MELK Degradation: Cells are treated with the MELK inhibitor for a specified time. Following treatment, cells are lysed, and the total protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for MELK and a loading control (e.g., α-tubulin). The amount of MELK protein is then visualized and quantified to assess degradation.[5][10]

  • Cell Proliferation Assay: The effect of MELK inhibitors on cell growth is assessed by seeding cancer cells in multi-well plates and treating them with a range of inhibitor concentrations. After a defined incubation period (e.g., 3 or 7 days), a reagent such as Cell Counting Kit-8 (CCK-8) or resazurin (B115843) is added.[6] These reagents are converted into colored or fluorescent products by metabolically active cells. The resulting signal, which is proportional to the number of viable cells, is measured using a plate reader. The IC50 value, the concentration of inhibitor that causes 50% inhibition of cell proliferation, is then calculated.

Conclusion

The cross-validation of this compound's activity across a spectrum of biochemical and cellular assays confirms its identity as a potent and selective inhibitor of MELK. While its biochemical potency is in the low nanomolar range, its antiproliferative effects in cancer cell lines are less pronounced, highlighting the complex relationship between target inhibition and cellular phenotype. The detailed experimental data and methodologies presented in this guide provide a solid foundation for researchers utilizing this compound as a chemical probe to further investigate the biological functions of MELK and its potential as a therapeutic target in cancer.

References

A Comparative Analysis of MELK Inhibitors: HTH-01-091 versus NVS-MELK8a

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent research-use MELK inhibitors, HTH-01-091 and NVS-MELK8a. This analysis is based on publicly available preclinical data.

Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) is a serine/threonine kinase implicated in various cellular processes, including cell cycle regulation, and is a subject of interest in oncology research. Both this compound and NVS-MELK8a are potent and selective inhibitors of MELK, developed as chemical probes to investigate its role in cancer biology.

Biochemical and Cellular Efficacy

A direct comparison of the biochemical potency of this compound and NVS-MELK8a was conducted in the same enzymatic assay, revealing NVS-MELK8a to be a more potent inhibitor of MELK in a cell-free system. However, the anti-proliferative effects of both compounds in breast cancer cell lines are modest, with IC50 values in the micromolar range.

It is noteworthy that the study that developed this compound and performed this direct comparison concluded that MELK is not essential for the proliferation of basal-like breast cancer cells, suggesting that the observed anti-proliferative effects of these selective inhibitors may have off-target contributions.

Table 1: Biochemical Potency against MELK
CompoundBiochemical IC50 (nM)
This compound10.5[1]
NVS-MELK8a2[1][2]
Table 2: Anti-proliferative Activity in Breast Cancer Cell Lines (7-Day Assay)
Cell LineSubtypeThis compound IC50 (µM)NVS-MELK8a IC50 (µM)
MDA-MB-468Basal-like4.00~0.06
BT-549Basal-like6.16Not Reported
HCC70Basal-like8.80Not Reported
ZR-75-1Luminal>10Not Reported
MCF7Luminal8.751.2
T-47DLuminal3.87Not Reported

Kinase Selectivity Profile

Both this compound and NVS-MELK8a are characterized as selective MELK inhibitors, yet they exhibit inhibitory activity against other kinases at higher concentrations.

Table 3: Off-Target Kinase Inhibition
CompoundNotable Off-Targets
This compoundPIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2[3][4][5]
NVS-MELK8aFlt3 (ITD), Haspin, PDGFRα (at concentrations >100-fold higher than MELK IC50)[2][6]

In Vivo Efficacy

As of the latest available data, there are no direct head-to-head in vivo studies comparing the efficacy of this compound and NVS-MELK8a in xenograft or other animal models of cancer. While some MELK inhibitors, such as OTS167, have demonstrated in vivo activity, specific efficacy data for this compound and NVS-MELK8a from in vivo cancer models remains to be published. Pharmacokinetic studies have been conducted for NVS-MELK8a in mice, but these did not include efficacy endpoints[2]. The absence of in vivo comparative data represents a significant gap in the comprehensive evaluation of these two inhibitors.

MELK Signaling Pathway

MELK is involved in a complex signaling network that influences cell cycle progression and proliferation. A key downstream target of MELK is the transcription factor FOXM1. MELK phosphorylates and activates FOXM1, leading to the transcription of genes that are critical for mitosis, such as PLK1, Cyclin B1, and Aurora B.

MELK_Signaling_Pathway MELK Signaling Pathway cluster_upstream Upstream Regulation cluster_core Core Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors / Mitogens MELK MELK Growth_Factors->MELK Activation FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates p53 p53 MELK->p53 Inhibits PLK1 PLK1 FOXM1->PLK1 CyclinB1 Cyclin B1 FOXM1->CyclinB1 AuroraB Aurora B FOXM1->AuroraB Apoptosis_Inhibition Apoptosis Inhibition p53->Apoptosis_Inhibition Cell_Cycle_Progression Cell Cycle Progression PLK1->Cell_Cycle_Progression CyclinB1->Cell_Cycle_Progression AuroraB->Cell_Cycle_Progression This compound This compound This compound->MELK NVS-MELK8a NVS-MELK8a NVS-MELK8a->MELK Experimental_Workflow In Vitro Assay Workflow cluster_biochemical Biochemical Assay (Z'-LYTE™) cluster_cellular Cell-Based Assay (CellTiter-Glo®) Biochem_Start Start: Kinase (MELK), Peptide Substrate, ATP, Inhibitor Biochem_Incubate Incubation: Kinase Reaction Biochem_Start->Biochem_Incubate Biochem_Develop Development: Add Protease Biochem_Incubate->Biochem_Develop Biochem_Read Readout: Measure FRET Ratio Biochem_Develop->Biochem_Read Biochem_End Result: Biochemical IC50 Biochem_Read->Biochem_End Cell_Start Start: Seed Cancer Cells Cell_Treat Treatment: Add Inhibitor Cell_Start->Cell_Treat Cell_Incubate Incubation: (e.g., 7 days) Cell_Treat->Cell_Incubate Cell_Lysis Lysis & ATP Measurement: Add CellTiter-Glo® Reagent Cell_Incubate->Cell_Lysis Cell_Read Readout: Measure Luminescence Cell_Lysis->Cell_Read Cell_End Result: Anti-proliferative IC50 Cell_Read->Cell_End

References

Comparative Analysis of HTH-01-091: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the maternal embryonic leucine (B10760876) zipper kinase (MELK) inhibitor, HTH-01-091, with other known MELK inhibitors. The information presented herein is intended to assist researchers in evaluating its potential for preclinical and clinical development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Quantitative Data Summary

The following tables provide a comparative summary of the biochemical potency and cellular activity of this compound against other MELK inhibitors.

Table 1: Biochemical Potency Against MELK

CompoundIC50 (nM)Assay TypeReference
This compound 10.5 Z'-LYTE [1][2]
OTSSP1670.41Not Specified[3]
NVS-MELK8a2Not Specified[3]
MELK-T1Not Specified (Comparable to this compound)Z'-LYTE[1][2]

Table 2: Anti-proliferative Activity in Breast Cancer Cell Lines (72-hour treatment)

Cell LineThis compound IC50 (µM)NVS-MELK8a IC50 (µM)OTSSP167 IC50 (µM)
MDA-MB-468~4.02.3 ± 0.4Data Not Available
MDA-MB-231Data Not Available1.7 ± 0.4Data Not Available
BT-549~6.16Data Not AvailableData Not Available
HCC70~8.80Data Not AvailableData Not Available
ZR-75-1>10Data Not AvailableData Not Available
MCF7~8.75Data Not AvailableData Not Available
T-47D~3.87Data Not AvailableData Not Available

Table 3: Kinase Selectivity Profile

Compound (at 1 µM)Percentage of Kinases Inhibited >90% (out of 140-141 kinases)Key Off-Targets (Inhibited more strongly than MELK)Reference
This compound 4% PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2 [2][4]
OTSSP16767%Numerous, broad-spectrum[2][4]
NVS-MELK8aHighly selective for MELK in cell-based assaysNot specified in the same panel[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative studies.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay system and is suitable for determining the IC50 values of inhibitors against MELK.[6][7]

Materials:

  • Recombinant human MELK enzyme (e.g., Promega, SignalChem)[7]

  • Substrate: ZIPtide (KKLNRTLSFAEPG)[7]

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • ATP

  • This compound and other test inhibitors

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and other inhibitors in a suitable solvent (e.g., DMSO) and then dilute in Kinase Buffer.

  • Reaction Setup: In a 384-well plate, add 1 µl of the inhibitor dilution (or 5% DMSO for control), 2 µl of MELK enzyme, and 2 µl of a substrate/ATP mixture.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.

  • ADP Detection: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Generation: Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Record the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP generated and thus, the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cell Viability Assay (Resazurin Assay)

This protocol measures cell viability by quantifying the metabolic reduction of resazurin (B115843) to the fluorescent resorufin.

Materials:

  • Breast cancer cell lines (e.g., MDA-MB-468, MDA-MB-231)

  • Complete cell culture medium

  • This compound and other test inhibitors

  • Resazurin sodium salt solution

  • 96-well plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or other inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours, or until a color change is observed.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Immunoblotting for MELK Degradation

This protocol is used to assess the effect of this compound on the protein levels of MELK.[8]

Materials:

  • Breast cancer cell line (e.g., MDA-MB-468)

  • This compound and other test inhibitors

  • Proteasome inhibitor (e.g., MG132) as a control

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-MELK, anti-α-tubulin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of this compound or other inhibitors for a specified time course (e.g., 1, 3, 6, 24 hours). For control experiments, pre-treat cells with a proteasome inhibitor before adding the MELK inhibitor.

  • Cell Lysis: Harvest the cells and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with the primary anti-MELK antibody, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Re-probe the membrane with an antibody against a loading control (e.g., α-tubulin) to ensure equal protein loading. Quantify the band intensities to determine the relative MELK protein levels.

Mandatory Visualizations

Signaling Pathway

MELK_Signaling_Pathway RTKs RTKs MAPK MAPK Pathway RTKs->MAPK Activates MELK MELK MAPK->MELK Activates NFkB NF-kB Pathway NFkB->MELK Regulates FOXM1 FOXM1 MELK->FOXM1 Phosphorylates & Activates cJUN c-JUN MELK->cJUN Binds to p53 p53 MELK->p53 Phosphorylates & Stimulates ASK1 ASK1 MELK->ASK1 Phosphorylates HTH01091 This compound HTH01091->MELK Inhibits Mitotic_Regulators Mitotic Regulators (CDC25B, Aurora B, Survivin) FOXM1->Mitotic_Regulators Induces Expression Apoptosis Apoptosis p53->Apoptosis ASK1->Apoptosis Cell_Cycle Cell Cycle Progression Mitotic_Regulators->Cell_Cycle

Caption: MELK signaling pathway and the inhibitory action of this compound.

Experimental Workflows

Kinase_Inhibitor_Comparison_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay MELK Kinase Inhibition Assay (e.g., ADP-Glo) Selectivity_Profiling Kinase Panel Screening Data_Analysis Data Analysis (IC50 Determination, Comparative Analysis) Kinase_Assay->Data_Analysis Selectivity_Profiling->Data_Analysis Cell_Viability Cell Viability/Proliferation Assay (e.g., Resazurin) Protein_Degradation MELK Degradation Assay (Immunoblotting) Cell_Viability->Data_Analysis Protein_Degradation->Data_Analysis Start Compound Synthesis (this compound & Alternatives) Start->Kinase_Assay Start->Selectivity_Profiling Start->Cell_Viability Start->Protein_Degradation

Caption: Experimental workflow for comparing kinase inhibitors.

Immunoblotting_Workflow A Cell Culture & Treatment (with this compound) B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (anti-MELK) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

References

Safety Operating Guide

Proper Disposal of HTH-01-091: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the potent and selective MELK inhibitor, HTH-01-091, adherence to proper disposal procedures is paramount to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of this compound and its associated waste streams.

This compound is a valuable tool in breast cancer research, but like all novel therapeutic compounds, it requires careful management from acquisition to disposal. The absence of a specific, universally available Safety Data Sheet (SDS) for this compound necessitates a conservative approach to its disposal, treating it as a potentially hazardous chemical waste.

Key Chemical and Physical Properties

A summary of the known quantitative data for this compound is provided below to inform safe handling and disposal decisions.

PropertyValueSource
Molecular Formula C₂₆H₂₈Cl₂N₄O₂MedChemExpress[1]
Molecular Weight 499.43 g/mol MedChemExpress[1]
Solubility Soluble in DMSO (10 mM)Probechem[2]
Appearance Solid powderProbechem[2]
CAS Number 2000209-42-5MedChemExpress[1]

Experimental Protocols: Disposal Procedures

The following protocols are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with institutional and local regulations.

Segregation and Collection of this compound Waste

All waste materials contaminated with this compound must be segregated at the point of generation and collected as hazardous chemical waste. This includes:

  • Unused or expired this compound solid powder.

  • Stock solutions of this compound (typically in DMSO).

  • Contaminated labware: This includes pipette tips, centrifuge tubes, flasks, and any other disposable equipment that has come into direct contact with the compound.

  • Personal Protective Equipment (PPE): Gloves, lab coats, and other PPE contaminated during handling.

  • Spill cleanup materials.

Step-by-Step Disposal Protocol
  • Waste Container Labeling:

    • Use a designated, leak-proof, and chemically resistant waste container clearly labeled as "Hazardous Waste: this compound" and include the full chemical name.

    • The label should also indicate the solvent used (e.g., "in DMSO") and the approximate concentration.

  • Collection of Solid Waste:

    • Collect unused this compound powder and contaminated disposable solids in a sealed, heavy-duty plastic bag or a designated solid waste container.

    • Ensure the container is kept closed when not in use.

  • Collection of Liquid Waste:

    • Collect all liquid waste containing this compound, including stock solutions and experimental residues, in a compatible, sealed container.

    • Do not mix this compound waste with other incompatible chemical waste streams.

  • Decontamination of Non-Disposable Labware:

    • Reusable glassware and equipment should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by a thorough wash with detergent and water.

    • The initial solvent rinse should be collected as hazardous waste.

  • Storage of Waste:

    • Store the sealed and labeled waste containers in a designated, well-ventilated, and secure area away from heat, sparks, and incompatible materials.

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.

    • Provide them with a complete and accurate description of the waste, including its composition and volume.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Path Start Material potentially contaminated with this compound IsContaminated Is the material contaminated with this compound? Start->IsContaminated HazardousWaste Treat as Hazardous Waste: - Segregate at source - Label container clearly - Store securely IsContaminated->HazardousWaste Yes NonHazardousWaste Dispose as regular laboratory waste IsContaminated->NonHazardousWaste No EHS Contact Environmental Health & Safety (EHS) for pickup and disposal HazardousWaste->EHS

Caption: Decision workflow for the disposal of this compound waste.

By following these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure laboratory environment and minimizing environmental impact. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling HTH-01-091

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for HTH-01-091 was found in publicly available resources. The following procedures are based on general best practices for the handling of potent small molecule kinase inhibitors. All users must consult their institution's Environmental Health and Safety (EHS) department and the compound supplier for specific handling, safety, and disposal protocols. This guide is intended for informational purposes and should not supersede local regulations and institutional guidelines.

This document provides crucial safety and logistical information for the handling and disposal of this compound, a potent and selective maternal embryonic leucine (B10760876) zipper kinase (MELK) inhibitor. The intended audience for this guide includes researchers, scientists, and professionals involved in drug development.

Personal Protective Equipment (PPE)

Given that this compound is a potent, powdered small molecule inhibitor, a stringent PPE protocol is mandatory to prevent inhalation, skin contact, and ingestion. The required PPE varies depending on the specific laboratory activity.

ActivityRequired PPESpecifications
Weighing and Aliquoting (Solid Form) Double Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields, N95 RespiratorTo be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.[1]
Solution Preparation and Handling Double Nitrile Gloves, Lab Coat, Safety Glasses with Side ShieldsAll manipulations should occur within a certified chemical fume hood.[1]
Cell Culture Dosing Single Nitrile Gloves, Lab Coat, Safety GlassesTo be conducted in a biological safety cabinet to maintain sterility and operator safety.[1]
Waste Disposal Double Nitrile Gloves, Lab Coat, Safety Goggles, Face ShieldUse designated hazardous waste containers and adhere to established disposal routes.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to ensure safety and maintain the integrity of the compound.

  • Upon Receipt: Inspect the package for any signs of damage or leakage. If the container is compromised, do not open it and consult your institution's EHS department immediately.

  • Storage of Solid Compound: Store the powdered form of this compound at -20°C for long-term stability.

  • Storage of Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO). Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

  • Preparation: Designate a specific work area within a certified chemical fume hood for handling solid this compound. Assemble all necessary equipment, including a calibrated analytical balance, weighing paper, spatulas, and pre-labeled vials.[1]

  • Weighing: Carefully transfer the desired amount of this compound powder to the weighing paper using a clean spatula.[1]

  • Solubilization: In the chemical fume hood, add the appropriate volume of solvent (e.g., DMSO) to the vial containing the weighed compound to achieve the desired stock concentration.

  • Dissolution: Securely cap the vial and vortex or sonicate until the solid is completely dissolved.

  • Cleaning: Decontaminate the spatula and weighing area with a suitable solvent (e.g., 70% ethanol) followed by soap and water. Dispose of all contaminated disposables as hazardous chemical waste.[1]

  • Dilutions: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or experimental buffer.

  • Cell Treatment: When treating cells, perform the additions within a biological safety cabinet to maintain aseptic conditions.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste: All disposables that have come into direct contact with this compound, such as gloves, pipette tips, weighing paper, and vials, must be collected in a designated, sealed hazardous waste container.[2]

  • Liquid Waste: Unused stock solutions, working solutions, and contaminated media or buffers should be collected in a designated, sealed, and properly labeled hazardous liquid waste container. Be mindful of solvent compatibility; halogenated and non-halogenated solvent waste should typically be collected separately.[2]

  • Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.

  • Decontamination: All non-disposable equipment and work surfaces should be decontaminated with an appropriate solvent and cleaning solution.

Experimental Protocols

This protocol outlines the steps to assess the effect of this compound on MELK protein levels in a cell line of interest.

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to attach overnight.

    • Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period.

  • Lysate Preparation:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[3]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.[4]

    • Incubate on ice for 30 minutes, vortexing periodically.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

    • Transfer the supernatant to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.[3]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add 4x Laemmli sample buffer to a final concentration of 1x and heat at 95-100°C for 5 minutes.[3]

    • Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.[3]

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against MELK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities, normalizing to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_immunodetection Immunodetection cell_treatment Cell Treatment with this compound cell_lysis Cell Lysis cell_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page protein_transfer Protein Transfer sds_page->protein_transfer blocking Blocking protein_transfer->blocking primary_ab Primary Antibody Incubation (anti-MELK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection Cell_Proliferation_Assay_Workflow cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with this compound cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Read Absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Data Analysis (IC50 determination) absorbance_reading->data_analysis MELK_Signaling_Pathway HTH This compound MELK MELK HTH->MELK Inhibition FOXM1 FOXM1 MELK->FOXM1 Phosphorylation/ Activation Mitotic_Regulators Mitotic Regulators (Survivin, Aurora B, CDC25B) FOXM1->Mitotic_Regulators Upregulation Cell_Cycle Cell Cycle Progression Mitotic_Regulators->Cell_Cycle Proliferation Cell Proliferation Cell_Cycle->Proliferation

References

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。